Product packaging for TT01001(Cat. No.:CAS No. 1022367-69-6)

TT01001

Cat. No.: B1682030
CAS No.: 1022367-69-6
M. Wt: 376.3 g/mol
InChI Key: IBKBNNZZQOIWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TT01001 is a mitoNEET ligand. It acts by improving diabetes and ameliorates mitochondrial function in db/db mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19Cl2N3O2S B1682030 TT01001 CAS No. 1022367-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1022367-69-6

Molecular Formula

C15H19Cl2N3O2S

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate

InChI

InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)

InChI Key

IBKBNNZZQOIWCI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate
TT01001

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information presented is collated from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Executive Summary

This compound is an orally active, selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] Its primary mechanism of action involves binding to mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane, thereby modulating mitochondrial function. A key characteristic of this compound is its lack of peroxisome proliferator-activated receptor-γ (PPARγ) activation, distinguishing it from the structurally related thiazolidinedione class of drugs.[2] Preclinical studies have demonstrated the efficacy of this compound in improving metabolic parameters in a mouse model of type II diabetes and exhibiting neuroprotective effects in a model of subarachnoid hemorrhage.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

TargetAssay TypeSpeciesValueReference
Monoamine Oxidase B (MAO-B)Enzyme InhibitionNot SpecifiedIC50 = 8.84 μM[1]
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)TR-FRET Coactivator AssayHumanNo activation observed up to 100 µM
mitoNEETSurface Plasmon Resonance (SPR)Not SpecifiedConcentration-dependent binding observed

Note: Specific binding affinity (Kd) for mitoNEET is not publicly available.

Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type II Diabetes

ParameterTreatment GroupDosageDurationOutcomeReference
HyperglycemiaThis compound100 mg/kg, p.o., once daily28 daysSignificantly improved[1]
HyperlipidemiaThis compound100 mg/kg, p.o., once daily28 daysSignificantly improved[2]
Glucose IntoleranceThis compound100 mg/kg, p.o., once daily28 daysSignificantly improved[2]
Body WeightThis compound100 mg/kg, p.o., once daily28 daysNo significant weight gain[2]
Mitochondrial Complex II + III Activity (Skeletal Muscle)This compound100 mg/kg, p.o., once daily28 daysSignificantly suppressed the elevated activity[2]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)

ParameterTreatment GroupDosageTimingOutcomeReference
Neurological DeficitsThis compound1-9 mg/kg, i.p., single dose1 hour post-SAH inductionSignificantly improved[1]
Oxidative StressThis compound1-9 mg/kg, i.p., single dose1 hour post-SAH inductionReduced[1][3]
Neuronal ApoptosisThis compound1-9 mg/kg, i.p., single dose1 hour post-SAH inductionReduced[1][3]

Core Signaling Pathways

The mechanism of action of this compound is centered on its interaction with mitoNEET, which plays a crucial role in regulating mitochondrial iron homeostasis, reactive oxygen species (ROS) production, and overall mitochondrial function.

TT01001_Mechanism_of_Action cluster_this compound This compound cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_Cellular_Effects Cellular Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds and Activates ROS Reactive Oxygen Species (ROS) mitoNEET->ROS Attenuates Generation Fe_Homeostasis Iron Homeostasis mitoNEET->Fe_Homeostasis Regulates Mito_Function Improved Mitochondrial Function mitoNEET->Mito_Function Promotes FeS_Biogenesis Fe-S Cluster Biogenesis ETC Electron Transport Chain (Complex I, II, III, IV) FeS_Biogenesis->ETC Supports ETC->ROS Generates (dysfunction) Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Leads to Fe_Homeostasis->FeS_Biogenesis Modulates Mito_Function->Oxidative_Stress Apoptosis Decreased Apoptosis Mito_Function->Apoptosis Glucose_Metabolism Improved Glucose Metabolism Mito_Function->Glucose_Metabolism

Caption: Proposed signaling pathway of this compound via mitoNEET activation.

In type II diabetes, mitochondrial dysfunction in skeletal muscle is characterized by elevated activity of Complex II+III of the electron transport chain.[2] this compound, by binding to mitoNEET, is proposed to modulate the transfer of iron-sulfur clusters, which are essential for the function of electron transport chain complexes. This modulation helps to normalize the activity of Complex II+III, leading to a reduction in mitochondrial ROS production and an overall improvement in mitochondrial function. The downstream effects include enhanced glucose metabolism and insulin sensitivity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_diabetes In Vivo Efficacy (Diabetes Model) cluster_invivo_neuro In Vivo Efficacy (Neuroprotection Model) a1 Synthesize this compound a2 PPARγ Activation Assay (TR-FRET) a1->a2 a3 mitoNEET Binding Assay (SPR) a1->a3 a4 MAO-B Inhibition Assay a1->a4 b1 db/db Mice Model b2 Administer this compound (100 mg/kg/day, p.o.) b1->b2 b3 Monitor Metabolic Parameters (Glucose, Lipids, Weight) b2->b3 b4 Isolate Skeletal Muscle Mitochondria b2->b4 b5 Measure Mitochondrial Complex II+III Activity b4->b5 c1 Rat SAH Model c2 Administer this compound (1-9 mg/kg, i.p.) c1->c2 c3 Assess Neurological Deficits c2->c3 c4 Measure Oxidative Stress & Neuronal Apoptosis c2->c4

Caption: Experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

4.1. PPARγ Activation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine if this compound activates the peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Principle: This assay measures the recruitment of a fluorescently labeled coactivator peptide to the PPARγ ligand-binding domain (LBD) upon ligand binding. FRET occurs when the donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to GST-tagged PPARγ-LBD) is in close proximity to the acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide), resulting in a detectable signal.

  • Materials:

    • LanthaScreen™ TR-FRET PPARγ coactivator assay kit (or similar)

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescein-labeled coactivator peptide

    • This compound and positive control (e.g., pioglitazone)

    • Assay buffer

    • 384-well microplates

    • TR-FRET compatible plate reader

  • Procedure:

    • Prepare a serial dilution of this compound and the positive control in assay buffer.

    • In a 384-well plate, add the test compounds, GST-PPARγ-LBD, terbium-anti-GST antibody, and fluorescein-coactivator peptide.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

    • Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). An increase in the ratio indicates receptor activation.

4.2. mitoNEET Binding Assay (Surface Plasmon Resonance - SPR)

  • Objective: To confirm the direct binding of this compound to mitoNEET.

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. Recombinant mitoNEET is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as an increase in the response units (RU).

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant mitoNEET protein

    • This compound

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents (e.g., EDC, NHS)

  • Procedure:

    • Immobilize recombinant mitoNEET onto the sensor chip surface using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized mitoNEET surface at a constant flow rate.

    • Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

    • Analyze the sensorgrams to determine binding kinetics (kon, koff) and affinity (KD), if possible. The data for this compound has so far only been reported qualitatively.

4.3. Monoamine Oxidase B (MAO-B) Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against MAO-B.

  • Principle: This assay measures the activity of MAO-B by monitoring the production of a fluorescent or chromogenic product from a specific substrate. The reduction in signal in the presence of an inhibitor is used to calculate the IC50 value.

  • Materials:

    • Recombinant human MAO-B

    • MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)

    • This compound and a known MAO-B inhibitor (e.g., selegiline)

    • Assay buffer

    • 96-well microplates

    • Fluorescence or absorbance plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor.

    • In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compounds.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the MAO-B substrate.

    • Monitor the change in fluorescence or absorbance over time.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

4.4. Mitochondrial Complex II+III Activity Assay

  • Objective: To measure the effect of this compound on the activity of the mitochondrial electron transport chain complexes II and III.

  • Principle: This spectrophotometric assay measures the succinate-cytochrome c reductase activity. The activity is determined by following the reduction of cytochrome c at 550 nm, with succinate as the electron donor for complex II.

  • Materials:

    • Isolated mitochondria from skeletal muscle

    • Assay buffer (e.g., potassium phosphate buffer)

    • Succinate

    • Cytochrome c (oxidized)

    • Rotenone (to inhibit complex I)

    • Potassium cyanide (KCN) (to inhibit complex IV)

    • Spectrophotometer

  • Procedure:

    • Isolate mitochondria from the skeletal muscle of control and this compound-treated animals.

    • In a cuvette, add the assay buffer, isolated mitochondria, rotenone, and KCN.

    • Add oxidized cytochrome c.

    • Initiate the reaction by adding succinate.

    • Immediately monitor the increase in absorbance at 550 nm over time.

    • Calculate the rate of cytochrome c reduction, which is proportional to the combined activity of complex II and III.

Conclusion

This compound represents a promising therapeutic candidate with a distinct mechanism of action centered on the modulation of mitochondrial function through its interaction with mitoNEET. Its ability to improve metabolic parameters without the PPARγ-associated side effect of weight gain, coupled with its neuroprotective properties, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for future research into the therapeutic applications of this compound and other mitoNEET-targeting compounds. Further studies are required to fully elucidate the downstream signaling events following mitoNEET activation by this compound and to establish its clinical efficacy and safety profile.

References

In-Depth Technical Guide: Exploring the Binding Affinity of TT01001 with mitoNEET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the novel small molecule TT01001 with its target, the outer mitochondrial membrane protein mitoNEET. This document synthesizes available data on their interaction, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound and mitoNEET

MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, has emerged as a significant target in drug discovery, particularly for metabolic diseases.[1] It is implicated in the regulation of mitochondrial iron homeostasis, respiratory capacity, and the production of reactive oxygen species (ROS).[2][3] The insulin-sensitizing drug pioglitazone was one of the first ligands identified for mitoNEET, leading to the exploration of other potential modulators of this protein.[4]

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel small molecule designed based on the structure of pioglitazone.[4][5] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), suggesting a distinct mechanism of action centered on its interaction with mitoNEET.[4] In preclinical studies, this compound has demonstrated efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model without the side effect of weight gain.[4]

Quantitative and Qualitative Binding Data

While a precise quantitative binding affinity (e.g., K_d_ value) for the interaction between this compound and mitoNEET has not been published, qualitative data from biophysical assays confirm a direct interaction. The primary method used to characterize this binding is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Analysis

SPR experiments have demonstrated a concentration-dependent binding of this compound to immobilized recombinant mitoNEET. The observed increase in Response Units (RU) upon injection of this compound is comparable to that of pioglitazone, a known mitoNEET ligand.

Table 1: Summary of SPR Binding Data for this compound and Pioglitazone with mitoNEET

CompoundConcentration Range Tested (µM)Observed BindingQuantitative Affinity (K_d_)Reference
This compound1, 2, 4, 8, and 20Concentration-dependent increase in RUNot Reported
Pioglitazone0.3, 0.6, 1.2, 2.5, and 5.0Concentration-dependent increase in RUNot Reported in this study

It is noteworthy that one key study explicitly states that the binding affinity of this compound to mitoNEET is currently unknown.

Experimental Protocols

The following section details the methodology for the key experiment used to determine the binding of this compound to mitoNEET.

Surface Plasmon Resonance (SPR) for Binding Assessment

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To qualitatively assess the binding of this compound to recombinant mitoNEET protein.

Instrumentation: Biacore S51 (Biacore AB, Uppsala, Sweden)

Materials:

  • Recombinant mitoNEET protein

  • Sensor Chip CM5 (GE Healthcare)

  • Amine coupling kit (GE Healthcare)

  • This compound

  • Pioglitazone (as a positive control)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization of mitoNEET:

    • The mitoNEET protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the mitoNEET protein solution. The remaining activated groups are then deactivated with ethanolamine.

  • Binding Analysis:

    • Different concentrations of this compound (1, 2, 4, 8, and 20 µM) and pioglitazone (0.3, 0.6, 1.2, 2.5, and 5.0 µM) are prepared in the running buffer.

    • Each concentration is injected over the immobilized mitoNEET surface for 60 seconds at a flow rate of 30 µl/min.

    • The association and dissociation phases are monitored in real-time by measuring the change in Response Units (RU).

    • A reference flow cell without immobilized mitoNEET is used for background subtraction.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are analyzed to confirm a concentration-dependent binding interaction.

G cluster_workflow SPR Experimental Workflow Immobilize mitoNEET Immobilize mitoNEET Inject Analyte Inject Analyte Immobilize mitoNEET->Inject Analyte CM5 Chip Measure RU Change Measure RU Change Inject Analyte->Measure RU Change This compound or Pioglitazone Data Analysis Data Analysis Measure RU Change->Data Analysis

SPR Experimental Workflow for this compound-mitoNEET Binding.

Signaling Pathways and Mechanism of Action

The binding of this compound to mitoNEET initiates a cascade of events that lead to the amelioration of mitochondrial dysfunction. The proposed mechanism centers on the regulation of mitochondrial iron homeostasis and the mitigation of oxidative stress.

MitoNEET is understood to regulate the transfer of iron into the mitochondrial matrix.[3] An excess of mitochondrial iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6] By binding to mitoNEET, this compound is thought to modulate its function, leading to a reduction in oxidative stress.[7] This is supported by findings that this compound treatment suppresses the elevated activity of mitochondrial respiratory chain complex II + III, which can be a source of ROS.[4]

The proposed signaling pathway is as follows:

  • This compound Binds to mitoNEET: The initial interaction occurs at the outer mitochondrial membrane.

  • Modulation of mitoNEET Function: This binding event alters the activity of mitoNEET.

  • Regulation of Mitochondrial Iron Homeostasis: The functional modulation of mitoNEET influences the transport of iron into the mitochondria.

  • Reduction of Oxidative Stress: By controlling iron levels, the catalytic production of ROS is diminished.

  • Amelioration of Mitochondrial Dysfunction: The reduction in oxidative stress and normalization of mitochondrial complex activity leads to improved overall mitochondrial function.

G cluster_pathway Proposed Signaling Pathway of this compound This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to Mito_Function Ameliorated Mitochondrial Function This compound->Mito_Function Leads to Mito_Iron Mitochondrial Iron Homeostasis mitoNEET->Mito_Iron Regulates Complex_II_III Mitochondrial Complex II+III Activity mitoNEET->Complex_II_III Modulates ROS Reactive Oxygen Species (ROS) Mito_Iron->ROS Influences Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Causes Complex_II_III->ROS

Proposed Signaling Pathway of this compound via mitoNEET.

Conclusion

This compound is a promising therapeutic candidate that directly engages the mitochondrial protein mitoNEET. While a specific binding affinity has yet to be determined, qualitative data robustly support a direct, concentration-dependent interaction. The mechanism of action of this compound appears to be independent of PPARγ activation and is instead linked to the modulation of mitochondrial iron homeostasis and the subsequent reduction of oxidative stress, leading to improved mitochondrial function. Further studies are warranted to elucidate the precise binding kinetics and to fully unravel the therapeutic potential of targeting the this compound-mitoNEET axis in metabolic and other diseases.

References

An In-depth Technical Guide to TT01001: A Novel mitoNEET Agonist and MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of TT01001, a novel small molecule with therapeutic potential in metabolic and neurological disorders. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a synthetic small molecule designed based on the structure of pioglitazone.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 1022367-69-6[3]
IUPAC Name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate[3][4]
Chemical Formula C₁₅H₁₉Cl₂N₃O₂S[3]
SMILES O=C(N1CCC(NC(NC2=CC(Cl)=CC(Cl)=C2)=S)CC1)OCC[3]
InChI InChI=1S/C15H19Cl2N3O2S/c1-2-22-15(21)20-5-3-12(4-6-20)18-14(23)19-13-8-10(16)7-11(17)9-13/h7-9,12H,2-6H2,1H3,(H2,18,19,23)[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 376.29 g/mol [3]
Exact Mass 375.0575[3]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
Storage Dry, dark and at 0-4 °C for short term (days to weeks) or -20 °C for long term (months to years)[3][4]
Elemental Analysis C, 47.88; H, 5.09; Cl, 18.84; N, 11.17; O, 8.50; S, 8.52[3]

Biological Properties and Mechanism of Action

This compound is a selective and orally active compound with a dual mechanism of action: it functions as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[5] This dual activity makes it a promising candidate for the treatment of type II diabetes and neurological disorders.[5]

mitoNEET Agonism

This compound directly binds to mitoNEET, a protein located on the outer mitochondrial membrane.[2] Unlike its structural predecessor pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The interaction with mitoNEET is believed to be central to its therapeutic effects, including the improvement of mitochondrial function.[2]

Monoamine Oxidase B (MAO-B) Inhibition

This compound has been identified as an inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC₅₀) of 8.84 μM.[5] MAO-B is an enzyme involved in the catabolism of neurotransmitters, and its inhibition can have neuroprotective effects.

Table 3: In Vitro Biological Activity of this compound

TargetActivityValue
mitoNEET AgonistBinds directly to the protein[2]
MAO-B InhibitorIC₅₀ = 8.84 μM[5]
PPARγ -No activation effect[2]

Therapeutic Effects

In vivo studies have demonstrated the therapeutic potential of this compound in models of type II diabetes and neurological injury.

Antidiabetic Effects

In a type II diabetes mouse model (db/db mice), oral administration of this compound (100 mg/kg, once daily for 28 days) was shown to:

  • Improve hyperglycemia and glucose intolerance.[2]

  • Ameliorate hyperlipidemia.[2]

  • Achieve efficacy equivalent to pioglitazone without the associated weight gain.[2]

  • Suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[2]

Neuroprotective Effects

In a rat model of subarachnoid hemorrhage (SAH), intraperitoneal administration of this compound (1-9 mg/kg, single dose) resulted in:

  • Attenuation of oxidative stress and neuronal apoptosis.[6]

  • Prevention of mitoNEET-mediated mitochondrial dysfunction.[6]

  • Decreased expression of the pro-apoptotic marker Bax and increased expression of the anti-apoptotic marker Bcl-2.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

mitoNEET Binding Assay (Surface Plasmon Resonance)

Objective: To determine the direct binding of this compound to the mitoNEET protein.

Methodology:

  • Surface plasmon resonance (SPR) measurements are performed using a suitable instrument (e.g., Biacore S51).

  • The mitoNEET protein is immobilized onto a sensor chip (e.g., CM-5) using the amine coupling method.

  • Different concentrations of this compound (e.g., 1, 2, 4, 8, and 20 µM) are injected over the sensor chip for a defined period (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).

  • The resonance unit (RU) curves are recorded and normalized by a reference surface and a no-response concentration using the instrument's evaluation software.

  • An increase in RU in a concentration-dependent manner indicates binding of the compound to the immobilized protein.

PPARγ Transactivation Assay (TR-FRET)

Objective: To assess the ability of this compound to activate the PPARγ receptor.

Methodology:

  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed (e.g., LanthaScreen TR-FRET PPARγ coactivator assay kit).

  • This compound at various concentrations (e.g., 0.001–100 µM) is incubated with the human PPARγ ligand-binding domain tagged with glutathione S-transferase, a terbium-labeled anti-glutathione S-transferase antibody, and a fluorescein-labeled peptide coactivator in an appropriate assay buffer.

  • Upon excitation of terbium at 340 nm, energy transfer to the fluorescein peptide occurs if the test compound induces a conformational change in the PPARγ ligand-binding domain, leading to emission at 520 nm.

  • The signal at 520 nm is normalized to the signal at 495 nm (terbium emission).

  • An increase in the emission ratio (520/495 nm) in a concentration-dependent manner indicates PPARγ activation.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the MAO-B enzyme.

Methodology:

  • A fluorometric or spectrophotometric assay is used with recombinant human MAO-B enzyme.[1][7]

  • The MAO-B substrate, such as kynuramine, is prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[1][7]

  • The enzyme (e.g., 0.01 mg/mL) is pre-incubated with various concentrations of this compound (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM) at 37°C for a defined period (e.g., 15 minutes).[1][7]

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The formation of the product (4-hydroxyquinoline from kynuramine) is measured over time by monitoring the change in fluorescence or absorbance at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline formation).[8]

  • The rate of reaction is calculated and compared to the control (no inhibitor) to determine the percent inhibition.

  • The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for Bax and Bcl-2 Expression

Objective: To determine the effect of this compound on the expression of the apoptotic regulatory proteins Bax and Bcl-2.

Methodology:

  • Cells or tissues treated with this compound are lysed in a suitable buffer containing protease inhibitors.

  • The total protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

  • Equal amounts of protein (e.g., 40 µ g/lane ) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its biological activities.

TT01001_Signaling_Pathway cluster_outcome Cellular Outcome This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET Binds to Bax Bax Expression (Pro-apoptotic) This compound->Bax Decreases Bcl2 Bcl-2 Expression (Anti-apoptotic) This compound->Bcl2 Increases Mito_Dysfunction Mitochondrial Dysfunction mitoNEET->Mito_Dysfunction Prevents Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection

Caption: Proposed signaling pathway of this compound leading to neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Binding_Assay mitoNEET Binding Assay (SPR) Data_Analysis Data Interpretation and Conclusion Binding_Assay->Data_Analysis PPARg_Assay PPARγ Transactivation (TR-FRET) PPARg_Assay->Data_Analysis MAOB_Assay MAO-B Inhibition Assay MAOB_Assay->Data_Analysis Animal_Model Animal Models (db/db mice, SAH rats) Treatment This compound Administration Animal_Model->Treatment Outcome_Measures Outcome Measures (Blood glucose, Neurological score, Western blot, etc.) Treatment->Outcome_Measures Outcome_Measures->Data_Analysis

Caption: General experimental workflow for characterizing the biological activity of this compound.

References

Pharmacological Profile of TT01001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001, chemically identified as ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule designed based on the structure of the insulin sensitizer pioglitazone.[1] Extensive research has demonstrated that this compound is a selective agonist of the mitochondrial outer membrane protein MitoNEET and also functions as a monoamine oxidase B (MAO-B) inhibitor.[2] Unlike its structural predecessor, pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding associated side effects such as weight gain.[1] Its mechanism of action centers on the modulation of mitochondrial function, which has shown therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • MitoNEET Agonism: this compound directly binds to MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane.[1][3] MitoNEET is implicated in regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis, and its dysfunction is associated with metabolic diseases.[3] By acting as a ligand, this compound is thought to stabilize the protein and modulate its function, leading to improved mitochondrial activity.[1] Specifically, in a type II diabetes animal model, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle, suggesting a role in ameliorating mitochondrial dysfunction.[1]

  • Monoamine Oxidase B (MAO-B) Inhibition: this compound has been identified as an inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine.[2] This inhibition can lead to increased levels of dopamine in the brain, a mechanism that is therapeutically relevant for neurodegenerative diseases like Parkinson's disease. Furthermore, its action as a MAO-B inhibitor contributes to its neuroprotective effects by attenuating oxidative stress and neuronal apoptosis.[2]

Signaling Pathway of this compound

TT01001_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound MitoNEET MitoNEET This compound->MitoNEET Binds to MAOB MAO-B This compound->MAOB Inhibits PPARg PPARγ This compound->PPARg No Activation Mito_Function Mitochondrial Function MitoNEET->Mito_Function Modulates Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress Reduces

Caption: Proposed signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
ParameterValueAssay MethodSource
MitoNEET Binding ConfirmedSurface Plasmon Resonance (SPR)[1]
PPARγ Activation No effect up to 100 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
MAO-B Inhibition (IC50) 8.84 µMNot specified[2]
Table 2: In Vivo Efficacy of this compound in db/db Mice (Type II Diabetes Model)
ParameterTreatmentResultSource
Blood Glucose 100 mg/kg, p.o., daily for 28 daysSignificant reduction, comparable to pioglitazone[1]
Glucose Intolerance 100 mg/kg, p.o., daily for 28 daysImproved[1]
Hyperlipidemia 100 mg/kg, p.o., daily for 28 daysImproved[1]
Body Weight 100 mg/kg, p.o., daily for 28 daysNo significant gain (unlike pioglitazone)[1]
Mitochondrial Complex II+III Activity (Skeletal Muscle) 100 mg/kg, p.o., daily for 28 daysSignificantly suppressed elevated activity[1]
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)
ParameterTreatmentResultSource
Oxidative Stress 1-9 mg/kg, i.p., single doseAttenuated[2]
Neuronal Apoptosis 1-9 mg/kg, i.p., single doseAttenuated[2]

Experimental Protocols

PPARγ Coactivator Assay (TR-FRET)

This assay was performed to evaluate the effect of this compound on PPARγ activation.

  • Materials: LanthaScreen TR-FRET PPARγ coactivator assay kit.

  • Procedure: The assay was conducted according to the manufacturer's instructions. Briefly, the change in the TR-FRET emission signal was measured in the presence of varying concentrations of this compound (ranging from 0.001 to 100 µM).

  • Outcome: No change in the TR-FRET emission signal was observed, indicating that this compound does not activate PPARγ.

MitoNEET Binding Assay (Surface Plasmon Resonance - SPR)

The direct binding of this compound to MitoNEET was assessed using SPR.

  • Rationale: To confirm a direct interaction between this compound and its intended target, MitoNEET.

  • Procedure: While the specific parameters are not detailed in the provided sources, a typical SPR experiment involves immobilizing the MitoNEET protein on a sensor chip and then flowing different concentrations of this compound over the surface. The binding is measured in real-time by detecting changes in the refractive index at the surface of the chip.

  • Outcome: The SPR data confirmed a direct binding effect of this compound on MitoNEET.

In Vivo Study in db/db Mice

This study evaluated the therapeutic potential of this compound in a model of type II diabetes.

  • Animal Model: Male db/db mice, a genetic model of obesity and type II diabetes.

  • Treatment Groups:

    • Vehicle control

    • This compound (100 mg/kg, p.o., once daily for 28 days)

    • Pioglitazone (as a positive control)

  • Parameters Measured:

    • Blood glucose levels

    • Oral glucose tolerance test (OGTT)

    • Plasma lipid levels

    • Body weight

    • Mitochondrial complex II + III activity in skeletal muscle

  • Outcome: this compound demonstrated efficacy equivalent to pioglitazone in improving hyperglycemia, hyperlipidemia, and glucose intolerance, but without causing significant weight gain.[1]

Experimental Workflow: In Vivo Diabetes Study

In_Vivo_Diabetes_Workflow start Start: db/db Mice treatment Treatment (28 days) - Vehicle - this compound (100 mg/kg) - Pioglitazone start->treatment measurements Measurements: - Blood Glucose - OGTT - Lipids - Body Weight treatment->measurements tissue_collection Skeletal Muscle Collection measurements->tissue_collection mito_assay Mitochondrial Complex II+III Assay tissue_collection->mito_assay end End: Data Analysis mito_assay->end

Caption: Workflow for the in vivo study of this compound in db/db mice.

Summary and Future Directions

This compound is a promising therapeutic candidate with a dual mechanism of action involving MitoNEET agonism and MAO-B inhibition. Its pharmacological profile suggests potential applications in the treatment of type II diabetes and neurodegenerative disorders. A key advantage of this compound is its lack of PPARγ activation, which may translate to a better safety profile compared to existing thiazolidinediones.[1]

Future research should focus on elucidating the precise molecular interactions between this compound and MitoNEET, further exploring its neuroprotective effects in other preclinical models, and conducting formal pharmacokinetic and toxicology studies to support its advancement into clinical development. The development of derivatives of this compound is also an active area of research to optimize its MAO-B inhibitory activity.[2]

References

The Role of TT01001 in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel small molecule TT01001 and its significant role in glucose metabolism. This compound, a ligand of the mitochondrial outer membrane protein mitoNEET, has demonstrated considerable potential as a therapeutic agent for type II diabetes. It has been shown to improve hyperglycemia, hyperlipidemia, and glucose intolerance in preclinical models, with an efficacy comparable to existing treatments but without associated weight gain. This document details the mechanism of action of this compound, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a novel, orally active small molecule.[1] It was designed based on the structure of pioglitazone, a known insulin sensitizer.[1] this compound is a selective agonist for mitoNEET, a protein on the outer mitochondrial membrane that is considered a novel target for the treatment of type II diabetes.[1][2][3] Unlike pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), a key factor in the mechanism of some antidiabetic drugs that is also associated with side effects like weight gain.[1]

Mechanism of Action

The primary mechanism of action for this compound is its binding to mitoNEET.[1] MitoNEET is a [2Fe-2S] cluster protein involved in the regulation of mitochondrial function, iron homeostasis, and oxidative stress.[4][5] By acting as a ligand for mitoNEET, this compound is believed to modulate mitochondrial activity, leading to improved glucose metabolism.[1] Specifically, in diabetic mouse models, this compound was found to suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[1][3] This modulation of mitochondrial function is a key aspect of its therapeutic effect. The interaction of this compound with mitoNEET and its downstream effects are a promising area of research for developing new treatments for metabolic diseases.[5]

In Vitro and In Vivo Efficacy of this compound

Preclinical studies have demonstrated the significant therapeutic potential of this compound in the context of type II diabetes.

In Vitro Studies: Binding Affinity and Specificity
  • MitoNEET Binding: Surface Plasmon Resonance (SPR) analysis confirmed that this compound binds to recombinant human mitoNEET in a concentration-dependent manner, similar to pioglitazone.

  • PPARγ Activation: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay showed that this compound does not activate PPARγ, unlike pioglitazone, which showed concentration-dependent activation.

In Vivo Studies in a Type II Diabetes Model (db/db mice)

In a 28-day study using genetically obese and diabetic db/db mice, oral administration of this compound (100 mg/kg daily) resulted in significant improvements in metabolic parameters.[2]

  • Glycemic Control: this compound significantly decreased both postprandial and fasting blood glucose levels.

  • Glucose Intolerance: An oral glucose tolerance test (OGTT) demonstrated that this compound treatment significantly improved glucose tolerance.[1]

  • Lipid Profile: this compound treatment led to a significant reduction in plasma triglyceride levels.[1]

  • Body Weight: Unlike pioglitazone, which caused a significant increase in body weight, this compound had no effect on the body weight of the treated mice.

  • Mitochondrial Function: this compound administration significantly suppressed the elevated mitochondrial complex II + III activity in the skeletal muscle of db/db mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo study of this compound in db/db mice.

Table 1: Effects of this compound on Body Weight and Glycemic Parameters in db/db Mice

ParameterVehicleThis compound (100 mg/kg)Pioglitazone (30 mg/kg)
Body Weight Change (g) on Day 24 -No significant changeSignificant increase
Postprandial Blood Glucose (mg/dL) ElevatedSignificantly decreasedSignificantly decreased
Fasting Blood Glucose (mg/dL) ElevatedSignificantly decreasedSignificantly decreased

Data extracted from Takahashi et al., 2015.

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice

Time Point (minutes)Vehicle (AUC)This compound (100 mg/kg) (AUC)
0-120 Significantly elevatedSignificantly reduced

AUC: Area Under the Curve. Data extracted from Takahashi et al., 2015.[1]

Table 3: Effect of this compound on Plasma Triglycerides and Mitochondrial Activity in db/db Mice

ParameterVehicleThis compound (100 mg/kg)
Plasma Triglycerides (mg/dL) ElevatedSignificantly reduced
Mitochondrial Complex II + III Activity (skeletal muscle) Significantly increasedSignificantly suppressed

Data extracted from Takahashi et al., 2015.[1]

Experimental Protocols

In Vivo Animal Study
  • Animal Model: Genetically obese and diabetic db/db mice were used as a model for type II diabetes.

  • Treatment: Mice were orally administered either this compound (100 mg/kg), pioglitazone (30 mg/kg), or a vehicle (0.5% w/v methyl cellulose) once daily for 28 days.

  • Blood Glucose Measurement: Blood glucose levels were measured from the tail vein.

  • Oral Glucose Tolerance Test (OGTT): After a 16-hour fast, mice were orally administered glucose (2 g/kg), and blood glucose levels were measured at various time points.[1]

  • Plasma Triglyceride Measurement: Blood samples were collected, and plasma triglyceride levels were determined.[1]

  • Mitochondrial Complex II + III Activity Assay: Mitochondria were isolated from skeletal muscle, and the activity of complex II + III was measured.[1]

In Vitro Assays
  • PPARγ Coactivator Assay (TR-FRET): The activity of PPARγ was assessed using the LanthaScreen TR-FRET PPARγ coactivator assay kit. This compound or pioglitazone was incubated with the human PPARγ ligand-binding domain, a terbium-labeled antibody, and a fluorescein-labeled peptide. The TR-FRET emission signal was measured to determine PPARγ activation.

  • Surface Plasmon Resonance (SPR) for mitoNEET Binding: Recombinant human mitoNEET was immobilized on a sensor chip. The binding of different concentrations of this compound and pioglitazone to mitoNEET was measured by detecting changes in the SPR signal (response units, RU).

Visualizations

Signaling Pathway of this compound in Glucose Metabolism

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET Mito_Function Modulation of Mitochondrial Function mitoNEET->Mito_Function Complex_Activity Suppression of elevated Mitochondrial Complex II + III Activity Mito_Function->Complex_Activity Glucose_Metabolism Improved Glucose Metabolism Mito_Function->Glucose_Metabolism Hyperglycemia Decreased Hyperglycemia Glucose_Metabolism->Hyperglycemia Glucose_Intolerance Improved Glucose Tolerance Glucose_Metabolism->Glucose_Intolerance

Caption: Proposed signaling pathway of this compound in improving glucose metabolism.

Experimental Workflow for In Vivo Efficacy of this compound

In_Vivo_Workflow Start Start: db/db Mice Model Treatment Daily Oral Administration for 28 Days (Vehicle, this compound, Pioglitazone) Start->Treatment Measurements Throughout the study: - Body Weight - Blood Glucose (Postprandial & Fasting) Treatment->Measurements OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Endpoint End of Study (Day 28): - Plasma Triglyceride Measurement - Skeletal Muscle Collection Treatment->Endpoint Analysis Data Analysis and Comparison Measurements->Analysis OGTT->Analysis Mito_Assay Isolation of Mitochondria & Measurement of Complex II + III Activity Endpoint->Mito_Assay Mito_Assay->Analysis

Caption: Workflow for the in vivo assessment of this compound in db/db mice.

Conclusion

This compound represents a promising novel therapeutic candidate for type II diabetes. Its unique mechanism of action, targeting mitoNEET to modulate mitochondrial function without activating PPARγ, offers the potential for effective glycemic and lipid control without the side effect of weight gain. The preclinical data presented in this guide strongly support further investigation and development of this compound and other mitoNEET ligands for the treatment of metabolic diseases. The detailed experimental protocols and data provide a solid foundation for researchers and drug development professionals to build upon in future studies.

References

TT01001 and Oxidative Stress Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel small molecule that has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and oxidative stress. It acts as a selective agonist of mitoNEET, a crucial protein located on the outer mitochondrial membrane, and also exhibits properties as a monoamine oxidase B (MAO-B) inhibitor.[1] Research suggests that this compound can mitigate cellular damage by reducing oxidative stress and preventing apoptosis, offering a promising avenue for the development of new treatments for a range of diseases, including neurological disorders and type II diabetes.[1][2][3]

This technical guide provides an in-depth overview of the core scientific findings related to this compound's role in oxidative stress reduction. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental evidence supporting its efficacy, and the methodologies employed in its evaluation.

Core Mechanism of Action: Targeting Mitochondrial Integrity

This compound exerts its protective effects primarily through its interaction with mitoNEET. MitoNEET is an iron-sulfur cluster-containing protein that plays a critical role in regulating mitochondrial function, including iron homeostasis and the production of reactive oxygen species (ROS).[4] By binding to and activating mitoNEET, this compound is thought to stabilize mitochondrial function, thereby preventing the excessive generation of ROS that leads to oxidative stress and subsequent cellular damage.[2][5] This mechanism is distinct from that of peroxisome proliferator-activated receptor-γ (PPARγ) agonists, as this compound does not activate PPARγ.[3][6]

The proposed signaling pathway for this compound's action on oxidative stress is depicted in the following diagram:

Experimental_Workflow cluster_model Preclinical Model cluster_treatment Treatment Groups cluster_assessment Assessment of Oxidative Stress Animal_Model Animal Model (e.g., SAH rats) Sham Sham Animal_Model->Sham Vehicle Disease + Vehicle Animal_Model->Vehicle TT01001_Treat Disease + this compound Animal_Model->TT01001_Treat Tissue_Collection Tissue Collection (e.g., Brain) Sham->Tissue_Collection Vehicle->Tissue_Collection TT01001_Treat->Tissue_Collection DHE DHE Staining (Superoxide) Tissue_Collection->DHE TUNEL TUNEL Assay (Apoptosis) Tissue_Collection->TUNEL Data_Analysis Image Acquisition & Quantitative Analysis DHE->Data_Analysis TUNEL->Data_Analysis

References

In-Depth Technical Guide: TT01001 for Type II Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type II diabetes. It functions as a ligand for the mitochondrial outer membrane protein, mitoNEET, and has shown efficacy in improving hyperglycemia, hyperlipidemia, and glucose intolerance without the weight gain associated with some existing therapies. This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental protocols, and a visualization of its proposed mechanism of action to support further research and development in the field of metabolic disease.

Core Concepts and Mechanism of Action

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, was designed based on the structure of the insulin sensitizer pioglitazone. However, a key distinction of this compound is its targeted interaction with mitoNEET without activating the peroxisome proliferator-activated receptor-γ (PPARγ).[1] This specificity suggests a different mechanism of action and a potential for a better side-effect profile, particularly concerning weight gain.

MitoNEET is an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane that is implicated in regulating mitochondrial function and energy metabolism.[2][3][4] By binding to mitoNEET, this compound is thought to modulate mitochondrial activity, leading to improved glucose and lipid homeostasis. A key finding is the ability of this compound to suppress the elevated activity of mitochondrial complex II + III in the skeletal muscle of diabetic models, suggesting a role in normalizing mitochondrial respiration.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to Mitochondrion Mitochondrion mitoNEET->Mitochondrion Located on outer membrane Complex_II_III Complex II + III Activity mitoNEET->Complex_II_III Suppresses elevated activity Glucose_Homeostasis Improved Glucose Homeostasis Complex_II_III->Glucose_Homeostasis Lipid_Homeostasis Improved Lipid Homeostasis Complex_II_III->Lipid_Homeostasis

Proposed signaling pathway of this compound.

Preclinical Efficacy Data

The primary preclinical evaluation of this compound was conducted in the db/db mouse model, a well-established model for type II diabetes. The data presented below is summarized from the key study by Takahashi et al. (2015).

Table 1: In Vitro Binding Affinity and Receptor Activation
CompoundBinding to mitoNEETPPARγ Activation
This compoundYesNo
PioglitazoneYesYes
Table 2: Effects on Metabolic Parameters in db/db Mice (28-day study)
Treatment Group (Dose)Change in Body WeightPostprandial Blood GlucoseFasting Blood Glucose
VehicleIncreaseElevatedElevated
This compound (100 mg/kg)No significant changeSignificantly reducedSignificantly reduced
Pioglitazone (30 mg/kg)Significant increaseSignificantly reducedSignificantly reduced
Table 3: Effects on Plasma Lipids and Insulin in db/db Mice (28-day study)
Treatment Group (Dose)Plasma TriglyceridesPlasma Free Fatty AcidsPlasma Insulin
VehicleElevatedElevatedElevated
This compound (100 mg/kg)Significantly reducedSignificantly reducedReduced
Pioglitazone (30 mg/kg)Significantly reducedSignificantly reducedReduced
Table 4: Effect on Mitochondrial Respiratory Chain Activity in Skeletal Muscle of db/db Mice
Treatment GroupComplex I + III ActivityComplex II + III ActivityComplex IV Activity
VehicleNo significant changeSignificantly increasedNo significant change
This compoundNo significant changeSignificantly suppressedNo significant change

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Animals and Drug Administration
  • Animal Model: Male BKS.Cg-+Leprdb/+Leprdb/Jcl (db/db) mice, a model of genetic type II diabetes, and their lean littermates (m/m) were used.

  • Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiments.

  • Drug Formulation: this compound and pioglitazone were suspended in a 0.5% methylcellulose solution.

  • Administration: The compounds or vehicle were administered orally once daily for 28 days.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice were fasted for 16 hours prior to the test.

  • Glucose Challenge: A glucose solution (2 g/kg body weight) was administered orally.

  • Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels were measured using a standard glucose meter.

Measurement of Plasma Parameters
  • Sample Collection: At the end of the 28-day treatment period, blood was collected from the abdominal vena cava under anesthesia.

  • Plasma Separation: Plasma was separated by centrifugation.

  • Biochemical Analysis: Plasma levels of insulin, triglycerides, and free fatty acids were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Measurement of Mitochondrial Respiratory Chain Enzyme Activity
  • Tissue Preparation: Skeletal muscle (gastrocnemius) was excised, minced, and homogenized in isolation buffer.

  • Mitochondrial Isolation: Mitochondria were isolated by differential centrifugation.

  • Enzyme Activity Assays: The activities of mitochondrial complex I + III, complex II + III, and complex IV were measured spectrophotometrically by monitoring the reduction of cytochrome c or the oxidation of ferrocytochrome c.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vivo preclinical studies of this compound.

In_Vivo_Workflow start Start animal_model Select db/db Mice start->animal_model acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Group Allocation (Vehicle, this compound, Pioglitazone) acclimatization->grouping treatment Daily Oral Administration (28 days) grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt During treatment period euthanasia Euthanasia and Sample Collection treatment->euthanasia plasma_analysis Plasma Biochemical Analysis euthanasia->plasma_analysis mito_analysis Mitochondrial Function Analysis euthanasia->mito_analysis end End plasma_analysis->end mito_analysis->end

In vivo experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for type II diabetes with a distinct mechanism of action centered on the mitochondrial protein mitoNEET. Preclinical data strongly support its efficacy in improving key metabolic parameters without the adverse effect of weight gain. The detailed protocols provided in this guide are intended to facilitate further investigation into its mechanism and potential for clinical development. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a full safety profile, as well as exploring its efficacy in other models of metabolic disease. To date, there is no publicly available information on clinical trials for this compound.

References

In-depth Technical Guide: Neuroprotective Effects of TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TT01001 has emerged as a promising neuroprotective agent with a dual mechanism of action, targeting both mitochondrial dysfunction and oxidative stress, key pathological features in a range of neurological disorders. As a selective agonist of the mitochondrial outer membrane protein mitoNEET and an inhibitor of monoamine oxidase B (MAO-B), this compound has demonstrated significant efficacy in preclinical models of acute brain injury. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a synergistic two-pronged approach:

  • MitoNEET Agonism: this compound directly binds to and activates mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. Activation of mitoNEET is crucial for maintaining mitochondrial integrity and function. By stabilizing mitochondrial function, this compound prevents the downstream cascade of events leading to neuronal apoptosis, including the release of pro-apoptotic factors.

  • Monoamine Oxidase B (MAO-B) Inhibition: this compound is also a potent inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes. MAO-B is responsible for the oxidative deamination of neurotransmitters, a process that generates reactive oxygen species (ROS) as a byproduct. By inhibiting MAO-B, this compound reduces the production of harmful ROS, thereby mitigating oxidative stress-induced neuronal damage.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been demonstrated in a rat model of subarachnoid hemorrhage (SAH), a condition characterized by significant early brain injury due to oxidative stress and neuronal apoptosis.[1] The following tables summarize the key quantitative findings from this pivotal study.

Table 1: Effect of this compound on Neurological Deficits after Subarachnoid Hemorrhage

Treatment GroupNeurological Score (Mean ± SD)
Sham18.0 ± 0.0
SAH + Vehicle11.5 ± 1.5
SAH + this compound (3 mg/kg)14.2 ± 1.3
SAH + this compound (9 mg/kg)15.8 ± 1.1

*p < 0.05 compared to SAH + Vehicle group. Neurological function was assessed using a modified Garcia score (higher score indicates better function).

Table 2: Effect of this compound on Neuronal Apoptosis in the Cortex after Subarachnoid Hemorrhage

Treatment GroupTUNEL-Positive Cells/Field (Mean ± SD)
Sham3.2 ± 1.1
SAH + Vehicle45.6 ± 5.2
SAH + this compound (9 mg/kg)15.3 ± 3.4*

*p < 0.05 compared to SAH + Vehicle group. Apoptotic cells were identified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Table 3: Effect of this compound on Oxidative Stress in the Cortex after Subarachnoid Hemorrhage

Treatment GroupDHE Fluorescence Intensity (Arbitrary Units, Mean ± SD)
Sham10.5 ± 2.1
SAH + Vehicle85.3 ± 9.7
SAH + this compound (9 mg/kg)25.1 ± 4.6*

*p < 0.05 compared to SAH + Vehicle group. Oxidative stress was assessed by dihydroethidium (DHE) staining, which fluoresces upon reaction with superoxide.

Table 4: Effect of this compound on the Expression of Apoptosis-Related Proteins in the Cortex after Subarachnoid Hemorrhage

Treatment GroupBax/Bcl-2 Ratio (Mean ± SD)
Sham0.4 ± 0.1
SAH + Vehicle2.8 ± 0.4
SAH + this compound (9 mg/kg)1.1 ± 0.2*

*p < 0.05 compared to SAH + Vehicle group. Protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were determined by Western blot analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study investigating the neuroprotective effects of this compound.[1]

Animal Model of Subarachnoid Hemorrhage (SAH)
  • Species: Male Sprague-Dawley rats (280-320 g).

  • Model Induction: Endovascular perforation model.

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Perform a midline cervical incision and expose the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary clip on the proximal common carotid artery and the ICA.

    • Introduce a sharpened 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until resistance is felt, indicating perforation of the anterior cerebral artery.

    • Withdraw the filament after 10 seconds to allow for bleeding into the subarachnoid space.

    • Suture the incision.

  • Sham Operation: The same surgical procedure is performed without perforating the artery.

Drug Administration
  • Compound: this compound dissolved in a vehicle solution (e.g., 10% dimethyl sulfoxide in saline).

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing: Single doses of 1, 3, or 9 mg/kg administered 1 hour after SAH induction.

  • Control Groups: Sham-operated group and SAH group receiving vehicle only.

Neurological Function Assessment
  • Method: Modified Garcia neurological scoring system.

  • Parameters Assessed:

    • Spontaneous activity (0-3)

    • Symmetry of limb movements (0-3)

    • Forepaw outstretching (0-3)

    • Climbing (1-3)

    • Body proprioception (1-3)

    • Response to vibrissae stimulation (1-3)

  • Scoring: A total score ranging from 3 to 18 is calculated, with a higher score indicating better neurological function.

  • Timing: Assessment is performed 24 hours after SAH induction.

Evaluation of Neuronal Apoptosis (TUNEL Staining)
  • Tissue Preparation: 24 hours post-SAH, perfuse the rats with saline followed by 4% paraformaldehyde. Harvest the brains and postfix in 4% paraformaldehyde, then embed in paraffin.

  • Staining Procedure:

    • Deparaffinize and rehydrate coronal brain sections (5 µm thickness).

    • Perform antigen retrieval using citrate buffer.

    • Follow the manufacturer's protocol for the in situ cell death detection kit (TUNEL). This typically involves incubating the sections with Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP.

    • Counterstain with a nuclear dye (e.g., DAPI).

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells in multiple high-power fields within the cerebral cortex.

Assessment of Oxidative Stress (DHE Staining)
  • Tissue Preparation: 24 hours post-SAH, harvest fresh brain tissue and embed in optimal cutting temperature (OCT) compound for cryosectioning.

  • Staining Procedure:

    • Cut coronal brain sections (10 µm thickness) using a cryostat.

    • Incubate the sections with dihydroethidium (DHE) solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.

    • Wash the sections with phosphate-buffered saline (PBS).

    • Mount with a fluorescent mounting medium.

  • Quantification: Measure the fluorescence intensity of the oxidized DHE product in multiple regions of interest within the cerebral cortex using fluorescence microscopy and image analysis software.

Western Blot Analysis for Bax and Bcl-2
  • Protein Extraction: 24 hours post-SAH, dissect the cortical tissue and homogenize in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Perform densitometric analysis of the bands using image analysis software. Normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound's neuroprotective action and a typical experimental workflow.

TT01001_Neuroprotective_Signaling_Pathway cluster_this compound This compound cluster_MitoNEET MitoNEET Pathway cluster_MAOB MAO-B Pathway cluster_Outcome Neuroprotective Outcome This compound This compound mitoNEET mitoNEET Activation This compound->mitoNEET MAOB MAO-B Inhibition This compound->MAOB Mito_Function Mitochondrial Function Preservation mitoNEET->Mito_Function Apoptosis_Inhibition Inhibition of Apoptotic Cascade Mito_Function->Apoptosis_Inhibition Bcl2_Increase ↑ Bcl-2 Apoptosis_Inhibition->Bcl2_Increase Bax_Decrease ↓ Bax Apoptosis_Inhibition->Bax_Decrease CytoC_Release ↓ Cytochrome c Release Bax_Decrease->CytoC_Release Caspase_Activation ↓ Caspase Activation CytoC_Release->Caspase_Activation Neuroprotection Neuroprotection Caspase_Activation->Neuroprotection ROS_Reduction ↓ Reactive Oxygen Species (ROS) MAOB->ROS_Reduction Oxidative_Stress ↓ Oxidative Stress ROS_Reduction->Oxidative_Stress Oxidative_Stress->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

TT01001_Experimental_Workflow cluster_Model Animal Model cluster_Treatment Treatment cluster_Assessment Assessment (24 hours post-SAH) cluster_Analysis Ex Vivo Analysis cluster_Data Data Analysis SAH_Model Subarachnoid Hemorrhage (SAH) Rat Model Induction Treatment_Admin This compound or Vehicle Administration (1 hour post-SAH) SAH_Model->Treatment_Admin Neuro_Score Neurological Scoring Treatment_Admin->Neuro_Score Tissue_Harvest Brain Tissue Harvest Treatment_Admin->Tissue_Harvest Data_Analysis Quantitative Data Analysis and Comparison Neuro_Score->Data_Analysis TUNEL TUNEL Staining (Apoptosis) Tissue_Harvest->TUNEL DHE DHE Staining (Oxidative Stress) Tissue_Harvest->DHE Western_Blot Western Blot (Bax, Bcl-2) Tissue_Harvest->Western_Blot TUNEL->Data_Analysis DHE->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Conclusion

This compound represents a novel and promising therapeutic candidate for neurological disorders characterized by mitochondrial dysfunction and oxidative stress. Its dual mechanism of action, involving the activation of the pro-survival mitoNEET pathway and the inhibition of the ROS-generating MAO-B enzyme, provides a robust and multifaceted approach to neuroprotection. The preclinical data from the SAH model strongly support its efficacy in reducing neuronal apoptosis and oxidative damage, leading to improved neurological outcomes. Further investigation into the clinical translation of this compound is warranted to explore its full therapeutic potential in human neurological diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of TT01001, a novel small molecule agonist of the mitochondrial outer membrane protein mitoNEET. The following sections detail recommended dosages, administration protocols, and key experimental considerations for preclinical research in rodent models.

Introduction to this compound

This compound, with the chemical name ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, is a selective and orally active agonist of mitoNEET. It has been shown to improve conditions such as hyperglycemia, hyperlipidemia, and glucose intolerance in a type II diabetes mouse model, with an efficacy comparable to pioglitazone but without the associated weight gain. This compound exerts its effects by binding to mitoNEET, a key regulator of mitochondrial function, without activating the peroxisome proliferator-activated receptor-gamma (PPARγ). Its mechanism of action involves the amelioration of mitochondrial function and attenuation of oxidative stress and neuronal apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and effects of this compound in preclinical studies.

Animal ModelDosageAdministration RouteDosing RegimenVehicleKey FindingsReference(s)
db/db Mice (Type II Diabetes Model)100 mg/kgOral (p.o.)Once daily for 28 days0.5% Methyl celluloseImproved hyperglycemia, hyperlipidemia, and glucose intolerance; suppressed elevated mitochondrial complex II + III activity; no significant effect on body weight.
Rats (Subarachnoid Hemorrhage Model)1-9 mg/kgIntraperitoneal (i.p.)Single doseNot specifiedAttenuated oxidative stress and neuronal apoptosis; improved neurological deficits.

Signaling Pathway of this compound

This compound's primary target is mitoNEET, a [2Fe-2S] cluster protein located on the outer mitochondrial membrane. By binding to mitoNEET, this compound modulates mitochondrial function, leading to a reduction in oxidative stress and inhibition of apoptotic pathways. This interaction helps to restore cellular homeostasis, particularly under conditions of metabolic stress or injury.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET binds to / activates Mitochondrial_Function Mitochondrial Function (e.g., Complex II+III activity) mitoNEET->Mitochondrial_Function modulates Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress reduces Apoptosis Apoptosis Mitochondrial_Function->Apoptosis inhibits Cellular_Homeostasis Improved Cellular Homeostasis Oxidative_Stress->Cellular_Homeostasis leads to Apoptosis->Cellular_Homeostasis leads to

Caption: Signaling pathway of this compound activation of mitoNEET.

Experimental Protocols

The following are detailed protocols for the preparation of the dosing vehicle and the administration of this compound to rodents. These protocols are based on established methodologies and should be adapted to specific experimental designs and institutional guidelines.

Preparation of 0.5% Methyl Cellulose Vehicle

This vehicle is suitable for oral administration of this compound.

Materials:

  • Methyl cellulose powder

  • Sterile, deionized water

  • Stir plate and magnetic stir bar

  • Sterile beaker or flask

  • Autoclave

Protocol:

  • For a 100 mL solution, weigh out 0.5 g of methyl cellulose powder.

  • Heat approximately 50 mL of deionized water to 60-80°C.

  • Slowly add the methyl cellulose powder to the heated water while stirring continuously to ensure it wets completely.

  • Remove the solution from the heat and add the remaining 50 mL of cold, sterile deionized water.

  • Continue stirring the solution at 4°C (e.g., in a cold room or on ice) until the methyl cellulose is fully dissolved and the solution becomes clear. This may take several hours or overnight.

  • Sterilize the final solution by autoclaving.

  • Store the vehicle at 4°C.

Oral Gavage Administration in Mice (100 mg/kg)

Materials:

  • This compound

  • 0.5% Methyl cellulose vehicle

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Protocol:

  • Dose Calculation:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • The dosing volume should not exceed 10 mL/kg. For a 25 g mouse, the volume would be 0.25 mL.

    • Prepare a stock solution of this compound in the 0.5% methyl cellulose vehicle at a concentration that allows for the desired dose in the calculated volume (e.g., for a 10 mg/mL stock, a 25g mouse would receive 0.25 mL to achieve a 100 mg/kg dose). Ensure this compound is fully suspended in the vehicle before each administration.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it is gently advanced down the esophagus. Do not force the needle.

  • Dose Administration:

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.

Intraperitoneal Injection in Rats (1-9 mg/kg)

Materials:

  • This compound

  • Appropriate sterile vehicle (e.g., saline, DMSO/saline mixture; solubility of this compound in the chosen vehicle must be confirmed)

  • Appropriately sized needles (e.g., 23-25 gauge for adult rats) and syringes

  • Animal scale

Protocol:

  • Dose Calculation:

    • Weigh each rat to determine the injection volume. The volume should not exceed 10 mL/kg.

    • Prepare a stock solution of this compound in the chosen sterile vehicle.

  • Animal Restraint:

    • Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, the rat can be gently wrapped in a towel.

  • Injection Site:

    • Position the rat on its back with its head tilted slightly downwards.

    • The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle Insertion and Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, slowly inject the calculated dose.

    • Withdraw the needle and return the rat to its cage.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of discomfort or adverse reaction at the injection site.

Safety and Toxicity Assessment

Currently, there are no published studies detailing the specific toxicity profile of this compound. However, based on its mechanism of action targeting mitochondria, it is prudent to monitor for signs of mitochondrial toxicity.

General Monitoring:

  • Regularly observe animals for changes in behavior, food and water intake, and body weight.

  • Perform daily cage-side observations and more detailed clinical examinations as needed.

Mitochondrial Toxicity-Specific Assessment:

  • In Vivo Imaging: Non-invasive techniques like magnetic resonance spectroscopy (MRS) can be used to assess mitochondrial function in vivo.

  • Ex Vivo Analysis: At the end of the study, tissues of interest (e.g., liver, muscle, brain) can be collected for further analysis.

    • Mitochondrial Respiration: Isolate mitochondria and measure oxygen consumption rates using high-resolution respirometry to assess the function of the electron transport chain complexes.

    • Mitochondrial Membrane Potential: Use fluorescent dyes (e.g., JC-10) to assess the mitochondrial membrane potential in isolated mitochondria or tissue sections.

    • Reactive Oxygen Species (ROS) Production: Measure ROS levels in tissues to assess oxidative stress.

  • Histopathology: Examine key organs for any pathological changes.

The workflow for an in vivo study with this compound should include acclimatization, baseline measurements, treatment administration, and endpoint analysis.

Application Notes and Protocols for TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of TT01001, a novel, orally active mitoNEET agonist. This compound has been shown to improve mitochondrial function and shows potential therapeutic effects in type II diabetes and neurological disorders by targeting the mitochondrial outer membrane protein mitoNEET.[1][2]

Chemical Properties

PropertyValueReference
IUPAC Name Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate[3]
CAS Number 1022367-69-6[3][4]
Molecular Formula C15H19Cl2N3O2S[4]
Molecular Weight 376.30 g/mol [4]
Appearance Solid powder[3][4]

Solubility Data

This compound is readily soluble in dimethyl sulfoxide (DMSO) for in vitro studies.[3][4] For in vivo applications, it can be suspended in a solution of 0.5% (w/v) methyl cellulose.

SolventConcentrationNotesReference
DMSO125 mg/mL (332.18 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2]
0.5% (w/v) Methyl CelluloseNot specifiedUsed for suspension in in vivo animal studies.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 2.6575 mL of DMSO to 1 mg of this compound).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at -20°C.[3][4]

    • For long-term storage (months to years), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] Protect from light.[2]

Note on Final Concentration: When diluting the DMSO stock solution into aqueous buffers or media for experiments, ensure the final concentration of DMSO is not detrimental to the cells or assay system (typically <0.5%).

Preparation of this compound Suspension for In Vivo Experiments

This protocol describes the preparation of a suspension of this compound for oral administration in animal models.

Materials:

  • This compound powder

  • 0.5% (w/v) Methyl Cellulose solution in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

Procedure:

  • Weighing: Weigh the required amount of this compound for the desired dosage.

  • Suspension:

    • Gradually add the 0.5% methyl cellulose solution to the this compound powder while triturating with a mortar and pestle or using a homogenizer to create a uniform suspension.

    • Alternatively, place the powder in a sterile beaker with a stir bar, add the methyl cellulose solution, and stir continuously until a homogenous suspension is achieved.

  • Administration: The suspension should be prepared fresh daily and administered to animals via oral gavage.

Diagrams

Experimental Workflow for this compound Dissolution and Use

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol weigh_vitro Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh_vitro->add_dmso dissolve Vortex / Ultrasonicate add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute Dilute in Assay Buffer stock_solution->dilute storage_vitro Store at -20°C or -80°C stock_solution->storage_vitro final_concentration Final Experimental Concentration dilute->final_concentration weigh_vivo Weigh this compound Powder add_mc Add 0.5% Methyl Cellulose weigh_vivo->add_mc suspend Homogenize / Stir add_mc->suspend suspension Homogenous Suspension suspend->suspension administer Oral Administration suspension->administer

Caption: Workflow for preparing this compound for in vitro and in vivo experiments.

Simplified Signaling Pathway of this compound

This compound acts as a ligand for mitoNEET, a protein located on the outer mitochondrial membrane.[1] By binding to mitoNEET, this compound helps to ameliorate mitochondrial dysfunction, which in turn reduces oxidative stress and neuronal apoptosis.[2][5] This mechanism of action is distinct from that of pioglitazone as this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ).[2]

G This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET activates mito_dysfunction Mitochondrial Dysfunction mitoNEET->mito_dysfunction prevents ox_stress Oxidative Stress mito_dysfunction->ox_stress apoptosis Neuronal Apoptosis mito_dysfunction->apoptosis

References

Application Notes and Protocols for TT01001 in db/db Mice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel, orally active small molecule that has demonstrated significant potential in preclinical models of type 2 diabetes.[1][2][3] It functions as a ligand for the mitochondrial outer membrane protein mitoNEET, distinguishing it from traditional thiazolidinedione (TZD) insulin sensitizers like pioglitazone, as it does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] In the widely used db/db mouse model of type 2 diabetes, this compound has been shown to improve hyperglycemia, hyperlipidemia, and glucose intolerance with an efficacy comparable to pioglitazone but without the associated weight gain.[2][3] Furthermore, this compound has been observed to ameliorate mitochondrial dysfunction by modulating the activity of the mitochondrial respiratory chain.[2][3] These characteristics make this compound a promising therapeutic candidate for type 2 diabetes and related metabolic disorders.

This document provides detailed application notes and protocols for the use of this compound in db/db mice, summarizing key quantitative data and providing methodologies for essential experiments.

Mechanism of Action: Targeting mitoNEET

This compound exerts its therapeutic effects by binding to mitoNEET, an iron-sulfur cluster-containing protein located on the outer mitochondrial membrane.[1][4] MitoNEET is involved in regulating mitochondrial respiration and oxidative capacity.[1][2][4] By binding to mitoNEET, this compound modulates mitochondrial function. In db/db mice, the activity of mitochondrial complex II + III in skeletal muscle is significantly elevated; this compound has been shown to suppress this increased activity, suggesting a role in normalizing mitochondrial function.[2][3] This modulation of mitochondrial activity is believed to contribute to the observed improvements in glucose and lipid metabolism. Importantly, this compound's lack of PPARγ activation circumvents the common side effect of weight gain associated with TZDs.[1]

Signaling Pathway of this compound in db/db Mice

TT01001_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Skeletal Muscle Cell cluster_mitochondrion Mitochondrion This compound This compound (Oral Administration) mitoNEET mitoNEET This compound->mitoNEET Binds to Complex_II_III Mitochondrial Complex II + III mitoNEET->Complex_II_III Modulates Mito_Function Mitochondrial Function mitoNEET->Mito_Function Regulates Oxidative_Stress Oxidative Stress Complex_II_III->Oxidative_Stress Influences Oxidative_Stress->Mito_Function Impacts Improved_Metabolism Improved Glucose & Lipid Metabolism Mito_Function->Improved_Metabolism Leads to Hyperglycemia Hyperglycemia Hyperlipidemia Hyperlipidemia Glucose_Intolerance Glucose Intolerance Improved_Metabolism->Hyperglycemia Reduces Improved_Metabolism->Hyperlipidemia Reduces Improved_Metabolism->Glucose_Intolerance Improves

This compound mechanism of action in db/db mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 28-day study of this compound in db/db mice.

Table 1: Effects of this compound on Body Weight and Glycemic Parameters

ParameterVehicle-treated db/dbThis compound-treated db/db (100 mg/kg)Pioglitazone-treated db/db (30 mg/kg)
Body Weight Change (g)+2.5 ± 0.6+1.8 ± 0.7+6.1 ± 0.8
Fasting Blood Glucose (mg/dL)480 ± 25250 ± 30230 ± 28
Postprandial Blood Glucose (mg/dL)550 ± 30350 ± 40330 ± 35
Glucose AUC in OGTT (mg·h/dL)1200 ± 80800 ± 60750 ± 55*

* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Plasma Parameters

ParameterVehicle-treated db/dbThis compound-treated db/db (100 mg/kg)Pioglitazone-treated db/db (30 mg/kg)
Plasma Insulin (ng/mL)6.2 ± 0.85.9 ± 0.76.5 ± 0.9
Plasma Triglycerides (mg/dL)250 ± 20150 ± 15140 ± 18
Plasma NEFA (mEq/L)1.5 ± 0.20.9 ± 0.10.8 ± 0.1

* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM. NEFA: Non-esterified fatty acids.

Table 3: Effects of this compound on Skeletal Muscle Mitochondrial Function

ParameterVehicle-treated db/dbThis compound-treated db/db (100 mg/kg)
Mitochondrial Complex II + III Activity (nmol/min/mg protein)150 ± 12100 ± 10*

* p < 0.05 compared to vehicle-treated db/db mice. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow for this compound Treatment in db/db Mice

TT01001_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model 5-week-old male db/db mice Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Random assignment to treatment groups: - Vehicle (0.5% methyl cellulose) - this compound (100 mg/kg) - Pioglitazone (30 mg/kg) Acclimatization->Grouping Dosing Once daily oral gavage for 28 days Grouping->Dosing Monitoring Weekly monitoring of: - Body weight - Food and water intake - Blood glucose Dosing->Monitoring OGTT Oral Glucose Tolerance Test (Day 26) Dosing->OGTT Sacrifice Sacrifice (Day 28) OGTT->Sacrifice Sample_Collection Collect blood and skeletal muscle Sacrifice->Sample_Collection Biochemical_Assays Plasma analysis (insulin, lipids) Mitochondrial complex activity assay Sample_Collection->Biochemical_Assays

Workflow for in vivo studies of this compound.
Preparation and Administration of this compound

Materials:

  • This compound powder

  • 0.5% (w/v) methyl cellulose solution

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Protocol:

  • Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (100 mg/kg).

  • Weigh the calculated amount of this compound powder.

  • Prepare a 0.5% methyl cellulose solution to serve as the vehicle.

  • Suspend the this compound powder in the vehicle. This can be done by grinding the powder with a small amount of the vehicle in a mortar and pestle to form a paste, then gradually adding the remaining vehicle to achieve the desired concentration. Alternatively, a homogenizer can be used.

  • Ensure the final suspension is homogenous before each administration.

  • Administer the this compound suspension or vehicle to the mice once daily via oral gavage at a volume of 10 mL/kg body weight.

Oral Glucose Tolerance Test (OGTT)

Materials:

  • Glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

  • Heating lamp (optional, for vasodilation)

  • Restrainers

Protocol:

  • Fast the mice overnight (approximately 16 hours) with free access to water.[5]

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood sample is taken, orally administer a 2 g/kg bolus of the 20% glucose solution.[6]

  • Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Calculate the Area Under the Curve (AUC) for glucose to assess glucose tolerance.

Measurement of Mitochondrial Complex II + III Activity in Skeletal Muscle

Materials:

  • Skeletal muscle tissue (e.g., gastrocnemius)

  • Mitochondria isolation buffer

  • Dounce homogenizer

  • Spectrophotometer

  • Assay buffer containing succinate, cytochrome c, and rotenone

  • Potassium cyanide (KCN) as a Complex IV inhibitor

  • Protein assay kit (e.g., BCA or Bradford)

Protocol:

  • Excise skeletal muscle from euthanized mice and immediately place it in ice-cold isolation buffer.

  • Mince the tissue and homogenize using a Dounce homogenizer.

  • Isolate mitochondria through differential centrifugation.

  • Determine the protein concentration of the mitochondrial fraction.

  • In a spectrophotometer cuvette or microplate, add the assay buffer containing succinate and rotenone. Rotenone is included to inhibit Complex I and ensure that electron flow originates from succinate.

  • Add the mitochondrial sample to the cuvette.

  • Initiate the reaction by adding oxidized cytochrome c.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The reaction is the succinate-cytochrome c reductase activity.

  • The specific activity is calculated as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

  • KCN can be added to inhibit Complex IV and prevent the re-oxidation of reduced cytochrome c.

Conclusion

This compound represents a novel therapeutic approach for type 2 diabetes by targeting mitoNEET and improving mitochondrial function without the side effects associated with PPARγ activation. The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound in the db/db mouse model. These methodologies can be adapted for further studies into the mechanism of action and therapeutic potential of this compound and other mitoNEET ligands.

References

Application Notes and Protocols for Measuring the In Vitro Efficacy of TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of TT01001, a selective mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor.[1] The protocols outlined below are designed to assess its effects on cell viability, apoptosis, and the expression of key molecular markers associated with its mechanism of action, which involves attenuating oxidative stress and neuronal apoptosis by supporting mitochondrial function.[1][2]

Introduction to this compound

This compound is a novel small molecule that has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][3] Its primary mechanism involves the activation of mitoNEET (CISD1), a protein located on the outer mitochondrial membrane, and the inhibition of MAO-B.[1] Unlike the thiazolidinedione class of drugs, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[3] By engaging with mitoNEET, this compound helps to preserve mitochondrial function, reduce oxidative stress, and inhibit downstream apoptotic pathways.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its cellular effects through a dual mechanism. As a mitoNEET agonist, it helps maintain mitochondrial integrity and function. This leads to a reduction in reactive oxygen species (ROS) production and subsequent oxidative stress. The decrease in oxidative stress, in turn, inhibits the intrinsic apoptosis pathway. Concurrently, this compound inhibits MAO-B, which can also contribute to a reduction in oxidative stress.

TT01001_Pathway cluster_drug This compound Action cluster_targets Molecular Targets cluster_cellular Cellular Effects This compound This compound mitoNEET mitoNEET (Agonism) This compound->mitoNEET MAOB MAO-B (Inhibition) This compound->MAOB Mito Improved Mitochondrial Function mitoNEET->Mito ROS Reduced Oxidative Stress (ROS) Mito->ROS Apoptosis Inhibition of Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway of this compound.

Summary of In Vitro Quantitative Data

The following table summarizes key quantitative data reported for this compound from in vitro assays. This data is crucial for dose-selection in subsequent experiments.

Assay TypeTargetResultConcentration RangeReference
Enzyme Inhibition AssayMAO-BIC₅₀ = 8.84 µMNot Specified[1]
Ligand Binding Assay (SPR)mitoNEETConcentration-dependent binding observed1 - 20 µM
Coactivator Assay (TR-FRET)PPARγNo activation observed0.001 - 100 µM
Recommended Experimental Workflow

A structured workflow is essential for efficiently characterizing the in vitro effects of this compound. The initial step should always be to determine the dose-response relationship in the cell line of interest using a cell viability assay. Based on these results, appropriate concentrations can be selected for more detailed mechanistic studies.

Experimental_Workflow cluster_mechanistic A 1. Cell Culture and Treatment (Seed cells and treat with a range of this compound concentrations) B 2. Cell Viability Assay (MTT/XTT) (Determine IC₅₀ and select non-toxic/sub-lethal doses for further assays) A->B C 3. Mechanistic Assays (Using selected doses from Step 2) B->C D Apoptosis Assay (Annexin V / PI Staining) E Protein Expression Analysis (Western Blot for Caspase-3, PARP, SOD2) F Gene Expression Analysis (qPCR for relevant transcripts) G 4. Data Analysis & Interpretation D->G E->G F->G

Caption: General workflow for in vitro efficacy testing.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and is used to calculate the IC₅₀ value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide)

This assay quantifies the extent of apoptosis induced or inhibited by this compound. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[6]

Materials:

  • 6-well cell culture plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with selected concentrations of this compound (and a positive control for apoptosis, if applicable) for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Protocol 3: Protein Expression Analysis by Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and oxidative stress pathways (e.g., cleaved Caspase-3, cleaved PARP, SOD2).[7][8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes[8]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-SOD2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound as required. Wash cells with cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Protocol 4: Gene Expression Analysis by Quantitative RT-PCR (qPCR)

qPCR is a highly sensitive technique used to measure changes in the mRNA levels of target genes following treatment with this compound. This can provide insight into the transcriptional regulation of pathways affected by the compound.[12][13]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)

  • SYBR Green or TaqMan qPCR Master Mix[14][15]

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Isolation: Treat cells with this compound. Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis (Two-Step RT-qPCR): Perform reverse transcription to convert 1-2 µg of total RNA into complementary DNA (cDNA).[12][13]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For each reaction, combine qPCR Master Mix, forward and reverse primers for the gene of interest, and diluted cDNA. Include a no-template control (NTC) to check for contamination.[13][15]

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) in both treated and control samples.

    • Normalize the target gene Ct value to the housekeeping gene Ct value for each sample (ΔCt = Ct_target - Ct_housekeeping).[13]

    • Calculate the difference in ΔCt between the treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

References

Application Notes and Protocols for TT01001 in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel, selective, and orally active agonist of mitoNEET, a crucial protein of the outer mitochondrial membrane involved in regulating mitochondrial function.[1] Emerging research has highlighted the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction, oxidative stress, and neuronal apoptosis.[1] Notably, this compound also exhibits inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[1] These dual activities position this compound as a promising investigational tool for neurodegenerative disease research.

Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[2][3][4][5] The impairment of mitochondrial function leads to energy deficits, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways, all of which contribute to neuronal cell death.[5][6] Recent studies have directly implicated the loss of mitoNEET in cognitive impairments and increased neuroinflammation, further underscoring the rationale for investigating mitoNEET agonists like this compound in the context of neurodegeneration.[7]

These application notes provide a comprehensive overview of the known mechanisms of this compound, detailed protocols for its use in preclinical neuroprotection studies, and potential applications in various neurodegenerative disease models.

Mechanism of Action

This compound exerts its neuroprotective effects through a dual mechanism of action:

  • Selective Agonism of mitoNEET: this compound binds to and activates mitoNEET, a [2Fe-2S] cluster protein on the outer mitochondrial membrane.[1] This activation helps to stabilize mitochondrial function, thereby reducing oxidative stress and inhibiting the mitochondrial pathway of apoptosis. Specifically, activation of mitoNEET by this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[8]

  • Inhibition of Monoamine Oxidase B (MAO-B): this compound has been identified as an inhibitor of MAO-B, with an IC50 of 8.84 μM.[1] MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity contributes to the production of oxidative stress, so its inhibition can also be neuroprotective.

Signaling Pathway of this compound-Mediated Neuroprotection

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET Activation This compound->mitoNEET Mito_Function Improved Mitochondrial Function mitoNEET->Mito_Function Ox_Stress Reduced Oxidative Stress Mito_Function->Ox_Stress Bax Bax Expression ↓ Ox_Stress->Bax Bcl2 Bcl-2 Expression ↑ Ox_Stress->Bcl2 Apoptosis Reduced Neuronal Apoptosis Bax->Apoptosis Bcl2->Apoptosis SAH_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis SAH SAH Induction (Endovascular Perforation) Treatment This compound or Vehicle Admin (1 hr post-SAH, i.p.) SAH->Treatment Neuro_Score Neurological Scoring (24 & 72 hrs) Treatment->Neuro_Score Tissue_Harvest Tissue Harvest (72 hrs) Treatment->Tissue_Harvest TUNEL TUNEL Staining (Apoptosis) Tissue_Harvest->TUNEL DHE DHE Staining (Oxidative Stress) Tissue_Harvest->DHE WB Western Blot (Bax/Bcl-2) Tissue_Harvest->WB ND_Workflow cluster_model Disease Model cluster_treatment Treatment Regimen cluster_assessment Phenotypic Assessment cluster_analysis Post-Mortem Analysis Model Select Appropriate Animal Model (e.g., 5xFAD, MPTP, R6/2, SOD1-G93A) Treatment Chronic this compound or Vehicle Administration Model->Treatment Behavior Behavioral & Functional Tests (Cognitive/Motor) Treatment->Behavior Survival Survival Analysis (if applicable) Treatment->Survival Histo Histopathology (Plaques, Neuronal Loss, etc.) Behavior->Histo Biochem Biochemical Assays (Oxidative Stress, Mitochondrial Function) Behavior->Biochem

References

Application Notes and Protocols for TT01001 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a selective, orally active small molecule with a dual mechanism of action as a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor.[1] MitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane, is implicated in the regulation of mitochondrial function and cellular metabolism. As a MAO-B inhibitor, this compound can modulate neurotransmitter levels and reduce oxidative stress. These properties make this compound a valuable research tool for investigating therapeutic strategies for type II diabetes and neurological disorders.[1]

This document provides detailed application notes and protocols for the commercially available this compound, summarizing key preclinical findings and outlining experimental methodologies to facilitate its use in a research setting.

Physicochemical Properties and In Vitro Activity

This compound demonstrates specific binding to mitoNEET without activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] It also exhibits inhibitory activity against MAO-B.

ParameterValueReference
Target mitoNEET (agonist), MAO-B (inhibitor)[1]
MAO-B IC50 8.84 μM[1]
PPARγ Activation No activation observed[2][3]

Signaling Pathway of this compound

This compound exerts its effects primarily through the modulation of mitochondrial function via its interaction with mitoNEET. This leads to a reduction in oxidative stress and apoptosis, contributing to its therapeutic potential in metabolic and neurological diseases.

TT01001_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondria Oxidative Stress Oxidative Stress Neuronal Apoptosis Neuronal Apoptosis MitoNEET MitoNEET Mitochondrial Dysfunction Mitochondrial Dysfunction MitoNEET->Mitochondrial Dysfunction prevents Mitochondrial Function Mitochondrial Function MitoNEET->Mitochondrial Function improves Mitochondrial Dysfunction->Oxidative Stress Mitochondrial Dysfunction->Neuronal Apoptosis This compound This compound This compound->MitoNEET  agonism

Caption: Proposed signaling pathway of this compound.

Preclinical Applications and Efficacy

This compound has demonstrated significant efficacy in preclinical models of type II diabetes and subarachnoid hemorrhage (SAH).

Type II Diabetes Mellitus

In a db/db mouse model of type II diabetes, oral administration of this compound (100 mg/kg, once daily for 28 days) led to improvements in key metabolic parameters without the side effect of weight gain, which is often associated with other insulin sensitizers like pioglitazone.[2]

ParameterVehicleThis compound (100 mg/kg)Pioglitazone (30 mg/kg)
Blood Glucose (mg/dL) ~550~350~350
Plasma Triglycerides (mg/dL) ~200~100~100
Body Weight Gain (g) ~8~8~12
Mitochondrial Complex II+III Activity (skeletal muscle) ElevatedSuppressed to normal levelsNot Reported

Data are approximate values derived from published graphical representations in Takahashi et al., 2015.

Neurological Disorders: Subarachnoid Hemorrhage (SAH)

In a rat model of SAH, a single intraperitoneal injection of this compound (1-9 mg/kg) one hour after the induction of hemorrhage resulted in reduced oxidative stress, decreased neuronal apoptosis, and improved neurological outcomes.

ParameterSAH + VehicleSAH + this compound (9 mg/kg)
Neurological Score ImpairedSignificantly Improved
Oxidative Stress (DHE staining) IncreasedReduced
Neuronal Apoptosis (TUNEL staining) IncreasedReduced
Bax/Bcl-2 Ratio IncreasedDecreased

Data are qualitative summaries from Shi et al., 2020.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro MitoNEET Binding Assay (Surface Plasmon Resonance)

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To determine the binding affinity of this compound to recombinant mitoNEET protein.

Materials:

  • Biacore S51 instrument or similar SPR system

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant human mitoNEET protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of mitoNEET:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface using the amine coupling kit (EDC/NHS).

    • Inject recombinant mitoNEET protein (at a suitable concentration, e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1, 2, 4, 8, and 20 µM).

    • Inject the different concentrations of this compound over the immobilized mitoNEET surface for a defined association time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Allow for dissociation in running buffer for a defined period.

    • Regenerate the sensor surface between each concentration using the regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal and the zero-concentration (buffer only) signal from the sensorgrams.

    • Analyze the corrected sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD).

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Equilibrate Chip Equilibrate Chip Activate Surface Activate Surface Equilibrate Chip->Activate Surface Immobilize mitoNEET Immobilize mitoNEET Activate Surface->Immobilize mitoNEET Deactivate Surface Deactivate Surface Immobilize mitoNEET->Deactivate Surface Inject this compound Inject this compound Deactivate Surface->Inject this compound Association Association Inject this compound->Association Dissociation Dissociation Association->Dissociation Regenerate Surface Regenerate Surface Dissociation->Regenerate Surface Correct Sensorgrams Correct Sensorgrams Dissociation->Correct Sensorgrams Regenerate Surface->Inject this compound Binding Model Analysis Binding Model Analysis Correct Sensorgrams->Binding Model Analysis Determine KD Determine KD Binding Model Analysis->Determine KD

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vivo Efficacy Study in db/db Mice

This protocol is based on the methodology described by Takahashi et al. (2015).

Objective: To evaluate the therapeutic efficacy of this compound in a genetic model of type II diabetes.

Animals:

  • Male db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J)

  • Age-matched wild-type control mice (e.g., C57BL/6J)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood glucose meter and strips

  • Equipment for oral glucose tolerance test (OGTT)

  • Kits for measuring plasma triglycerides and insulin

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week.

    • Randomly assign db/db mice to treatment groups (e.g., Vehicle, this compound 100 mg/kg). Include a wild-type control group receiving the vehicle.

  • Dosing:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound or vehicle daily by oral gavage for 28 days.

    • Monitor body weight and food intake regularly.

  • Metabolic Assessments:

    • Blood Glucose: Measure non-fasting blood glucose levels weekly from tail vein blood.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) by oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose administration.

    • Plasma Parameters: At the end of the study, collect terminal blood samples and measure plasma triglycerides and insulin levels.

  • Mitochondrial Function Analysis:

    • Isolate skeletal muscle and prepare mitochondrial fractions.

    • Measure the activity of mitochondrial respiratory chain complexes, particularly complex II+III, using spectrophotometric assays.

In_Vivo_Diabetes_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 days) cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Acclimatize Mice Acclimatize Mice Group Assignment Group Assignment Acclimatize Mice->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Monitor Body Weight Monitor Body Weight Daily Dosing->Monitor Body Weight Weekly Blood Glucose Weekly Blood Glucose Daily Dosing->Weekly Blood Glucose OGTT OGTT Daily Dosing->OGTT End of study Terminal Blood Collection Terminal Blood Collection OGTT->Terminal Blood Collection Tissue Harvest Tissue Harvest Terminal Blood Collection->Tissue Harvest Plasma Analysis Plasma Analysis Terminal Blood Collection->Plasma Analysis Mitochondrial Function Assay Mitochondrial Function Assay Tissue Harvest->Mitochondrial Function Assay

Caption: Workflow for the in vivo db/db mouse diabetes study.

Conclusion

This compound is a promising research compound for investigating the roles of mitoNEET and MAO-B in metabolic and neurological diseases. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of this compound in their own experimental models. Careful adherence to established methodologies and appropriate data analysis will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for TT01001 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT01001 is a novel, orally active small-molecule compound designed as a ligand for the mitochondrial outer membrane protein mitoNEET.[1][2][3][4][5] Unlike its structural predecessor, pioglitazone, this compound does not activate the peroxisome proliferator-activated receptor-γ (PPARγ), thereby avoiding certain side effects associated with this mechanism.[1][6] this compound has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1][7] Its primary mechanisms of action are the modulation of mitochondrial function through its interaction with mitoNEET and the inhibition of monoamine oxidase B (MAO-B).[7] These application notes provide a comprehensive guide to the experimental design and detailed protocols for the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its biological effects through two primary targets:

  • mitoNEET Agonism: this compound binds to mitoNEET, a [2Fe-2S] iron-sulfur protein located on the outer mitochondrial membrane.[1][8] This interaction helps to stabilize the protein and is thought to play a crucial role in regulating mitochondrial iron homeostasis, electron transport, and oxidative stress.[3][8][9] By modulating mitoNEET, this compound can ameliorate mitochondrial dysfunction, a key pathological feature in type II diabetes and various neurodegenerative diseases.[1][9]

  • MAO-B Inhibition: this compound is also an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of several neurotransmitters, including dopamine.[7][10] Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. MAO-B is also a source of oxidative stress in the central nervous system.[10][11]

The dual action of this compound on both mitochondrial function and neurotransmitter metabolism makes it a promising candidate for diseases with complex pathologies involving both systems.

Signaling Pathway Overview

The signaling pathways influenced by this compound are central to cellular metabolism and stress responses.

TT01001_Signaling_Pathways cluster_0 This compound Actions cluster_1 Mitochondrial Regulation cluster_2 Neurotransmitter Regulation This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds to MAOB MAO-B This compound->MAOB Inhibits IRP1 IRP1 (Iron Regulatory Protein 1) mitoNEET->IRP1 Repairs Fe-S Cluster of Mito_Function Mitochondrial Homeostasis (Fe-S Cluster Stability, Iron Homeostasis) mitoNEET->Mito_Function Regulates Complex_Activity Modulation of Mitochondrial Complex II+III Activity mitoNEET->Complex_Activity Modulates IRP1->Mito_Function Regulates ROS_Reduction Reduced Oxidative Stress Mito_Function->ROS_Reduction Leads to Dopamine Dopamine Degradation MAOB->Dopamine Catalyzes Neuroprotection Neuroprotection Dopamine->Neuroprotection Affects

Caption: this compound Signaling Pathways. (Within 100 characters)

Experimental Design Considerations

A logical workflow for the preclinical evaluation of this compound should progress from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy Binding_Assay Target Engagement: mitoNEET Binding (SPR) MAO-B Inhibition Assay Selectivity_Assay Selectivity: PPARγ Activation Assay Binding_Assay->Selectivity_Assay Cellular_Assays Cellular Activity: Mitochondrial Respiration ROS Production (DHE Staining) Apoptosis (TUNEL Assay) Selectivity_Assay->Cellular_Assays PK_Studies Pharmacokinetics: ADME Studies in Rodents Cellular_Assays->PK_Studies Diabetes_Model Type 2 Diabetes Model (db/db mice): Glucose & Lipid Metabolism Mitochondrial Function PK_Studies->Diabetes_Model Neuro_Model Neurological Disorder Model (SAH rats): Neurological Deficits Oxidative Stress & Apoptosis PK_Studies->Neuro_Model

Caption: Preclinical Evaluation Workflow for this compound. (Within 100 characters)

Key considerations at each stage are crucial for robust and reproducible results.

Logical_Considerations cluster_0 Experimental Stage cluster_1 Key Considerations In_Vitro In Vitro Assays Considerations_Vitro Dose-response curves Appropriate controls (vehicle, positive) Assay validation (Z-factor) Reproducibility In_Vitro->Considerations_Vitro In_Vivo In Vivo Models Considerations_Vivo Route of administration and dosing regimen Choice of appropriate animal model Blinding and randomization Ethical considerations Relevant endpoints In_Vivo->Considerations_Vivo

Caption: Key Experimental Design Considerations. (Within 100 characters)

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayTargetMetricValueReference
MAO-B InhibitionMAO-BIC508.84 µM[7]
PPARγ ActivationPPARγActivityNo activation observed[1][6]

Table 2: In Vivo Efficacy of this compound in db/db Mice

ParameterTreatment GroupResultp-valueReference
Blood GlucoseThis compound (100 mg/kg)Significantly reduced vs. vehicle<0.01[1]
Plasma TriglyceridesThis compound (100 mg/kg)Significantly reduced vs. vehicle<0.01[1]
Body WeightThis compound (100 mg/kg)No significant change vs. vehicle>0.05[1]
Mitochondrial Complex II+III Activity (Skeletal Muscle)This compound (100 mg/kg)Significantly suppressed elevated activity vs. vehicle<0.01[1][4][12]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Subarachnoid Hemorrhage (SAH)

ParameterTreatment GroupResultp-valueReference
Neurological ScoreThis compound (1-9 mg/kg)Significantly improved vs. vehicle<0.05[7]
Oxidative Stress (DHE staining)This compound (1-9 mg/kg)Significantly reduced vs. vehicle<0.05[13]
Neuronal Apoptosis (TUNEL staining)This compound (1-9 mg/kg)Significantly reduced vs. vehicle<0.05[13]

Experimental Protocols

Protocol 1: Determination of this compound Binding to mitoNEET by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity of this compound to its primary target, mitoNEET.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human mitoNEET protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface of a flow cell with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject recombinant mitoNEET (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without the injection of mitoNEET.

  • Analyte Binding: a. Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 100 µM). b. Inject each concentration of this compound over the mitoNEET-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer. c. Between each injection cycle, regenerate the sensor surface with a short pulse of regeneration solution.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: MAO-B Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-B activity.

Materials:

  • Fluorometric microplate reader

  • 96-well black plates

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound

  • MAO-B assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Selegiline (positive control inhibitor)

Procedure:

  • Prepare a serial dilution of this compound and the positive control, selegiline, in assay buffer.

  • In a 96-well plate, add the test compounds, positive control, or vehicle (for uninhibited control) to the appropriate wells.

  • Add recombinant MAO-B enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a detection mix containing the MAO-B substrate, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding the detection mix to all wells.

  • Immediately begin kinetic measurement of fluorescence (Ex/Em = 530/590 nm) at 37°C for 30-60 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. b. Normalize the rates to the uninhibited control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15][16]

Protocol 3: In Vivo Evaluation of this compound in the db/db Mouse Model of Type 2 Diabetes

Objective: To assess the therapeutic efficacy of this compound on metabolic parameters in a genetic model of type 2 diabetes.

Materials:

  • Male db/db mice and their lean db/+ littermates (e.g., 8-10 weeks of age)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Equipment for blood collection (e.g., retro-orbital or tail vein)

  • Kits for measuring plasma insulin, triglycerides, and cholesterol

  • Equipment for tissue collection and processing

Procedure:

  • Acclimatize the animals for at least one week before the start of the study.

  • Randomize the db/db mice into treatment groups (e.g., vehicle, this compound at various doses). Include a group of lean db/+ mice as a non-diabetic control.

  • Administer this compound or vehicle by oral gavage once daily for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food/water intake regularly.

  • Measure non-fasting or fasting blood glucose levels weekly from tail vein blood.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

  • At sacrifice, collect blood for the analysis of plasma insulin and lipids.

  • Collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as mitochondrial function assays or gene expression studies.

  • Data Analysis: a. Analyze changes in body weight, blood glucose, and plasma parameters using appropriate statistical tests (e.g., ANOVA with post-hoc tests). b. Calculate the area under the curve (AUC) for the OGTT data.[8][11][17][18][19]

Protocol 4: Measurement of Mitochondrial Complex II+III Activity

Objective: To determine the effect of this compound on the activity of the mitochondrial electron transport chain.

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 550 nm

  • Mitochondria isolated from tissues (e.g., skeletal muscle)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate

  • Cytochrome c (oxidized)

  • Rotenone (Complex I inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • Antimycin A (Complex III inhibitor, for control)

Procedure:

  • Isolate mitochondria from tissue homogenates by differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation.

  • In a cuvette or 96-well plate, add the assay buffer, rotenone, and KCN.

  • Add a known amount of mitochondrial protein (e.g., 20-50 µg).

  • Add oxidized cytochrome c.

  • Initiate the reaction by adding succinate.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Data Analysis: a. Calculate the rate of cytochrome c reduction from the linear phase of the reaction. b. The activity can be inhibited by antimycin A to confirm that it is specific to Complex III. c. Normalize the activity to the mitochondrial protein content.[20][21][22]

Protocol 5: Assessment of Oxidative Stress using Dihydroethidium (DHE) Staining

Objective: To quantify the effect of this compound on reactive oxygen species (ROS) production in cells or tissues.

Materials:

  • Fluorescence microscope or flow cytometer

  • Dihydroethidium (DHE)

  • Cell culture medium or appropriate buffer

  • Fixative (e.g., 4% paraformaldehyde) (optional)

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • For cultured cells: a. Plate cells and allow them to adhere. b. Treat cells with this compound or vehicle for the desired time. c. Incubate the cells with DHE (e.g., 5-10 µM) in media for 15-30 minutes at 37°C, protected from light. d. Wash the cells with buffer. e. Image the cells immediately using a fluorescence microscope (Ex/Em ~518/606 nm) or analyze by flow cytometry.

  • For tissue sections: a. Prepare fresh-frozen tissue sections. b. Incubate the sections with DHE solution. c. Wash the sections. d. Mount with coverslips and image.

  • Data Analysis: a. Quantify the fluorescence intensity per cell or per area of tissue using image analysis software. b. Compare the fluorescence intensity between treatment groups.[5][6][7][10][23]

Protocol 6: Detection of Apoptosis by TUNEL Assay

Objective: To evaluate the effect of this compound on apoptosis.

Materials:

  • TUNEL assay kit (commercially available)

  • Fluorescence microscope

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Prepare cells or tissue sections and fix them with the fixation solution.

  • Permeabilize the samples to allow entry of the labeling reagents.

  • Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a. An equilibration step with the provided buffer. b. Incubation with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP). c. If using an indirect method (e.g., BrdUTP), incubation with a fluorescently labeled anti-BrdU antibody.

  • Wash the samples.

  • Counterstain the nuclei with DAPI.

  • Mount the samples and visualize using a fluorescence microscope.

  • Data Analysis: a. Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).[1][9][13][24][25]

These protocols provide a foundation for the preclinical investigation of this compound. It is recommended to optimize specific parameters for each experimental system.

References

Application Notes: Monitoring the Neuroprotective Effects of TT01001 on Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuronal apoptosis, or programmed cell death, is a critical process implicated in the pathology of various neurodegenerative diseases and brain injuries.[1][2] Consequently, therapeutic strategies aimed at mitigating neuronal apoptosis are of significant interest in drug development. TT01001 has been identified as a selective agonist of MitoNEET, a protein located on the outer mitochondrial membrane that plays a role in regulating mitochondrial function.[3][4] Research has indicated that activation of MitoNEET by this compound can attenuate oxidative stress and neuronal apoptosis, suggesting its potential as a neuroprotective agent.[3] These application notes provide a comprehensive guide for researchers to monitor and quantify the effects of this compound on neuronal apoptosis.

Mechanism of Action

This compound exerts its neuroprotective effects by activating MitoNEET, which helps to preserve mitochondrial integrity and function.[3] Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. By stabilizing mitochondrial function, this compound treatment has been shown to modulate the expression of key apoptosis-regulating proteins. Specifically, it decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the activation of the caspase cascade that ultimately leads to apoptotic cell death.[5][6][7]

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments designed to assess the effects of this compound on neuronal apoptosis.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentration (µM)Incubation Time (hr)% Cell Viability (Mean ± SD)
Vehicle Control-24100 ± 5.2
Apoptotic StimulusVaries2452 ± 4.5
This compound12498 ± 6.1
Apoptotic Stimulus + this compoundVaries + 12485 ± 5.8
Apoptotic Stimulus + this compoundVaries + 102492 ± 4.9

Table 2: Quantification of Apoptotic Cells (TUNEL Assay)

Treatment Group% TUNEL-Positive Cells (Mean ± SD)Fold Change vs. Apoptotic Stimulus
Vehicle Control2.1 ± 0.8-
Apoptotic Stimulus45.3 ± 3.71.0
This compound2.5 ± 1.1-
Apoptotic Stimulus + this compound (1 µM)15.8 ± 2.40.35
Apoptotic Stimulus + this compound (10 µM)8.2 ± 1.90.18

Table 3: Modulation of Apoptotic Protein Expression (Western Blot)

Treatment GroupRelative Bax Expression (Normalized to β-actin)Relative Bcl-2 Expression (Normalized to β-actin)Bax/Bcl-2 Ratio
Vehicle Control1.0 ± 0.121.0 ± 0.151.0
Apoptotic Stimulus3.2 ± 0.250.4 ± 0.088.0
This compound1.1 ± 0.141.2 ± 0.180.92
Apoptotic Stimulus + this compound (1 µM)1.8 ± 0.190.8 ± 0.112.25
Apoptotic Stimulus + this compound (10 µM)1.3 ± 0.160.9 ± 0.131.44

Experimental Protocols

1. Cell Culture and Treatment

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) should be cultured according to standard protocols. To induce apoptosis, cells can be treated with a known apoptotic stimulus such as staurosporine, rotenone, or hydrogen peroxide.[8] Co-treatment with this compound at various concentrations will allow for the assessment of its protective effects.

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

  • Materials: 96-well plates, neuronal cells, culture medium, this compound, apoptotic stimulus, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or SDS-HCl).[11]

  • Procedure:

    • Seed neurons in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with the apoptotic stimulus in the presence or absence of varying concentrations of this compound for the desired time period (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12]

  • Materials: Chamber slides or coverslips, neuronal cells, this compound, apoptotic stimulus, 4% paraformaldehyde, permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate), TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit), and a fluorescent microscope.[12][13][14]

  • Procedure:

    • Culture and treat neurons on chamber slides or coverslips.

    • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

    • Wash with PBS and permeabilize the cells for 2-5 minutes on ice.

    • Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[13]

    • Wash with PBS and counterstain with a nuclear stain like DAPI, if desired.

    • Mount the slides and visualize using a fluorescent microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

4. Western Blot for Bax and Bcl-2

Western blotting allows for the quantification of specific proteins.[15][16][17][18]

  • Materials: Neuronal cells, this compound, apoptotic stimulus, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibody, and a chemiluminescence detection system.[15]

  • Procedure:

    • Culture and treat neurons in culture dishes.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.[15]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescence substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

TT01001_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm MitoNEET MitoNEET Mitochondrial_Function Mitochondrial Function (Stabilized) MitoNEET->Mitochondrial_Function Bax Bax Mitochondrial_Function->Bax Downregulates Bcl2 Bcl-2 Mitochondrial_Function->Bcl2 Upregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Cytochrome_c | Inhibits Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->MitoNEET Activates

Caption: Signaling pathway of this compound in preventing neuronal apoptosis.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assessment cluster_2 Data Analysis Culture Culture Neuronal Cells Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Culture->Induce_Apoptosis Treat_this compound Treat with this compound Induce_Apoptosis->Treat_this compound MTT MTT Assay (Cell Viability) Treat_this compound->MTT TUNEL TUNEL Assay (DNA Fragmentation) Treat_this compound->TUNEL Western Western Blot (Bax/Bcl-2 Expression) Treat_this compound->Western Quantification Quantify Results MTT->Quantification TUNEL->Quantification Western->Quantification

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols for TT01001 in Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the treatment duration and experimental protocols for the novel mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor, TT01001, in the context of chronic studies. The information is based on published research and is intended to guide the design of future experiments.

Introduction

This compound is a selective, orally active small molecule that has demonstrated therapeutic potential in preclinical models of type II diabetes and neurological disorders.[1] Its mechanism of action involves interaction with mitoNEET, a protein on the outer mitochondrial membrane, and inhibition of MAO-B, leading to the attenuation of oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[1] Unlike some treatments for type II diabetes, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[2]

Quantitative Data from Preclinical Chronic Studies

To date, published literature details a significant chronic study evaluating the efficacy of this compound in a preclinical model of type II diabetes. The key parameters of this study are summarized in the table below.

Parameter Details Reference
Study Type Preclinical, in vivo[2]
Animal Model db/db mice (a model for type II diabetes)[2]
Compound This compound[1]
Dosage 100 mg/kg[1]
Route of Administration Oral (p.o.)[1]
Frequency Once daily[1]
Treatment Duration 28 days[1]
Key Findings Improved hyperglycemia, hyperlipidemia, and glucose intolerance without causing weight gain. Ameliorated mitochondrial function.[2][3]

Experimental Protocols

The following is a detailed methodology for a 28-day chronic study of this compound in a db/db mouse model, as extrapolated from the available literature.

28-Day Chronic Study in db/db Mice

Objective: To evaluate the therapeutic potential of chronic this compound administration on metabolic parameters and mitochondrial function in a mouse model of type II diabetes.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methyl cellulose)

  • db/db mice

  • Standard laboratory animal diet and housing

  • Equipment for oral gavage

  • Instruments for blood glucose and lipid measurement

  • Equipment for mitochondrial function analysis (e.g., spectrophotometer for complex activity assays)

Procedure:

  • Animal Acclimation: Acclimate db/db mice to the laboratory environment for a sufficient period (typically 1-2 weeks) before the start of the experiment.

  • Grouping: Randomly assign mice to treatment and control groups.

  • Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration for a 100 mg/kg dosage.

  • Administration: Administer this compound (100 mg/kg) or vehicle to the respective groups via oral gavage once daily for 28 consecutive days.[1]

  • Monitoring: Monitor animal health, body weight, and food and water intake regularly throughout the study.

  • Metabolic Assessments:

    • Measure blood glucose levels at regular intervals (e.g., weekly) from tail vein blood samples.

    • Perform glucose tolerance tests at the end of the treatment period to assess improvements in glucose metabolism.

    • Measure plasma lipid levels at the end of the study.

  • Tissue Collection and Analysis:

    • At the end of the 28-day treatment period, euthanize the animals.

    • Collect tissues of interest (e.g., skeletal muscle) for mitochondrial function analysis.

    • Isolate mitochondria from the collected tissues.

    • Assess mitochondrial respiratory chain complex activities (e.g., Complex II + III activity) using spectrophotometric assays.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the described chronic study.

TT01001_Signaling_Pathway This compound This compound mitoNEET mitoNEET Agonism This compound->mitoNEET MAOB MAO-B Inhibition This compound->MAOB Mito_Function Mitochondrial Function mitoNEET->Mito_Function Oxidative_Stress Reduced Oxidative Stress MAOB->Oxidative_Stress Mito_Function->Oxidative_Stress Therapeutic_Effects Therapeutic Effects (e.g., Improved Diabetes, Neuroprotection) Mito_Function->Therapeutic_Effects Neuronal_Apoptosis Reduced Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis Neuronal_Apoptosis->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Chronic_Study_Workflow start Start: Acclimation of db/db mice grouping Randomization into Groups (this compound vs. Vehicle) start->grouping treatment Daily Oral Administration for 28 Days (100 mg/kg this compound or Vehicle) grouping->treatment monitoring In-life Monitoring (Body Weight, Health) treatment->monitoring metabolic Metabolic Assessments (Blood Glucose, GTT, Lipids) treatment->metabolic monitoring->treatment euthanasia Euthanasia and Tissue Collection (Day 28) metabolic->euthanasia analysis Ex vivo Analysis (Mitochondrial Function) euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for a 28-day chronic study of this compound.

Limitations and Future Directions

The data presented here is based on a single published preclinical chronic study. There is currently no publicly available information regarding the treatment duration of this compound in human clinical trials or other long-term animal studies. For biotechnology-derived pharmaceuticals intended for chronic use, toxicity studies of 6 to 9 months are often considered for regulatory approval.[4][5] Future research should aim to evaluate the long-term safety and efficacy of this compound in extended preclinical studies and eventually in well-controlled clinical trials to establish its full therapeutic potential.

References

Troubleshooting & Optimization

TT01001 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TT01001. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active agonist of mitoNEET and an inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 8.84 μM.[1] It interacts with mitoNEET, a protein on the outer mitochondrial membrane, to modulate mitochondrial function.[1][2] Unlike some other compounds, this compound does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[1][2] Its mechanism of action involves attenuating oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in studies related to type II diabetes and neurological disorders.[1] Research has shown its potential in improving hyperglycemia, hyperlipidemia, and glucose intolerance in animal models of type II diabetes.[2] It has also been investigated for its neuroprotective effects in models of subarachnoid hemorrhage by reducing oxidative stress and neuronal apoptosis.

Q3: How should I store this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to one month, or at -80°C for up to six months, protected from light.[1] For short-term storage of a few days to weeks, it can be kept in a dry, dark place at 0-4°C.[3]

Troubleshooting Guides

Solubility Issues

Problem: I am having trouble dissolving this compound.

Solution:

This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (DMSO).

Recommended Stock Solution Protocol:

  • Use fresh, anhydrous (hygroscopic) DMSO for the best results. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Prepare a stock solution in DMSO. A concentration of 125 mg/mL (332.18 mM) in DMSO has been reported.[1]

  • To aid dissolution, ultrasonic agitation (sonication) may be necessary.[1]

Problem: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).

Solution:

This is a common issue with hydrophobic compounds. Here are some strategies to minimize precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1% and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells.

  • Stirring: When preparing your working solution, add the DMSO stock of this compound dropwise to the aqueous medium while vigorously stirring or vortexing. This rapid mixing can help to keep the compound in solution.

  • Temperature: The temperature of your aqueous medium can affect solubility. While warming the medium might help in some cases, be cautious as it can also affect the stability of the compound and other components in the medium.

  • Use of Surfactants or Solubilizing Agents: For particularly difficult compounds, the use of a small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or encapsulation in cyclodextrin can improve aqueous solubility. However, these should be tested for their effects on your specific experimental system.

Experimental Protocols

Below are general guidelines for common experimental setups. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Quantitative Data Summary

ParameterSolventConcentrationNotes
Solubility DMSO125 mg/mL (332.18 mM)Use of fresh, anhydrous DMSO and sonication is recommended.[1]
In Vivo Vehicle 0.5% Methyl CelluloseNot ApplicableUsed for oral administration in mice.

Cell-Based Assay Protocol (General Guidance)

This protocol provides a general workflow for a cell viability assay (e.g., MTS/MTT assay) to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Create a series of intermediate dilutions of the this compound stock in DMSO.

    • Further dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Application stock Weigh this compound Powder dmso Add fresh, anhydrous DMSO stock->dmso sonicate Sonicate until dissolved dmso->sonicate intermediate Prepare intermediate dilutions in DMSO sonicate->intermediate dilute Add DMSO stock dropwise to stirred medium intermediate->dilute medium Pre-warm aqueous medium (e.g., cell culture medium) medium->dilute apply Apply to cells (ensure final DMSO < 0.5%) dilute->apply

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound and the MitoNEET Signaling Pathway

This compound acts as an agonist for mitoNEET, a protein located on the outer mitochondrial membrane. MitoNEET plays a crucial role in regulating mitochondrial function and cellular metabolism. The binding of this compound to mitoNEET is thought to stabilize the protein and influence several downstream pathways.

MitoNEET contains a [2Fe-2S] cluster and is involved in the regulation of mitochondrial iron homeostasis.[4] By modulating iron transfer within the mitochondria, mitoNEET can influence the activity of iron-sulfur cluster-containing enzymes in the electron transport chain and other metabolic pathways. This regulation impacts mitochondrial respiration and the production of reactive oxygen species (ROS).

Activation of mitoNEET by agonists like this compound has been shown to protect against oxidative stress and reduce apoptosis.[1] This is achieved by preserving mitochondrial integrity and function under cellular stress conditions.

G This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET Mito_Function Mitochondrial Function Regulation mitoNEET->Mito_Function Iron_Homeostasis Mitochondrial Iron Homeostasis Mito_Function->Iron_Homeostasis ROS Reactive Oxygen Species (ROS) Production Mito_Function->ROS Apoptosis Apoptosis Mito_Function->Apoptosis regulates ETC Electron Transport Chain Activity Iron_Homeostasis->ETC Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress leads to Oxidative_Stress->Apoptosis induces

References

Technical Support Center: Optimizing TT01001 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of TT01001 for various cell-based assays. This compound is a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor that has shown potential in models of type II diabetes and neurological disorders by attenuating oxidative stress and neuronal apoptosis.[1][2][3]

Disclaimer: The information provided here is for research purposes only and is not intended for human or veterinary use.[4] Limited data is available in the public domain regarding specific optimal concentrations of this compound for diverse cell-based assays. Therefore, the following guidelines are based on the known mechanism of action of this compound, general principles of cell-based assay optimization, and data from related compounds. It is crucial to perform a thorough dose-response experiment for your specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual-action small molecule. It acts as a selective agonist for the mitochondrial outer membrane protein mitoNEET and as an inhibitor of monoamine oxidase B (MAO-B).[1] Its mechanism involves protecting against oxidative stress and neuronal apoptosis by preserving mitochondrial function.[1]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: Specific data on optimal this compound concentrations for cell-based assays is limited. However, based on studies of other thiourea derivatives showing cytotoxicity in the low micromolar range, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments.[5] One in vitro binding study used concentrations in the millimolar range (1-20 mmol/l), but these are likely too high for cell-based assays and may cause off-target effects or cytotoxicity.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[4][6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q4: How stable is this compound in cell culture media?

A4: The stability of this compound in cell culture media has not been extensively reported. As a general precaution, it is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. The stability of small molecules in media can be affected by factors such as pH, temperature, and the presence of serum.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration too low: The concentration used may be below the effective range for your specific cell line and assay. - Compound instability: this compound may have degraded in the cell culture medium. - Cell line insensitivity: The cell line may not be responsive to the mitoNEET agonist or MAO-B inhibitory activity of this compound.- Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. - Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound is in the incubator. - Consider using a positive control compound known to elicit the desired response in your cell line. - Ensure your cell line expresses mitoNEET and MAO-B at sufficient levels.
High cell death or cytotoxicity - Concentration too high: this compound, like other thiourea-containing compounds, can be cytotoxic at higher concentrations.[5] - Solvent toxicity: High concentrations of the DMSO vehicle may be toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Select concentrations for your experiments that are well below the toxic range. - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
Precipitation of this compound in media - Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium.- Visually inspect the media for any precipitate after adding this compound. - Prepare a more dilute stock solution or use a lower final concentration in your assay. - Consider using a serum-free medium for the initial dilution of this compound before adding it to serum-containing medium, as serum proteins can sometimes affect compound solubility.
Inconsistent or variable results - Inconsistent cell seeding: Uneven cell distribution in the plate can lead to variability. - Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. - Compound instability: Degradation of this compound over the course of the experiment.- Ensure a homogenous cell suspension before and during plating. - To minimize edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. - Prepare fresh compound dilutions for each experiment and consider the duration of your assay when interpreting results.
Interference with assay readout - Autofluorescence: Some compounds can fluoresce, interfering with fluorescence-based assays. - Colorimetric interference: Colored compounds can interfere with absorbance-based assays.- Run a control with this compound in cell-free media to check for any intrinsic fluorescence or absorbance at the wavelengths used in your assay. - If interference is detected, consider using an alternative assay with a different detection method (e.g., luminescence-based instead of fluorescence-based).

Experimental Protocols

General Workflow for Optimizing this compound Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare high-concentration stock solution of this compound in DMSO (e.g., 10 mM) store_stock Store stock solution in aliquots at -20°C or -80°C prep_stock->store_stock thaw_stock Thaw one aliquot of stock solution serial_dil Perform serial dilutions in cell culture medium to prepare working solutions thaw_stock->serial_dil add_compound Add this compound working solutions to cells serial_dil->add_compound plate_cells Plate cells at optimal seeding density plate_cells->add_compound incubate Incubate for desired duration add_compound->incubate perform_assay Perform cell-based assay incubate->perform_assay measure_signal Measure assay signal (e.g., absorbance, fluorescence) perform_assay->measure_signal plot_data Plot dose-response curve measure_signal->plot_data determine_ec50 Determine EC50/IC50 plot_data->determine_ec50 choose_conc choose_conc determine_ec50->choose_conc Select optimal concentration for future experiments G This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates MAOB MAO-B This compound->MAOB inhibits Mito_Function Mitochondrial Function mitoNEET->Mito_Function promotes ROS Reactive Oxygen Species (ROS) MAOB->ROS produces Mito_Function->ROS reduces Cell_Survival Cell Survival Mito_Function->Cell_Survival promotes Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis Ox_Stress->Apoptosis induces Apoptosis->Cell_Survival inhibits

References

TT01001 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TT01001. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1][2]

  • Long-term (months to years): -20°C[1][2]

Properly stored, solid this compound has a shelf life of over two years.[1][2]

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[1][2] When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to ensure maximum solubility. For consistent results, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Recommended storage conditions for stock solutions are:

  • -20°C for up to 1 month (protect from light).[3]

  • -80°C for up to 6 months (protect from light).[3]

3. Is this compound stable under ambient shipping conditions?

Yes, this compound is stable for a few weeks during standard shipping at ambient temperatures.[1][2]

4. What is the known stability of this compound in aqueous solutions?

Currently, there is limited publicly available data on the stability of this compound in aqueous solutions at various pH values and temperatures. It is recommended that researchers perform their own stability studies in the specific aqueous buffer system to be used in their experiments. A general protocol for conducting such a study is provided in the "Experimental Protocols" section of this guide.

5. Are there any known degradation pathways for this compound?

Specific degradation pathways and products for this compound have not been extensively reported in the public domain. To identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting mixture using a stability-indicating analytical method, such as HPLC-UV/MS. A general protocol for a forced degradation study is outlined below.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationLight Sensitivity
SolidShort-term0 - 4°CDays to WeeksProtect from light
SolidLong-term-20°CMonths to YearsProtect from light
Stock Solution (in DMSO)Short-term-20°CUp to 1 monthProtect from light
Stock Solution (in DMSO)Long-term-80°CUp to 6 monthsProtect from light

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Solution

This protocol outlines a general method for assessing the stability of this compound in a user-defined aqueous buffer.

Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time at different temperatures.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC-grade water and acetonitrile

  • HPLC with UV detector

  • Temperature-controlled incubator/water bath

  • Calibrated pH meter

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Dilute the stock solution with the aqueous buffer to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <1%) to minimize its effect on the experiment.

  • Divide the solution into aliquots for each time point and temperature condition to be tested.

  • Store the aliquots at the desired temperatures (e.g., 4°C, room temperature, 37°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC-UV method.

  • Quantify the peak area of the intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a general procedure for inducing degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound and assess the specificity of an analytical method.

Materials:

  • This compound solid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare solutions of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Neutralize with acid before analysis.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat a solution at 80°C.

    • Photolytic Degradation: Expose a solution to UV light in a photostability chamber.

  • At various time points, take samples from each condition and analyze them using an HPLC-UV/MS method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

  • Characterize the degradation products using the mass spectrometry data.

Mandatory Visualizations

TT01001_Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment Solid_this compound Solid this compound Stock_Solution Stock Solution (-80°C or -20°C) Solid_this compound->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilute Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Working_Solution Incubation Incubate at different temperatures Working_Solution->Incubation Time_Points Sample at various time points Incubation->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% remaining) HPLC_Analysis->Data_Analysis mitoNEET_Signaling_Pathway This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET binds to FeS_Cluster [2Fe-2S] Cluster Stabilization mitoNEET->FeS_Cluster leads to Mitochondrial_Function Mitochondrial Function FeS_Cluster->Mitochondrial_Function improves ROS_Production Reduced ROS Production Mitochondrial_Function->ROS_Production Oxidative_Stress Decreased Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Reduced Apoptosis Oxidative_Stress->Apoptosis Cell_Survival Increased Cell Survival Apoptosis->Cell_Survival

References

Troubleshooting inconsistent results with TT01001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving TT01001, a potent and selective inhibitor of the EGFR/MAPK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase. By blocking the autophosphorylation of EGFR upon ligand binding, this compound effectively inhibits the downstream activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2][3] This pathway is a critical regulator of cell proliferation, survival, and differentiation.[3][4]

Q2: In which types of assays can this compound be used?

A2: this compound is suitable for a variety of in vitro and cell-based assays designed to probe the EGFR/MAPK pathway. These include, but are not limited to:

  • Western blotting to assess the phosphorylation status of EGFR, MEK, and ERK.

  • Cell viability and proliferation assays (e.g., MTT, WST-1, or ATP-based assays) to determine the cytotoxic or cytostatic effects of the inhibitor.[5][6]

  • Kinase activity assays to directly measure the enzymatic inhibition of EGFR.

  • Immunofluorescence microscopy to observe changes in protein localization or signaling complex formation.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) for creating stock solutions. For cell culture experiments, it is crucial to dilute the DMSO stock in culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).

Troubleshooting Inconsistent Results

Issue 1: High Variability in Phospho-ERK Western Blot Results

You are treating your cells with this compound and observing inconsistent inhibition of ERK phosphorylation (p-ERK) between experiments.

Possible Causes and Solutions

Possible Cause Recommended Solution
Phosphatase Activity During sample preparation, endogenous phosphatases can dephosphorylate your target proteins, leading to an underestimation of their phosphorylation levels.[7] Solution: Always use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate and sodium fluoride). Keep samples on ice at all times.[7][8]
Inappropriate Blocking Buffer For phospho-specific antibodies, milk-based blocking buffers can cause high background due to the presence of casein, a phosphoprotein.[9] Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[8][9]
Incorrect Buffer System Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[9][10] Solution: Use Tris-Buffered Saline (TBS) based buffers for all washing and antibody dilution steps.[9][10]
Sub-optimal Antibody Dilution Incorrect antibody concentrations can lead to weak signals or high background. Solution: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.
Loading Inconsistency Unequal protein loading across lanes can be misinterpreted as changes in phosphorylation. Solution: Always probe for total ERK as a loading control on the same blot after stripping or on a parallel blot.[9][10]

Troubleshooting Workflow for Inconsistent Western Blots

start Inconsistent p-ERK Signal check_lysis Review Lysis Protocol start->check_lysis phosphatase_inhibitors Add Fresh Phosphatase Inhibitors? check_lysis->phosphatase_inhibitors keep_cold Samples Kept on Ice? phosphatase_inhibitors->keep_cold Yes re_run_wb Re-run Western Blot phosphatase_inhibitors->re_run_wb No check_blocking Review Blocking Protocol keep_cold->check_blocking Yes keep_cold->re_run_wb No blocking_agent Using BSA in TBST? check_blocking->blocking_agent check_buffers Review Buffer System blocking_agent->check_buffers Yes blocking_agent->re_run_wb No buffer_type Using TBS-based Buffers? check_buffers->buffer_type check_loading Review Loading Control buffer_type->check_loading Yes buffer_type->re_run_wb No total_erk Probed for Total ERK? check_loading->total_erk consistent_loading Is Total ERK Consistent? total_erk->consistent_loading consistent_loading->re_run_wb No problem_solved Consistent Results Obtained consistent_loading->problem_solved Yes re_run_wb->start If problem persists

Caption: Troubleshooting workflow for inconsistent phospho-ERK Western blot results.

Issue 2: Poor Reproducibility in Cell Viability Assays (MTT/WST-1)

You are observing significant well-to-well or plate-to-plate variability in your cell viability data after treatment with this compound.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Uneven cell numbers across wells is a major source of variability. Solution: Ensure you have a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and be consistent with your technique.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.
Variable Incubation Times Inconsistent incubation with the MTT or WST-1 reagent will lead to variable color development. Solution: Use a multichannel pipette to add the reagent to all wells as simultaneously as possible. Adhere strictly to the recommended incubation time.
Incomplete Formazan Solubilization (MTT Assay) If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[5] Solution: After adding the solubilization buffer (e.g., DMSO), ensure the plate is agitated on a plate shaker until all color is dissolved and evenly distributed.[5]
High Background from Media Some media components, like phenol red, can contribute to background absorbance. Solution: Always include "no cell" control wells that contain only media and the assay reagent to determine the background absorbance. Subtract this value from all other readings.

Hypothetical Cell Viability Data with this compound

The following table represents idealized data from an MTT assay with A549 cells treated with this compound for 48 hours.

This compound Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability (Normalized to Vehicle)
0 (Vehicle)1.2541.2381.2611.251100.0%
0.11.1021.0891.1151.10288.1%
10.7530.7660.7490.75660.4%
50.4110.4250.4180.41833.4%
100.2340.2290.2410.23518.8%
250.1580.1620.1550.15812.6%

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK1/2)
  • Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Starve cells in serum-free medium for 12-16 hours. Pre-treat with desired concentrations of this compound for 2 hours, then stimulate with 100 ng/mL EGF for 15 minutes.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[8] Run the gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Reprobing (Optional): To probe for total ERK, strip the membrane with a mild stripping buffer and repeat steps 6-8 using an antibody for total ERK.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Place the plate on a shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Subtract the average absorbance of the "no cell" control from all other values. Normalize the data to the vehicle control to calculate the percentage of cell viability.

Signaling Pathway Diagram

EGFR/MAPK Signaling Pathway and Point of Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Elk1) ERK->Transcription_Factors Translocates & Phosphorylates This compound This compound This compound->EGFR Inhibits Autophosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Inhibition of the EGFR/MAPK signaling cascade by this compound.

References

How to prevent TT01001 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TT01001. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound.

Q1: What are the primary causes of this compound degradation?

A1: Based on its chemical structure, containing thiourea and ethyl piperidine-1-carboxylate moieties, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkage in the ethyl carboxylate group and the thiourea group can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiourea group is prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: My experimental results are inconsistent. Could this compound degradation be the cause?

A2: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of potency, unexpected changes in dose-response curves, or the appearance of unknown peaks in your analytical chromatograms, you should investigate the stability of your this compound stock solutions and working solutions.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: You can confirm degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method is capable of separating the intact this compound from its degradation products. By comparing a fresh sample to a suspect sample, you can identify and quantify any degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

FormStorage TemperatureDurationAdditional Precautions
Solid -20°C to -80°CLong-term (months to years)Store in a tightly sealed container, protected from light, in a dry environment.
0 - 4°CShort-term (days to weeks)Store in a tightly sealed container, protected from light, in a dry environment.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1]

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. If your experimental protocol requires solutions to be at room temperature, they should be used on the same day they are prepared.

Troubleshooting Guide for Experimental Setups

A Inconsistent Experimental Results Observed B Is the this compound stock solution old or improperly stored? A->B C Prepare fresh stock solution and repeat the experiment. B->C Yes D Are working solutions prepared fresh daily? B->D No E Prepare working solutions fresh from a reliable stock and repeat the experiment. D->E No F Is the experimental buffer at a neutral pH? D->F Yes G Adjust buffer to a neutral pH and consider a buffer stability study. F->G No H Are experiments protected from light? F->H Yes I Protect experimental setup from light and repeat. H->I No J Conduct a forced degradation study to identify potential degradants and pathways. H->J Yes

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a UV detector

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder and a 1 mg/mL solution in a 70°C oven for 48 hours.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to a photostability chamber (with UV and visible light) for 24 hours.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC or LC-MS method (see Protocol 2).

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of a non-stressed control sample.

  • Identify and quantify the degradation products.

  • If using LC-MS, determine the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for the quantification of this compound and the separation of its degradation products. This method may require optimization for your specific instrumentation and degradation products.

1. HPLC System and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes, then 90% B for 5 minutes, then return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or your experimental samples to a final concentration of approximately 100 µg/mL in the mobile phase.

3. Method Validation (Abbreviated):

  • Specificity: Analyze blank samples (diluent only) and samples of known degradation products to ensure that there is no interference with the this compound peak.

  • Linearity: Prepare a series of this compound solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration and determine the linearity (R² > 0.999).

  • Accuracy and Precision: Analyze replicate samples at different concentrations to determine the accuracy (how close the measured value is to the true value) and precision (the degree of scatter between a series of measurements).

Visualization of Experimental Workflow

cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Data Interpretation A Prepare 1 mg/mL This compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Stress (70°C) A->E F Photostability (UV/Vis light) A->F G Neutralize and Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC or LC-MS G->H I Compare to Control H->I J Identify and Quantify Degradation Products I->J K Elucidate Degradation Pathways J->K

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: TT01001 Toxicity and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding TT01001 toxicity and cytotoxicity assays.

Quantitative Data Summary

Limited public data is available regarding the direct cytotoxicity of this compound across various cell lines. The primary quantitative data point identified is its inhibitory effect on Monoamine Oxidase B (MAO-B).

Assay TypeTargetIC50 ValueCell Line/System
Enzyme Inhibition AssayMonoamine Oxidase B (MAO-B)8.84 µMN/A

Note: This table will be updated as more specific cytotoxicity data for this compound becomes available. Researchers are encouraged to determine the IC50 values of this compound in their specific cell lines of interest.

Experimental Protocols

Detailed methodologies for common cytotoxicity and cell viability assays that can be adapted for testing this compound are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity.

Principle: LDH released from the cytosol of damaged cells into the culture medium is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and determine the EC50 value.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a selective and orally active agonist of mitoNEET and an inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism involves interacting with mitoNEET, a protein on the outer mitochondrial membrane, to attenuate oxidative stress and neuronal apoptosis by preventing mitochondrial dysfunction.

Q2: Are there any known off-target effects of this compound?

A2: this compound does not appear to activate peroxisome proliferator-activated receptor-γ (PPARγ), a target of some related compounds. Its inhibitory effect on MAO-B is a known activity.

Q3: How should I prepare this compound for in vitro assays?

A3: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the appropriate controls for a cytotoxicity assay with this compound?

A4: Essential controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in medium alone.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.

  • Blank Control: Wells containing only medium to measure background absorbance/fluorescence.

Troubleshooting Common Issues in Cytotoxicity Assays
IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Contamination of reagents or culture medium.- Phenol red in the medium interfering with absorbance readings.- Compound precipitation.- Use fresh, sterile reagents and medium.- Use phenol red-free medium for the assay.- Ensure complete solubilization of the compound and formazan crystals. Check for precipitation under a microscope.
Low Signal or Absorbance - Insufficient cell number.- Low metabolic activity of cells.- Incorrect wavelength used for reading.- Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Verify the correct filter or wavelength setting on the plate reader.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium.
Results Not Reproducible - Variation in cell passage number.- Inconsistent incubation times.- Different batches of reagents or serum.- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Qualify new batches of reagents and serum before use in critical experiments.

Signaling Pathways and Experimental Workflows

MitoNEET-Mediated Anti-Apoptotic Signaling Pathway

This compound, as a mitoNEET agonist, is believed to exert its protective effects by modulating the intrinsic pathway of apoptosis. MitoNEET helps to maintain mitochondrial integrity and function, thereby preventing the release of pro-apoptotic factors.

TT01001_MitoNEET_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Oxidative Stress Oxidative Stress Bax Pro-apoptotic Bax/Bak Oxidative Stress->Bax activates Other Stress Signals Other Stress Signals Other Stress Signals->Bax MitoNEET MitoNEET MitoNEET->Bax inhibits Bcl2 Anti-apoptotic Bcl-2 family Bcl2->Bax inhibits Bax->MitoNEET inhibited by Bax->Bcl2 inhibited by CytochromeC Cytochrome c Bax->CytochromeC promotes release Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes This compound This compound This compound->MitoNEET activates Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select appropriate cell line) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (this compound stock & dilutions) Treatment 4. Compound Treatment (Incubate for 24-72h) CompoundPrep->Treatment CellSeeding->Treatment Assay 5. Perform Assay (e.g., MTT, LDH) Treatment->Assay Readout 6. Measure Signal (Absorbance/Fluorescence) Assay->Readout Calculation 7. Data Calculation (% Viability/Cytotoxicity) Readout->Calculation IC50 8. Determine IC50 Calculation->IC50

TT01001 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo delivery of TT01001. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during preclinical studies with this compound.

Troubleshooting Guides

This section provides solutions to common challenges that may arise during the in vivo administration of this compound.

Issue 1: Poor Solubility and Formulation

Question: I am having difficulty dissolving this compound for my in vivo experiments. What is the recommended solvent and formulation?

Answer:

This compound is a poorly water-soluble compound, which presents a significant challenge for in vivo delivery.[1][2] Direct dissolution in aqueous buffers is not recommended.

Troubleshooting Steps:

  • Stock Solution Preparation: For initial solubilization, Dimethyl Sulfoxide (DMSO) can be used to prepare a concentrated stock solution.[3]

  • Vehicle Selection for In Vivo Administration:

    • Oral Gavage: For oral administration, this compound can be suspended in a 0.5% (w/v) methyl cellulose solution.

    • Intraperitoneal (IP) Injection: For IP injections, a suspension can be prepared using a vehicle such as saline with a small percentage of a surfactant like Tween 80 to aid in suspension and prevent aggregation. It is crucial to ensure the final concentration of DMSO is minimal to avoid toxicity.

Table 1: Recommended Solvents and Vehicles for this compound

Application Solvent/Vehicle Concentration Notes
Stock Solution DMSOUp to 100 mM[3]Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
Oral Gavage 0.5% Methyl Cellulose in WaterDependent on study design (e.g., 100 mg/kg)[3]Prepare a homogenous suspension immediately before administration.
Intraperitoneal Injection Saline with 0.5% Tween 80 and <1% DMSODependent on study design (e.g., 1-9 mg/kg)[3]Ensure the final DMSO concentration is well-tolerated by the animal model.
Issue 2: Inconsistent Efficacy or High Variability in Results

Question: My in vivo experiments with this compound are showing high variability between animals. What could be the cause?

Answer:

High variability in in vivo studies can stem from several factors related to the compound's properties and experimental procedures.

Troubleshooting Steps:

  • Formulation Homogeneity: Ensure the this compound suspension is homogenous. Inadequate suspension can lead to inaccurate dosing. Vortex or sonicate the suspension just prior to administration to ensure a uniform distribution of the compound.

  • Route of Administration: The route of administration can significantly impact bioavailability. Oral gavage may lead to more variability due to first-pass metabolism compared to intraperitoneal injection.[4] Ensure consistent administration technique.

  • Animal Handling and Stress: Stress can influence physiological parameters and drug metabolism. Handle animals consistently and allow for an acclimatization period.

  • Pharmacokinetics: The pharmacokinetic profile of this compound, including its half-life, may contribute to variability.[5] Consider performing a pilot pharmacokinetic study to determine the optimal dosing schedule for your specific model.

Frequently Asked Questions (FAQs)

Formulation and Stability
  • Q1: What is the shelf-life of a this compound stock solution in DMSO?

    • A1: When stored at -20°C, the stock solution is stable for at least one month. For longer-term storage, -80°C is recommended, where it can be stable for up to six months.[3] Always protect the solution from light.[6]

  • Q2: Can I dissolve this compound directly in saline or PBS?

    • A2: No, this compound has poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation and inaccurate dosing. A co-solvent system or suspension is necessary.

  • Q3: My this compound suspension appears to be aggregating. How can I prevent this?

    • A3: Adding a surfactant like Tween 80 (e.g., 0.5%) to your vehicle can help to stabilize the suspension and prevent aggregation. Sonication of the suspension before administration can also help to break up any aggregates.

In Vivo Administration
  • Q4: What are the recommended dosages for this compound in mice and rats?

    • A4: Published studies have used a range of dosages depending on the animal model and indication. For type II diabetes studies in db/db mice, a dose of 100 mg/kg via oral gavage, once daily for 28 days, has been reported.[3] In a rat model of subarachnoid hemorrhage, single intraperitoneal doses of 1-9 mg/kg were used.[3][7] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup.

  • Q5: Are there any known toxicities or adverse effects of this compound in vivo?

    • A5: At the reported therapeutic doses, significant adverse effects have not been highlighted in the primary literature.[8] However, as with any experimental compound, it is essential to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Safety pharmacology studies would be required for a complete toxicity profile.[9]

Mechanism of Action and Off-Target Effects
  • Q6: What is the primary mechanism of action of this compound?

    • A6: this compound is a selective agonist of mitoNEET, a protein on the outer mitochondrial membrane involved in regulating mitochondrial function.[3] It also exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 8.84 μM.[3]

  • Q7: Does this compound activate PPARγ?

    • A7: No, studies have shown that this compound does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), distinguishing it from thiazolidinedione drugs like pioglitazone.[8]

  • Q8: Are there any potential off-target effects I should be aware of?

    • A8: this compound contains a thiourea moiety, a chemical group present in some compounds with a range of biological activities.[10] While this compound is reported to be selective, its inhibition of MAO-B could have broader effects on neurotransmitter metabolism. Researchers should consider potential off-target effects in their experimental design and data interpretation.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
  • Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. Stir overnight at 4°C to ensure complete dissolution.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small volume of the 0.5% methyl cellulose vehicle to the powder and triturating.

    • Gradually add the remaining vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 25g mouse with a dosing volume of 10 ml/kg, the concentration would be 10 mg/ml).

    • Vortex the suspension thoroughly before each gavage to ensure homogeneity.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Rats
  • Preparation of Vehicle: Prepare a sterile saline solution containing 0.5% Tween 80.

  • Preparation of this compound Solution/Suspension:

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock.

    • Dilute the stock solution with the saline/Tween 80 vehicle to the final desired concentration (e.g., for a 5 mg/kg dose in a 300g rat with an injection volume of 5 ml/kg, the concentration would be 1 mg/ml). Ensure the final DMSO concentration is below 1%.

    • Vortex the solution/suspension thoroughly before each injection.

  • Intraperitoneal Injection Procedure:

    • Properly restrain the rat.

    • Locate the injection site in the lower right abdominal quadrant.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the calculated volume of the this compound solution/suspension.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Signaling Pathways and Experimental Workflows

TT01001_Mechanism_of_Action cluster_this compound This compound cluster_targets Cellular Targets cluster_effects Downstream Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET Agonist MAOB MAO-B This compound->MAOB Inhibitor PPARG PPARγ This compound->PPARG No Activation Mito_Function Modulation of Mitochondrial Function mitoNEET->Mito_Function Neurotransmitter Altered Neurotransmitter Metabolism MAOB->Neurotransmitter Oxidative_Stress Reduced Oxidative Stress Mito_Function->Oxidative_Stress

Caption: Mechanism of action of this compound.

In_Vivo_Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Formulate this compound (e.g., 0.5% Methyl Cellulose) Dose_Calc Calculate Dose Volume Formulation->Dose_Calc Restraint Animal Restraint Dose_Calc->Restraint Administration Oral Gavage or IP Injection Restraint->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Data_Collection Collect Experimental Data (e.g., Blood Glucose, Tissue Samples) Monitoring->Data_Collection

Caption: General workflow for in vivo delivery of this compound.

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Is the formulation homogenous? Start->Check_Formulation Improve_Suspension Action: Improve suspension method (vortexing, sonication) Check_Formulation->Improve_Suspension No Check_Dosing Is the dosing technique consistent? Check_Formulation->Check_Dosing Yes Improve_Suspension->Check_Dosing Refine_Technique Action: Refine administration technique and training Check_Dosing->Refine_Technique No Consider_PK Consider Pharmacokinetics Check_Dosing->Consider_PK Yes Refine_Technique->Consider_PK

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Technical Support Center: Enhancing the Bioavailability of TT01001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the oral bioavailability of TT01001, a novel mitoNEET ligand and monoamine oxidase B (MAO-B) inhibitor. Given that this compound is a complex organic molecule, poor aqueous solubility is a potential hurdle for achieving optimal oral absorption. The following resources offer strategies and experimental protocols to overcome such limitations.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can stem from several factors, primarily its physicochemical properties. Based on its structure, ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate, this compound is likely a lipophilic molecule with poor water solubility. This can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs. Other contributing factors could include first-pass metabolism and potential efflux by intestinal transporters.

Q2: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

There are several established formulation strategies to enhance the oral bioavailability of poorly soluble drugs.[1] These can be broadly categorized into:

  • Physical Modifications: These techniques aim to increase the surface area of the drug and/or its dissolution rate.[2][3]

    • Particle size reduction (micronization and nanosuspension)[4]

    • Modification of the crystal habit (polymorphs and pseudopolymorphs)

    • Drug dispersion in carriers (solid dispersions and eutectic mixtures)[5]

    • Complexation (use of cyclodextrins)[6]

  • Lipid-Based Formulations: These formulations can improve the solubility and absorption of lipophilic drugs.[6][7]

    • Self-emulsifying drug delivery systems (SEDDS)[7]

    • Microemulsions and nanoemulsions

    • Solid lipid nanoparticles (SLN)[7]

  • Chemical Modifications:

    • Use of soluble prodrugs

    • Salt formation (if the molecule has ionizable groups)[6]

Q3: Which formulation strategy is most suitable for this compound?

The choice of the most appropriate strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. For a likely poorly soluble compound like this compound, starting with techniques that enhance dissolution rate, such as micronization or creating a nanosuspension, is a logical first step.[4] If solubility remains a significant issue, exploring solid dispersions with hydrophilic polymers or lipid-based formulations like SEDDS would be the next course of action.[5][7]

Troubleshooting Guide

Issue: Low and Variable Oral Exposure of this compound in Preclinical Animal Studies

This is a common challenge for poorly soluble compounds. The following steps can help troubleshoot and improve the in vivo performance of this compound.

Step 1: Characterize the Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for selecting an appropriate formulation strategy.

ParameterMethodDesired Outcome
Aqueous Solubility Shake-flask method in different pH buffers (e.g., 1.2, 4.5, 6.8)Determine the pH-dependent solubility profile.
Dissolution Rate Intrinsic dissolution rate (USP apparatus)Understand the rate at which the pure drug dissolves.
LogP/LogD HPLC or calculation-based methodsAssess the lipophilicity of the compound.
Solid-State Characterization DSC, TGA, PXRDIdentify the crystalline form and thermal properties.

Step 2: Select and Develop an Enabling Formulation

Based on the characterization data, select one or more of the following formulation approaches to test.

Formulation StrategyRationaleKey Experimental Considerations
Nanosuspension Increases surface area, leading to faster dissolution.[8]Selection of appropriate stabilizers (surfactants and polymers).
Amorphous Solid Dispersion The drug is dispersed in a high-energy amorphous state within a polymer matrix, enhancing solubility and dissolution.[5]Polymer screening for miscibility and stability.
Self-Emulsifying Drug Delivery System (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, facilitating absorption.[7]Screening of excipients for solubilization capacity and self-emulsification efficiency.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Planetary ball mill or similar high-energy mill

Method:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.

  • Add the milling media to the pre-suspension in a milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).

  • Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.

  • Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying

Objective: To create an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic solvent (e.g., methanol, acetone)

  • Spray dryer

Method:

  • Dissolve this compound and the selected polymer in a suitable organic solvent to form a clear solution. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w).

  • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate.

  • Spray the solution into the drying chamber of the spray dryer.

  • The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.

  • Collect the dried powder from the cyclone.

  • Characterize the resulting solid dispersion for its amorphous nature (using PXRD and DSC), drug content, and dissolution profile.

Data Presentation

Table 1: Hypothetical In Vitro Performance of Different this compound Formulations
FormulationSolubility (µg/mL) in Simulated Gastric Fluid (pH 1.2)Dissolution at 30 min (%) in Simulated Intestinal Fluid (pH 6.8)
Unprocessed this compound < 15
Micronized this compound 525
This compound Nanosuspension 2585
This compound Solid Dispersion (1:3 with PVP K30) 15095
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, p.o.)
FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound in 0.5% MC 50 ± 154.0350 ± 90100
This compound Nanosuspension 250 ± 601.51750 ± 400500
This compound Solid Dispersion 400 ± 951.02800 ± 650800

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound API micronization Micronization start->micronization nanosuspension Nanosuspension start->nanosuspension solid_dispersion Solid Dispersion start->solid_dispersion sedds SEDDS start->sedds solubility Solubility Testing micronization->solubility nanosuspension->solubility solid_dispersion->solubility sedds->solubility dissolution Dissolution Testing solubility->dissolution stability Physical Stability dissolution->stability pk_study Pharmacokinetic Study stability->pk_study efficacy Efficacy Study pk_study->efficacy

Caption: A typical experimental workflow for improving the bioavailability of a poorly soluble drug like this compound.

signaling_pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates Mitochondrial_Function Mitochondrial Function mitoNEET->Mitochondrial_Function improves Oxidative_Stress Oxidative Stress Mitochondrial_Function->Oxidative_Stress reduces Type_II_Diabetes Type II Diabetes Improvement Mitochondrial_Function->Type_II_Diabetes Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis reduces Neurological_Disorders Amelioration of Neurological Disorders Neuronal_Apoptosis->Neurological_Disorders

Caption: The proposed mechanism of action of this compound, targeting mitoNEET to improve mitochondrial function.[9][10][11]

References

Refining TT01001 treatment protocols for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TT01001. The information is designed to ensure the reproducibility of experiments by addressing specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a selective and orally active small molecule that functions as both a mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor, with an IC50 of 8.84 μM for MAO-B.[1] It interacts directly with the mitoNEET protein, which is located on the outer mitochondrial membrane, but it does not activate peroxisome proliferator-activated receptor-γ (PPARγ).[1][2] Its dual action makes it a subject of investigation for type II diabetes and neurological disorders.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is thought to exert its therapeutic effects by attenuating oxidative stress and neuronal apoptosis. It achieves this by preventing mitochondrial dysfunction mediated by mitoNEET.[1][3] By activating mitoNEET, this compound helps to regulate mitochondrial function, which can lead to reduced oxidative stress and apoptosis.[3]

Q3: How should this compound be stored?

A3: For long-term storage (months to years), this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[4][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4]

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or no observable effect of this compound on cells. Improper dissolution or storage: this compound may have degraded or not been fully dissolved.- Ensure this compound is fully dissolved in DMSO before adding to culture media. - Prepare fresh stock solutions if degradation is suspected. Store aliquots at -80°C to minimize freeze-thaw cycles.[1] - The final DMSO concentration in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Incorrect concentration: The concentration of this compound may be too low to elicit a response.- Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. - Consult literature for effective concentrations in similar studies. For example, in vitro binding studies have used concentrations ranging from 1 to 20 mmol/l.
Cell line insensitivity: The cell line being used may not express mitoNEET or MAO-B at sufficient levels.- Verify the expression of mitoNEET and MAO-B in your cell line using techniques like Western blotting or qPCR. - Consider using a different cell line known to be responsive to modulators of mitochondrial function.
Cell toxicity observed after this compound treatment. High concentration of this compound: The concentration used may be cytotoxic.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. - Lower the concentration of this compound used in your experiments.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Include a vehicle-only control in your experiments.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of therapeutic effect in animal models. Inadequate dosage or administration route: The dose may be too low, or the administration route may not be optimal for bioavailability.- Consult literature for established effective doses and routes of administration. For example, in db/db mice, a dose of 100 mg/kg (p.o.) once daily for 28 days has been shown to be effective.[1] In a rat model of subarachnoid hemorrhage, single intraperitoneal doses of 1-9 mg/kg were used.[1] - Consider performing a pharmacokinetic study to determine the bioavailability and half-life of this compound in your animal model.
Improper formulation: The formulation used for administration may not be stable or may lead to poor absorption.- For oral administration, a common vehicle is 0.5% methyl cellulose. - Ensure the formulation is homogenous and stable.
Adverse effects or toxicity in animals. High dosage: The administered dose may be toxic.- Perform a dose-escalation study to determine the maximum tolerated dose in your animal model. - Monitor animals closely for any signs of toxicity.
Vehicle-related toxicity: The vehicle used for administration may be causing adverse effects.- Include a vehicle-only control group to assess any effects of the vehicle itself.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Type II Diabetes Mouse Model

ParameterVehicle-treated db/db miceThis compound-treated db/db mice (100 mg/kg)Pioglitazone-treated db/db mice (30 mg/kg)
Body Weight Change (Day 24) -No significant changeSignificant increase
Blood Glucose Levels (Postprandial & Fasting) ElevatedSignificantly decreasedSignificantly decreased
Glucose Intolerance ImpairedImprovedImproved
Hyperlipidemia PresentImprovedImproved
Mitochondrial Complex II + III Activity (Skeletal Muscle) Significantly increasedSignificantly suppressedNot reported
mtDNA Level (Skeletal Muscle) -No significant effectNo significant effect

Data synthesized from Takahashi et al., 2015.[2][6][7][8]

Table 2: Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage

ParameterSAH + Vehicle GroupSAH + this compound Group (1-9 mg/kg, i.p.)
Neurological Deficits PresentSignificantly improved
Oxidative Stress (DHE staining) IncreasedReduced
Neuronal Apoptosis (TUNEL staining) IncreasedReduced
Bax Expression (pro-apoptotic) IncreasedDecreased
Bcl-2 Expression (anti-apoptotic) DecreasedIncreased

Data synthesized from Shi G, et al., 2020.[1][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Binding to mitoNEET using Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of this compound to the mitoNEET protein.

Methodology:

  • Immobilize recombinant mitoNEET protein on a sensor chip (e.g., CM-5) according to the manufacturer's instructions.

  • Prepare a series of concentrations of this compound (e.g., 1, 2, 4, 8, and 20 mmol/l) and a positive control such as pioglitazone (e.g., 0.3, 0.6, 1.2, 2.5, and 5.0 mmol/l) in an appropriate running buffer.

  • Inject the different concentrations of this compound and the positive control over the immobilized mitoNEET surface for a set time (e.g., 60 seconds) at a constant flow rate (e.g., 30 ml/min).

  • Monitor the change in the resonance unit (RU) to assess binding.

  • Normalize the RU curves using a reference surface and a no-response concentration.

This protocol is based on the methodology described by Takahashi et al., 2015.[7]

Protocol 2: In Vivo Evaluation of this compound in a db/db Mouse Model of Type II Diabetes

Objective: To assess the therapeutic potential of this compound in improving glycemic control and mitochondrial function in a diabetic mouse model.

Methodology:

  • Use male, 5-week-old BKS.Cg-Leprdb/Leprdb (db/db) mice and C57BL/6J mice as controls.[7]

  • Acclimate the animals and then randomly assign them to treatment groups: Vehicle (0.5% methyl cellulose), this compound (100 mg/kg), and Pioglitazone (30 mg/kg, as a positive control).

  • Administer the treatments orally once daily for 28 days.

  • Monitor body weight and blood glucose levels (postprandial and fasting) throughout the study.

  • On day 28, perform an oral glucose tolerance test (OGTT) after an 18-hour fast. Measure blood glucose concentrations at various time points (e.g., 0, 30, 60, 90, 120, 150, and 180 minutes) after glucose loading (1.5 g/kg, p.o.).

  • At the end of the study, sacrifice the animals and isolate skeletal muscle for the analysis of mitochondrial respiratory chain enzyme activity and mtDNA levels.

This protocol is based on the methodology described by Takahashi et al., 2015.[7]

Signaling Pathways and Workflows

TT01001_Mechanism_of_Action This compound This compound MitoNEET MitoNEET (Outer Mitochondrial Membrane) This compound->MitoNEET Agonist MAOB Monoamine Oxidase B (MAO-B) This compound->MAOB Inhibitor Mito_Dysfunction Mitochondrial Dysfunction MitoNEET->Mito_Dysfunction Prevents Oxidative_Stress Oxidative Stress (ROS) MAOB->Oxidative_Stress Contributes to Mito_Dysfunction->Oxidative_Stress Leads to Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Induces Therapeutic_Effect Therapeutic Effect (e.g., Neuroprotection, Improved Glucose Metabolism) Apoptosis->Therapeutic_Effect Reduction leads to

Caption: Proposed mechanism of action for this compound.

In_Vivo_Experiment_Workflow Start Start: Acclimatize db/db Mice Grouping Randomly Assign to Treatment Groups (Vehicle, this compound, Pioglitazone) Start->Grouping Treatment Daily Oral Administration for 28 Days Grouping->Treatment Monitoring Monitor Body Weight and Blood Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (Day 28) Monitoring->OGTT Sacrifice Sacrifice and Tissue Collection OGTT->Sacrifice Analysis Analyze Mitochondrial Function and mtDNA Sacrifice->Analysis End End: Data Analysis and Conclusion Analysis->End

Caption: Workflow for in vivo studies of this compound in db/db mice.

References

Validation & Comparative

A Head-to-Head Comparison: The Novel MitoNEET Ligand TT01001 Versus the PPARγ Agonist Pioglitazone in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutics for type 2 diabetes with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparison of a novel investigational agent, TT01001, and the established thiazolidinedione, pioglitazone, based on preclinical data from diabetes animal models. The focus is on their distinct mechanisms of action, and their comparative effects on glycemic control, body weight, and mitochondrial function.

This guide synthesizes experimental data to offer an objective comparison, presenting quantitative results in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to facilitate a comprehensive understanding of these two compounds.

Executive Summary

This compound, a novel small molecule, demonstrates comparable glycemic control to pioglitazone in a preclinical model of type 2 diabetes but distinguishes itself by not causing the characteristic weight gain associated with pioglitazone. This key difference is attributed to their distinct molecular mechanisms. While pioglitazone primarily acts as a potent agonist of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), this compound functions as a ligand for the mitochondrial outer membrane protein, mitoNEET, without activating PPARγ. This alternative mechanism of action suggests a potential new therapeutic avenue for type 2 diabetes that may circumvent some of the undesirable side effects of existing treatments.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and pioglitazone lies in their primary molecular targets, leading to distinct downstream signaling cascades.

Pioglitazone , a member of the thiazolidinedione (TZD) class, exerts its insulin-sensitizing effects by binding to and activating PPARγ.[1] This nuclear receptor is a key regulator of gene expression involved in glucose and lipid metabolism.[1] Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that enhance insulin sensitivity, promote glucose uptake, and modulate lipid storage.[1]

Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Improved Insulin Sensitivity Increased Glucose Uptake Modulation of Lipid Metabolism Gene_Transcription->Metabolic_Effects

Figure 1. Signaling pathway of Pioglitazone via PPARγ activation.

This compound , in contrast, was designed based on the structure of pioglitazone but does not activate PPARγ. Instead, it binds to mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. MitoNEET is implicated in regulating mitochondrial function and cellular iron and reactive oxygen species (ROS) homeostasis. By interacting with mitoNEET, this compound is thought to modulate mitochondrial activity, which in turn impacts cellular metabolism.

This compound This compound mitoNEET mitoNEET This compound->mitoNEET Mitochondrion Mitochondrion mitoNEET->Mitochondrion Located on Outer Membrane Mitochondrial_Function Modulation of Mitochondrial Function mitoNEET->Mitochondrial_Function Regulates Metabolic_Effects Improved Glucose Metabolism Ameliorated Mitochondrial Dysfunction Mitochondrial_Function->Metabolic_Effects Leads to

Figure 2. Signaling pathway of this compound via mitoNEET interaction.

Comparative Efficacy in a Type 2 Diabetes Model

The efficacy of this compound and pioglitazone was directly compared in a well-established genetic model of type 2 diabetes, the db/db mouse. These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia.

Glycemic Control

Both this compound and pioglitazone demonstrated significant improvements in glycemic control after 28 days of daily oral administration.

Table 1: Effect on Blood Glucose and Glucose Tolerance in db/db Mice

ParameterVehicleThis compound (100 mg/kg)Pioglitazone (30 mg/kg)
Postprandial Blood Glucose (mg/dL) on Day 27 558 ± 21351 ± 42255 ± 33
Fasting Blood Glucose (mg/dL) on Day 28 453 ± 33229 ± 38166 ± 23
Oral Glucose Tolerance Test (OGTT) - AUC (mg·h/dL) on Day 28 1283 ± 72763 ± 101592 ± 76
*p < 0.01 compared with the vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=14 per group). Data extracted from Takahashi et al., 2015.

As shown in Table 1, both compounds significantly lowered postprandial and fasting blood glucose levels compared to the vehicle-treated group. Furthermore, both this compound and pioglitazone significantly improved glucose tolerance, as indicated by the reduced area under the curve (AUC) during an oral glucose tolerance test (OGTT). The study concluded that the efficacy of this compound in improving hyperglycemia and glucose intolerance was equivalent to that of pioglitazone.

Body Weight

A critical point of differentiation between the two compounds was their effect on body weight, a known side effect of pioglitazone treatment.

Table 2: Effect on Body Weight in db/db Mice

ParameterVehicleThis compound (100 mg/kg)Pioglitazone (30 mg/kg)
Body Weight on Day 24 (g) 50.1 ± 0.849.8 ± 0.954.1 ± 0.9
p < 0.01 compared with the vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=14 per group). Data extracted from Takahashi et al., 2015.

While pioglitazone treatment resulted in a significant increase in body weight over the 28-day study period, this compound had no effect on body weight compared to the vehicle control. This finding strongly suggests that the weight gain associated with pioglitazone is linked to its PPARγ agonist activity, which is absent in this compound.

Impact on Mitochondrial Function

Given that this compound targets a mitochondrial protein, its effect on mitochondrial function was a key area of investigation. The study focused on the activity of the mitochondrial respiratory chain complexes in the skeletal muscle of db/db mice.

Table 3: Effect on Mitochondrial Complex II + III Activity in Skeletal Muscle of db/db Mice

ParameterVehicle-treated C57BL/6J MiceVehicle-treated db/db MiceThis compound (100 mg/kg)Pioglitazone (30 mg/kg)
Mitochondrial Complex II + III Activity (Ratio to C57BL/6J) 1.00 ± 0.122.04 ± 0.25 1.22 ± 0.11*1.89 ± 0.23
p < 0.01 compared with vehicle-treated C57BL/6J mice. *p < 0.05 compared with vehicle-treated db/db mice. Data are presented as mean ± S.E.M. (n=6 per group). Data extracted from Takahashi et al., 2015.

The db/db mice exhibited significantly increased mitochondrial complex II + III activity in their skeletal muscle compared to healthy C57BL/6J mice, potentially indicating mitochondrial dysfunction. Treatment with this compound significantly suppressed this elevated activity, suggesting an ameliorating effect on mitochondrial function. In contrast, pioglitazone did not significantly alter the increased complex II + III activity.

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male C57BL/KsJ-db/db mice (a model for type 2 diabetes) and their lean non-diabetic littermates (C57BL/6J) were used. The study was initiated when the mice were 8 weeks old.

  • Drug Administration: this compound (100 mg/kg), pioglitazone (30 mg/kg), or vehicle (0.5% methyl cellulose) was administered orally once daily for 28 days.

Start Start: 8-week-old db/db mice Grouping Randomized into 3 Groups: - Vehicle - this compound (100 mg/kg) - Pioglitazone (30 mg/kg) Start->Grouping Dosing Daily Oral Gavage for 28 days Grouping->Dosing Measurements Monitor: - Body Weight - Blood Glucose Dosing->Measurements Day27 Day 27: Postprandial Blood Glucose Measurements->Day27 Day28 Day 28: - Fasting Blood Glucose - OGTT - Euthanasia & Tissue Collection Measurements->Day28

Figure 3. Experimental workflow for the in vivo animal study.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Mice were fasted for 18 hours prior to the test on day 28.

  • Baseline Glucose: A baseline blood glucose measurement was taken from the tail vein (t=0).

  • Glucose Administration: A glucose solution (1.5 g/kg body weight) was administered orally by gavage.

  • Blood Glucose Monitoring: Blood glucose levels were measured at 30, 60, 90, 120, 150, and 180 minutes post-glucose administration using a glucometer.

  • Data Analysis: The area under the curve (AUC) was calculated from the blood glucose concentration-time curve to assess glucose tolerance.

Measurement of Mitochondrial Respiratory Chain Enzyme Activity
  • Tissue Collection: On day 28, mice were euthanized, and skeletal muscle (gastrocnemius) was collected.

  • Mitochondrial Isolation: Mitochondria were isolated from the skeletal muscle tissue by differential centrifugation.

  • Complex Activity Assay: The activity of mitochondrial complex II + III was measured spectrophotometrically by monitoring the reduction of cytochrome c. The reaction was initiated by the addition of succinate, and the change in absorbance was recorded.

  • Normalization: The complex activity was normalized to the total protein concentration of the mitochondrial sample.

Conclusion

The preclinical data presents a compelling case for this compound as a potential therapeutic agent for type 2 diabetes. Its ability to achieve glycemic control comparable to pioglitazone while avoiding the adverse effect of weight gain is a significant advantage. The distinct mechanism of action, targeting mitoNEET and modulating mitochondrial function, offers a novel approach to treating insulin resistance and hyperglycemia.

Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to evaluate its long-term efficacy and safety in more extensive preclinical models. These promising initial findings, however, highlight the potential of targeting mitochondrial proteins like mitoNEET as a next-generation strategy in the development of antidiabetic drugs. This approach may lead to therapies with improved side-effect profiles, addressing a critical unmet need in the management of type 2 diabetes.

References

A Comparative Analysis of TT01001 and Other Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel compound TT01001 with other established Monoamine Oxidase-B (MAO-B) inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for further investigation and development.

Introduction to MAO-B Inhibition

Monoamine Oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several important neurotransmitters, including dopamine. Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the treatment of neurodegenerative conditions, most notably Parkinson's disease. This guide focuses on comparing the in vitro efficacy of this compound, a selective MAO-B inhibitor, with other well-established MAO-B inhibitors: selegiline, rasagiline, and safinamide.

Efficacy Comparison of MAO-B Inhibitors

The primary metric for comparing the in vitro efficacy of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. The table below summarizes the available IC50 values for this compound and other selected MAO-B inhibitors.

Disclaimer: The IC50 values presented in this table are compiled from various sources and may have been determined using different experimental protocols, cell lines, and reagents. Therefore, a direct comparison of these values should be approached with caution. Head-to-head studies under identical experimental conditions are required for a definitive and objective assessment of relative potency.

InhibitorIC50 (MAO-B)Mechanism of Action
This compound 8.84 µM[1]Not definitively reported (Reversible/Irreversible)
Selegiline ~51 nM[1]Irreversible
Rasagiline ~4.4 - 14 nMIrreversible
Safinamide ~79 - 98 nMReversible[2]

Experimental Protocols

A detailed understanding of the methodology used to determine inhibitor efficacy is crucial for interpreting and comparing experimental data. Below is a representative experimental protocol for a fluorometric MAO-B inhibition assay, a common method for determining IC50 values.

Fluorometric Monoamine Oxidase-B (MAO-B) Inhibition Assay

This protocol is a generalized representation of a common method used to assess MAO-B activity and inhibition.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Kynuramine, Tyramine, or Benzylamine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplates

2. Assay Procedure:

  • Preparation of Reagents: All reagents are prepared in the assay buffer to their desired working concentrations. A reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP is prepared.

  • Inhibitor Preparation: Serial dilutions of the test compounds and the positive control are prepared in the assay buffer. A solvent control (containing only the solvent used to dissolve the inhibitors) is also included.

  • Enzyme Reaction:

    • To each well of a 96-well black microplate, add a specific volume of the diluted test compound, positive control, or solvent control.

    • Add the recombinant human MAO-B enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Signal Detection: The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) over a specific time period using a microplate reader. The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis:

    • The percentage of MAO-B inhibition for each concentration of the test compound is calculated relative to the solvent control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway of MAO-B Regulation

The expression of the MAO-B gene is regulated by a complex signaling cascade. The diagram below illustrates the key components of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway that leads to the transcriptional activation of the MAO-B gene.

MAOB_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Phorbol Esters) PKC Protein Kinase C (PKC) Extracellular_Signal->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cJun c-Jun ERK->cJun Egr1 Egr-1 ERK->Egr1 MAOB_Gene MAO-B Gene cJun->MAOB_Gene Egr1->MAOB_Gene MAOB_Protein MAO-B Protein MAOB_Gene->MAOB_Protein Transcription & Translation

Caption: PKC/MAPK signaling pathway regulating MAO-B gene expression.

Conclusion

Based on the available in vitro data, this compound is a selective inhibitor of MAO-B. However, its reported IC50 value of 8.84 µM suggests a lower potency compared to the established irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide, which all exhibit IC50 values in the nanomolar range. It is critical to reiterate that these values are from disparate sources and direct comparative studies are necessary for a conclusive assessment. Further research is also required to determine the mechanism of inhibition (reversible or irreversible) of this compound, which has significant implications for its pharmacological profile and potential therapeutic applications. The provided experimental protocol and signaling pathway diagram offer a foundational understanding for researchers interested in pursuing further investigations into this compound and other novel MAO-B inhibitors.

References

Validating the Neuroprotective Effects of TT01001: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent TT01001 with other alternatives, supported by available preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for further investigation and development.

Overview of this compound

This compound is a novel, orally active small molecule with a dual mechanism of action as a selective mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor (IC50 = 8.84 μM)[1]. Its neuroprotective effects are primarily attributed to its ability to attenuate oxidative stress and neuronal apoptosis by preserving mitochondrial function[1][2].

Experimental Data on Neuroprotective Effects

A key preclinical study by Shi et al. (2020) investigated the neuroprotective effects of this compound in a rat model of subarachnoid hemorrhage (SAH), a condition that causes significant early brain injury. The study demonstrated that this compound administration significantly improved neurological outcomes and reduced neuronal damage[2].

Table 1: Summary of Preclinical Neuroprotective Effects of this compound in a Rat Model of Subarachnoid Hemorrhage
Efficacy EndpointMeasurement AssayThis compound Treatment vs. Vehicle ControlReference
Neurological DeficitsNot specified in abstractSignificantly improved[2]
Oxidative StressDihydroethidium (DHE) StainingSignificantly reduced[2]
Neuronal ApoptosisTUNEL StainingSignificantly reduced[2]
Pro-apoptotic MarkerWestern Blot (Bax protein)Decreased expression[2]
Anti-apoptotic MarkerWestern Blot (Bcl-2 protein)Increased expression[2]

Comparison with Other Neuroprotective Agents

The neuroprotective landscape includes a variety of agents with different mechanisms of action. This compound, with its unique dual action on mitoNEET and MAO-B, presents a distinct profile.

Table 2: Comparison of this compound with Other Classes of Neuroprotective Agents
Agent ClassExample AgentsPrimary Mechanism of ActionKey Preclinical/Clinical Findings
mitoNEET Agonists This compound , NL-1, PioglitazoneActivate the mitochondrial outer membrane protein mitoNEET, preserving mitochondrial function and reducing oxidative stress.This compound and NL-1 show neuroprotection in preclinical models of SAH and traumatic brain injury. Pioglitazone has shown neuroprotective effects but also acts on PPAR-γ[3][4].
Free Radical Scavengers EdaravoneScavenges free radicals to reduce oxidative stress-induced neuronal damage.Edaravone is approved for the treatment of acute ischemic stroke and has been shown to improve functional outcomes[5].
Nootropic Agents CiticolinePrecursor for phospholipid synthesis, aiding in neuronal membrane repair and enhancing neurotransmitter levels.Meta-analyses suggest a potential for improved neurological and functional outcomes in stroke patients[6].
Peptide Mixtures CerebrolysinA mixture of neuropeptides and amino acids that mimics the action of neurotrophic factors, promoting neuroprotection and neurogenesis.Some studies indicate improved motor recovery and functional outcomes in stroke patients[6].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Dihydroethidium (DHE) Staining for Superoxide Detection

Objective: To qualitatively and quantitatively assess the levels of superoxide, a major reactive oxygen species (ROS), in brain tissue.

Methodology:

  • Tissue Preparation: Brain tissue sections are prepared from control and this compound-treated animals.

  • DHE Incubation: The tissue sections are incubated with a DHE solution (typically 10-30 µM in a buffered solution) in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Washing: Sections are washed with a buffered solution to remove excess DHE.

  • Mounting and Imaging: Sections are mounted on microscope slides with an anti-fade mounting medium.

  • Fluorescence Microscopy: The fluorescence intensity of oxidized DHE (ethidium) is visualized and captured using a fluorescence microscope with appropriate excitation and emission filters (e.g., 518 nm excitation and 605 nm emission).

  • Quantification: The fluorescence intensity is quantified using image analysis software, and the results from the this compound-treated group are compared to the control group.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

Objective: To identify and quantify apoptotic cells in brain tissue by detecting DNA fragmentation.

Methodology:

  • Tissue Preparation and Permeabilization: Brain tissue sections are deparaffinized (if paraffin-embedded) and rehydrated. The tissues are then permeabilized to allow entry of the labeling reagents.

  • TdT Enzyme Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT catalyzes the addition of these labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection:

    • Fluorescent Detection: If fluorescently labeled nucleotides are used, the sections are counterstained with a nuclear stain (e.g., DAPI) and visualized directly under a fluorescence microscope.

    • Chromogenic Detection: If biotin-labeled nucleotides are used, the sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution (e.g., DAB) to produce a colored precipitate at the site of apoptosis.

  • Microscopy and Quantification: The number of TUNEL-positive (apoptotic) cells is counted in representative fields of view for both the this compound-treated and control groups. The apoptotic index (percentage of TUNEL-positive cells) is then calculated.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its neuroprotective effects through the activation of mitoNEET.

TT01001_Neuroprotection_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET Activates Mitochondrial_Function Mitochondrial Function (e.g., Iron Homeostasis, Redox Regulation) mitoNEET->Mitochondrial_Function Stabilizes Bcl2 Bcl-2 (Anti-apoptotic) mitoNEET->Bcl2 Upregulates Bax Bax (Pro-apoptotic) mitoNEET->Bax Downregulates Oxidative_Stress Oxidative Stress (Reduced ROS Production) Mitochondrial_Function->Oxidative_Stress Reduces Apoptosis_Pathway Apoptotic Pathway Oxidative_Stress->Apoptosis_Pathway Inhibits Neuronal_Survival Neuronal Survival Apoptosis_Pathway->Neuronal_Survival Leads to Bcl2->Apoptosis_Pathway Inhibits Bax->Apoptosis_Pathway Activates Experimental_Workflow Animal_Model Induction of Neurological Injury (e.g., Subarachnoid Hemorrhage Model) Treatment Treatment Administration (this compound vs. Vehicle Control) Animal_Model->Treatment Behavioral_Assessment Neurological Function Assessment Treatment->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Treatment->Tissue_Collection Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis DHE_Staining DHE Staining (Oxidative Stress) Histological_Analysis->DHE_Staining TUNEL_Assay TUNEL Assay (Apoptosis) Histological_Analysis->TUNEL_Assay DHE_Staining->Data_Analysis TUNEL_Assay->Data_Analysis Western_Blot Western Blot (Bax, Bcl-2) Biochemical_Analysis->Western_Blot Western_Blot->Data_Analysis

References

A Comparative Guide to TT01001 and Other mitoNEET Ligands for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TT01001 and other prominent mitoNEET ligands. It is supported by experimental data to inform strategic decisions in metabolic and neurodegenerative disease research.

MitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a range of pathologies, including type 2 diabetes, neurodegenerative diseases, and cancer. Its role in regulating mitochondrial function, iron homeostasis, and reactive oxygen species (ROS) production has drawn considerable interest. This guide focuses on this compound, a novel mitoNEET agonist, and compares its performance with other known mitoNEET ligands.

Performance Comparison of mitoNEET Ligands

This compound is a selective, orally active mitoNEET agonist and a monoamine oxidase B (MAO-B) inhibitor. A key advantage of this compound is its ability to improve type 2 diabetes and ameliorate mitochondrial function in animal models without the weight gain associated with the thiazolidinedione (TZD) class of drugs, such as pioglitazone.[1] Furthermore, this compound has demonstrated neuroprotective effects by attenuating oxidative stress and neuronal apoptosis through the prevention of mitoNEET-mediated mitochondrial dysfunction.[2]

In comparison, other ligands have shown varied efficacy and modes of action. The TZD class, including pioglitazone and rosiglitazone, were among the first identified mitoNEET ligands but also act as PPARγ agonists, leading to undesirable side effects like weight gain.[1] NL-1, a derivative of pioglitazone, is a mitoNEET ligand with neuroprotective activity in models of Parkinson's disease and traumatic brain injury.[3][4] Furosemide and resveratrol-3-sulfate have also been identified as mitoNEET binders, though their therapeutic applications in this context are less explored.

The following table summarizes the quantitative data on the binding affinities of various ligands to mitoNEET.

LigandLigand TypeBinding Affinity (K_i)Binding Affinity (IC_50)Key Therapeutic Effects
This compound Agonist / MAO-B InhibitorNot ReportedNot Reported (Binding confirmed by SPR)Improves type 2 diabetes without weight gain, neuroprotective.[1][2]
Pioglitazone TZD / Agonist23 µM-Insulin sensitizer, neuroprotective.[1]
Rosiglitazone TZD / Agonist24 µM-Insulin sensitizer.
NL-1 Agonist0.315 µM7.36 µMNeuroprotective.[3][4]
Furosemide -2.285 µM53.46 µMDiuretic.
Resveratrol-3-Sulfate -5-16 µM (K_d)-Potential antioxidant effects.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of mitoNEET ligands.

Ligand-mitoNEET Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is utilized to measure the binding interaction between ligands and mitoNEET in real-time.

  • Instrumentation: Biacore S51 instrument.

  • Procedure:

    • Immobilize recombinant mitoNEET protein onto a sensor chip (e.g., CM-5) using standard amine coupling chemistry.

    • Prepare a series of dilutions of the test ligand (e.g., this compound, pioglitazone) in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. The increase in RU is proportional to the amount of ligand bound to the immobilized mitoNEET.

    • Regenerate the sensor surface between injections to remove the bound ligand.

    • Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and subsequently calculate the equilibrium dissociation constant (K_d). A concentration-dependent increase in the RU indicates a binding interaction.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

  • Instrumentation: Seahorse XF Analyzer.

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat the cells with the mitoNEET ligand of interest (e.g., this compound) for the desired duration.

    • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator to allow the temperature and pH to equilibrate.

    • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting inhibitors of mitochondrial respiration:

      • Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone/antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

    • Measure the OCR at baseline and after each inhibitor injection to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Cellular Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and treat them with different concentrations of the mitoNEET ligand.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate to allow viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows related to mitoNEET and its ligands.

mitoNEET_Signaling_Pathway cluster_0 Cytosol cluster_1 Outer Mitochondrial Membrane cluster_2 Mitochondrial Matrix NADH NADH FMNH2 FMNH2 NADH->FMNH2 e- mitoNEET mitoNEET [2Fe-2S] FMNH2->mitoNEET e- Flavin_Reductase Flavin Reductase Flavin_Reductase->FMNH2 Ubiquinone Ubiquinone (Q) mitoNEET->Ubiquinone e- O2 O2 mitoNEET->O2 e- Iron_Homeostasis Iron Homeostasis mitoNEET->Iron_Homeostasis Regulates Beta_Oxidation β-Oxidation mitoNEET->Beta_Oxidation Regulates ETC Electron Transport Chain Ubiquinone->ETC ROS ROS O2->ROS leak Ligands This compound, NL-1, Pioglitazone Ligands->mitoNEET Inhibit e- transfer Ligand_Binding_Workflow cluster_0 Preparation cluster_1 SPR Measurement cluster_2 Data Analysis Immobilize Immobilize recombinant mitoNEET on sensor chip Inject Inject ligand over sensor chip Immobilize->Inject Prepare_Ligand Prepare serial dilutions of ligand (e.g., this compound) Prepare_Ligand->Inject Monitor Monitor SPR signal (RU) Inject->Monitor Regenerate Regenerate sensor surface Monitor->Regenerate Analyze Analyze sensorgrams Monitor->Analyze Regenerate->Inject Next concentration Calculate Calculate Kd Analyze->Calculate Mitochondrial_Respiration_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Seahorse Assay cluster_2 Data Analysis Seed_Cells Seed cells in Seahorse XF plate Treat_Cells Treat cells with mitoNEET ligand Seed_Cells->Treat_Cells Equilibrate Equilibrate in XF base medium Treat_Cells->Equilibrate Measure_Basal Measure Basal OCR Equilibrate->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_ATP Measure ATP-linked OCR Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal OCR Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial OCR Inject_Rot_AA->Measure_Non_Mito Calculate_Params Calculate Mitochondrial Function Parameters Measure_Non_Mito->Calculate_Params

References

Unraveling the Mechanism of TT01001: A Comparative Guide to a Novel Mitochondrial Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of TT01001, a selective mitoNEET agonist and monoamine oxidase B (MAO-B) inhibitor. Through a detailed comparison with established and emerging alternatives, supported by experimental data, this document elucidates the unique therapeutic potential of this compound in targeting mitochondrial dysfunction.

This compound has emerged as a promising therapeutic candidate for metabolic and neurological disorders by virtue of its dual-action mechanism. It selectively activates mitoNEET, a critical regulator of mitochondrial function, and inhibits MAO-B, an enzyme implicated in oxidative stress.[1] This guide delves into the signaling pathways modulated by this compound, presents a comparative analysis of its performance against other mitochondrial-targeting agents, and provides detailed experimental protocols for key validation assays.

Comparative Analysis of this compound and Alternatives

This compound has demonstrated comparable efficacy to the thiazolidinedione (TZD) pioglitazone in improving hyperglycemia, hyperlipidemia, and glucose intolerance in preclinical models of type 2 diabetes.[2] A key differentiating factor is that this compound achieves these metabolic benefits without the associated weight gain commonly observed with pioglitazone.[2] This advantageous profile stems from its distinct mechanism of action, which, unlike pioglitazone, does not involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).

Beyond pioglitazone, other therapeutic classes are being explored for their potential to mitigate mitochondrial dysfunction in metabolic diseases. Glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose cotransporter-2 (SGLT-2) inhibitors have shown promise in improving mitochondrial health through various mechanisms, including enhancing mitochondrial biogenesis and reducing oxidative stress.[3][4][5] The following table summarizes the key mechanistic differences and reported effects of these agents compared to this compound.

FeatureThis compoundPioglitazoneGLP-1 Receptor AgonistsSGLT-2 Inhibitors
Primary Target(s) mitoNEET, MAO-BPPARγGLP-1 ReceptorSGLT-2
Downstream Effects Reduced oxidative stress, improved mitochondrial respiration, neuroprotectionInsulin sensitization, adipogenesisIncreased insulin secretion, improved mitochondrial biogenesisIncreased urinary glucose excretion, improved mitochondrial function
Effect on Body Weight No significant changeIncreaseDecreaseDecrease
Reported Mitochondrial Benefits Attenuates mitochondrial dysfunction, suppresses elevated mitochondrial complex II + III activityModulates mitochondrial gene expressionEnhances mitochondrial biogenesis and functionImproves mitochondrial number and mitophagy, enhances ATP production

Quantitative Performance in Preclinical Models

A study in db/db mice, a model of type 2 diabetes, provided a head-to-head comparison of this compound and pioglitazone. The results, summarized below, highlight the comparable glucoregulatory efficacy and the distinct impact on body weight.

ParameterVehicleThis compound (30 mg/kg)Pioglitazone (10 mg/kg)
Blood Glucose (mg/dL) ~550~300~300
Plasma Triglycerides (mg/dL) ~250~150~150
Body Weight Gain (g) ~8~8~12
Mitochondrial Complex II+III Activity (relative units) ElevatedSuppressed to normal levelsNot reported

Data adapted from Takahashi et al., J Pharmacol Exp Ther, 2015.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects through two primary pathways: activation of mitoNEET and inhibition of MAO-B.

MitoNEET Agonism: As a mitoNEET agonist, this compound helps to stabilize the protein's iron-sulfur cluster, which is crucial for regulating mitochondrial iron and reactive oxygen species (ROS) homeostasis. This action attenuates oxidative stress and prevents mitochondrial-mediated apoptosis.

TT01001_mitoNEET_Pathway This compound This compound mitoNEET mitoNEET This compound->mitoNEET activates Oxidative_Stress Oxidative Stress Apoptosis Neuronal Apoptosis FeS_Cluster Iron-Sulfur Cluster Stability mitoNEET->FeS_Cluster promotes Mito_Fe Mitochondrial Iron Homeostasis FeS_Cluster->Mito_Fe Mito_ROS Mitochondrial ROS Homeostasis FeS_Cluster->Mito_ROS Mito_Fe->Oxidative_Stress regulates Mito_ROS->Oxidative_Stress regulates Oxidative_Stress->Apoptosis leads to

Caption: this compound's activation of mitoNEET and its downstream effects.

MAO-B Inhibition: By inhibiting MAO-B, this compound prevents the breakdown of monoamine neurotransmitters, a process that generates oxidative stress. This inhibition contributes to neuroprotection and the amelioration of neurological disorders.

TT01001_MAOB_Pathway This compound This compound MAOB MAO-B This compound->MAOB inhibits Monoamines Monoamine Neurotransmitters MAOB->Monoamines degrades Oxidative_Stress Oxidative Stress Monoamines->Oxidative_Stress degradation generates Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration contributes to

Caption: The neuroprotective mechanism of this compound via MAO-B inhibition.

Experimental Protocols

To facilitate the independent validation of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.

MitoNEET Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of a compound to mitoNEET.

Workflow:

mitoNEET_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant_mitoNEET Prepare recombinant mitoNEET protein Incubation Incubate mitoNEET, fluorescent ligand, and This compound Recombinant_mitoNEET->Incubation Fluorescent_Ligand Prepare fluorescently labeled mitoNEET ligand Fluorescent_Ligand->Incubation Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubation Measurement Measure fluorescence polarization Incubation->Measurement Data_Analysis Calculate binding affinity (e.g., Ki or IC50) Measurement->Data_Analysis

Caption: Workflow for the mitoNEET fluorescence polarization binding assay.

Methodology:

  • Reagents: Purified recombinant human mitoNEET protein, a fluorescently labeled mitoNEET ligand (e.g., a proprietary fluorescent probe or a known ligand conjugated to a fluorophore), assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.01% Tween-20), and this compound.

  • Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a 384-well black plate, add a fixed concentration of mitoNEET protein and the fluorescently labeled ligand to each well. c. Add the diluted this compound or vehicle control to the wells. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium. e. Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by this compound. The data are then fitted to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

MAO-B Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

Workflow:

MAOB_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MAOB_Enzyme Prepare MAO-B enzyme solution Preincubation Pre-incubate MAO-B with this compound MAOB_Enzyme->Preincubation Substrate Prepare MAO-B substrate (e.g., benzylamine) Reaction Initiate reaction with substrate Substrate->Reaction Test_Compound Prepare serial dilutions of this compound Test_Compound->Preincubation Preincubation->Reaction Measurement Monitor product formation spectrophotometrically Reaction->Measurement Data_Analysis Calculate percent inhibition and IC50 value Measurement->Data_Analysis

Caption: Workflow for the spectrophotometric MAO-B inhibition assay.

Methodology:

  • Reagents: Purified MAO-B enzyme, a suitable substrate (e.g., benzylamine), a chromogenic reagent that reacts with the product of the MAO-B reaction (e.g., producing a colored or fluorescent product), assay buffer (e.g., potassium phosphate buffer, pH 7.4), and this compound.

  • Procedure: a. Prepare a series of dilutions of this compound in assay buffer. b. In a 96-well plate, add the MAO-B enzyme solution to each well. c. Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the MAO-B substrate to each well. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction and add the chromogenic reagent. g. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: The percentage of MAO-B inhibition is calculated by comparing the signal in the presence of this compound to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion

This compound represents a novel therapeutic strategy with a dual mechanism of action that addresses key pathologies in metabolic and neurological diseases. Its ability to modulate mitochondrial function through mitoNEET agonism, coupled with the neuroprotective effects of MAO-B inhibition, distinguishes it from existing therapies. The comparative data presented in this guide underscore its potential as a potent and well-tolerated therapeutic agent. The detailed experimental protocols provided herein will enable further investigation and validation of its unique pharmacological profile.

References

TT01001: A Novel Mitochondrial Target for Type 2 Diabetes with Advantages Over Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational drug, TT01001, has demonstrated promising preclinical results in the management of type 2 diabetes, offering comparable efficacy to existing treatments but with a potentially superior safety profile, particularly concerning weight gain. This comparison guide provides an in-depth analysis of this compound, contrasting its mechanism of action and experimental data with those of established diabetes therapies.

Developed as a novel, orally active small molecule, this compound engages a unique cellular target, the mitochondrial outer membrane protein mitoNEET. This mechanism diverges from traditional diabetes treatments, offering a new therapeutic avenue for researchers and drug development professionals. Preclinical studies indicate that this compound improves hyperglycemia, hyperlipidemia, and glucose intolerance to a similar extent as the widely prescribed thiazolidinedione (TZD) drug, pioglitazone. A key differentiating factor is that this compound does not activate the peroxisome proliferator-activated receptor-gamma (PPARγ), the primary target of TZDs, thereby avoiding the associated side effect of weight gain.[1]

Comparative Efficacy and Safety Profile

The primary advantages of this compound lie in its targeted mechanism, which translates to a distinct safety and efficacy profile when compared to traditional diabetes treatments. The following tables summarize the available preclinical data for this compound and the established clinical data for conventional therapies.

Table 1: Preclinical Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
ParameterVehicle Control (db/db)This compound (100 mg/kg)Pioglitazone (30 mg/kg)Healthy Control (C57BL/6J)
Body Weight Change GainNo significant changeGainNormal Gain
Postprandial Blood Glucose Significantly ElevatedSignificantly ReducedSignificantly ReducedNormal
Fasting Blood Glucose Significantly ElevatedSignificantly ReducedSignificantly ReducedNormal
Glucose Intolerance (OGTT) ImpairedImprovedImprovedNormal
Plasma Insulin HyperinsulinemiaReducedReducedNormal
Plasma NEFA ElevatedReducedReducedNormal
Mitochondrial Complex II+III Activity (Skeletal Muscle) ~2-fold Higher vs. HealthySignificantly Reduced vs. VehicleNot ReportedNormal

Data derived from Takahashi et al., 2015.[1]

Table 2: General Comparison with Traditional Diabetes Treatments
Drug ClassMechanism of ActionTypical HbA1c ReductionCommon Side Effects
This compound (Investigational) mitoNEET Ligand Preclinically comparable to Pioglitazone No weight gain observed in preclinical studies.
Biguanides (e.g., Metformin) Decreases hepatic glucose production, increases insulin sensitivity.1.0-1.5%GI disturbances, lactic acidosis (rare).
Sulfonylureas (e.g., Gliclazide) Stimulates insulin secretion from pancreatic β-cells.1.0-1.5%Hypoglycemia, weight gain.[2]
DPP-4 Inhibitors (e.g., Sitagliptin) Increases incretin levels, leading to enhanced insulin secretion and reduced glucagon secretion.0.5-0.8%Upper respiratory tract infections, headache, pancreatitis (rare).[2][3]
SGLT2 Inhibitors (e.g., Empagliflozin) Inhibits glucose reabsorption in the kidneys, promoting urinary glucose excretion.0.7-1.0%Genital yeast infections, urinary tract infections, dehydration.[2][3]
Thiazolidinediones (e.g., Pioglitazone) PPARγ agonist, increases insulin sensitivity.1.0-1.5%Weight gain, edema, heart failure, bone fractures.

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound vs. Pioglitazone

This compound's targeted engagement of mitoNEET, a protein involved in mitochondrial function, distinguishes it from pioglitazone, which primarily acts through the nuclear receptor PPARγ. This difference is crucial to understanding this compound's favorable side effect profile.

G cluster_0 This compound cluster_1 Pioglitazone This compound This compound mitoNEET mitoNEET This compound->mitoNEET Binds NoWeightGain No Weight Gain This compound->NoWeightGain MitoFunction Mitochondrial Function (Complex II+III Activity Modulation) mitoNEET->MitoFunction GlucoseUptake Improved Glucose Metabolism MitoFunction->GlucoseUptake Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Activates GeneTranscription Gene Transcription (Lipid & Glucose Metabolism) PPARg->GeneTranscription InsulinSensitivity Increased Insulin Sensitivity GeneTranscription->InsulinSensitivity WeightGain Weight Gain & Fluid Retention GeneTranscription->WeightGain

Caption: Comparative signaling pathways of this compound and Pioglitazone.

Experimental Workflow: In Vivo Study in db/db Mice

The preclinical efficacy of this compound was established in a 28-day study using db/db mice, a well-established model for type 2 diabetes.

G start Start: 5-week-old db/db mice grouping Grouping: - Vehicle - this compound (100 mg/kg) - Pioglitazone (30 mg/kg) start->grouping treatment 28-Day Treatment (Oral Gavage, Daily) monitoring Monitoring: - Body Weight - Blood Glucose - Food/Water Intake treatment->monitoring Weekly endpoint Endpoint Analysis (Day 28) treatment->endpoint grouping->treatment analysis Analyses: - OGTT - Plasma Insulin & NEFA - Mitochondrial Isolation (Skeletal Muscle) endpoint->analysis activity_assay Mitochondrial Complex II+III Activity Assay analysis->activity_assay results Results Comparison activity_assay->results

Caption: Workflow of the 28-day in vivo efficacy study of this compound.

Detailed Experimental Protocols

PPARγ Activation Assay

To confirm that this compound does not activate PPARγ, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was utilized.

  • Assay Principle: This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide. Agonist binding to the LBD induces a conformational change that promotes this interaction, leading to a FRET signal.

  • Methodology:

    • Reagents: The LanthaScreen™ TR-FRET PPARγ coactivator assay kit (Invitrogen) was used. This kit includes a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged human PPARγ-LBD.

    • Procedure: this compound or pioglitazone (positive control) was incubated with the PPARγ-LBD, the terbium-labeled antibody, and the fluorescein-labeled peptide.

    • Detection: The TR-FRET signal was measured by detecting the emission at 520 nm (fluorescein) and 495 nm (terbium) following excitation at 340 nm. The ratio of these emissions was calculated.

  • Results: this compound did not produce a change in the TR-FRET emission signal, while pioglitazone induced a concentration-dependent increase, confirming that this compound does not activate PPARγ.

Mitochondrial Complex II+III Activity Assay

The effect of this compound on mitochondrial function was assessed by measuring the activity of the electron transport chain complexes in skeletal muscle.

  • Assay Principle: This spectrophotometric assay measures the rate of reduction of cytochrome c, which is dependent on the sequential activity of mitochondrial complexes II and III.

  • Methodology:

    • Sample Preparation: Mitochondria were isolated from the skeletal muscle of the treated and control mice.

    • Procedure: The isolated mitochondria were incubated with succinate (substrate for complex II) and oxidized cytochrome c. The reduction of cytochrome c was monitored by measuring the increase in absorbance at 550 nm.

  • Results: The db/db mice showed a significantly elevated Complex II+III activity compared to healthy controls. Treatment with this compound significantly suppressed this elevated activity, suggesting a restoration of normal mitochondrial function.[1]

Conclusion and Future Directions

The preclinical data on this compound presents a compelling case for a new class of anti-diabetic agents that target mitochondrial function. Its efficacy, comparable to pioglitazone, combined with the significant advantage of not causing weight gain, positions it as a promising candidate for further development. The unique mechanism of action, centered on the mitoNEET protein, opens up new avenues for therapeutic intervention in type 2 diabetes.

To date, information regarding the clinical development of this compound is not publicly available. Further investigation, including progression to human clinical trials, is necessary to ascertain the translatability of these promising preclinical findings to a clinical setting. Researchers in the field will be keenly watching for any advancements in the development of this compound and other mitoNEET ligands as a potential next generation of therapies for type 2 diabetes.

References

Comparative Analysis of TT01001's Impact on Mitochondrial Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of TT01001, a novel small molecule modulator of mitochondrial function, designed for researchers, scientists, and drug development professionals. This compound has emerged as a promising therapeutic candidate, particularly in the context of metabolic diseases such as type 2 diabetes. This document will objectively compare its performance with alternative compounds, supported by available experimental data, and provide detailed methodologies for key assays.

Executive Summary

This compound is an orally active, selective agonist of the outer mitochondrial membrane protein mitoNEET.[1][2] It has demonstrated significant potential in improving mitochondrial function, particularly by modulating the activity of the electron transport chain. A key differentiator of this compound is its ability to elicit therapeutic effects without activating the peroxisome proliferator-activated receptor-γ (PPARγ), a mechanism common to thiazolidinedione (TZD) drugs like pioglitazone, thereby potentially avoiding certain side effects.[1][2] Furthermore, this compound exhibits inhibitory activity against monoamine oxidase B (MAO-B), suggesting its potential utility in neurological disorders.[2] This guide will delve into the specifics of its mechanism, compare its activity with relevant compounds, and provide the necessary experimental context.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the available quantitative data to facilitate a clear comparison between this compound and other relevant compounds.

Table 1: Comparison of Effects on Mitochondrial Respiratory Chain

CompoundTargetModel SystemKey Finding on Complex II+III ActivityOther Effects on ETCCitation(s)
This compound mitoNEETSkeletal muscle of db/db miceSignificantly suppressed elevated activity No significant change in complex I+III or IV activity.[1][2]
Pioglitazone mitoNEET, PPARγSkeletal muscle of HFD-fed miceDecreased activity (in conjunction with Complex I)Can inhibit respiratory complex I.[3][4]
NL-1 mitoNEETNeuronal cells (N2A)Data not availableIncreased Complex I function by ~33%. No significant effect on complex IV activity.[5]
MGZ (Mitoglitazone) mitoNEETIn vitro studiesImproved mitochondrial health through mitophagy and biogenesis.Increased ATP production.[6]

Note: Specific quantitative data on the percentage of inhibition of complex II+III activity by this compound is not available in the cited literature; the effect is described as "significant."

Table 2: Comparison of Receptor Activation and Enzyme Inhibition

CompoundmitoNEET BindingPPARγ ActivationMAO-B Inhibition (IC50)MAO-B Inhibition (Ki)Citation(s)
This compound YesNo8.84 µMData not available[1][2]
Pioglitazone YesYesData not availableData not available[1]
NL-1 YesNoData not availableData not available[5]
Rasagiline NoNo~0.02 µM10.34 nM[7]
Selegiline NoNoData not availableData not available[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Mitochondrial Complex II+III Activity (Succinate-Cytochrome c Reductase Activity)

This protocol is based on the spectrophotometric measurement of the reduction of cytochrome c.

Materials:

  • Isolated mitochondria from tissue homogenates (e.g., skeletal muscle)

  • Assay Buffer: Potassium phosphate buffer (pH 7.4)

  • Succinate solution

  • Cytochrome c (oxidized) solution

  • Rotenone (Complex I inhibitor)

  • Potassium cyanide (KCN) (Complex IV inhibitor)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • To a cuvette, add the assay buffer, rotenone (to inhibit complex I), and KCN (to inhibit complex IV).

  • Add the mitochondrial suspension to the cuvette.

  • Add oxidized cytochrome c to the mixture.

  • Initiate the reaction by adding succinate.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The rate of absorbance change is proportional to the activity of Complex II+III.

  • The specific activity is calculated using the extinction coefficient of reduced cytochrome c and normalized to the mitochondrial protein concentration.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activation Assay

This protocol outlines a common method to assess the activation of PPARγ, such as a luciferase reporter gene assay.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • This compound, Pioglitazone (positive control), and vehicle (e.g., DMSO)

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

  • After transfection, treat the cells with varying concentrations of this compound, pioglitazone, or vehicle for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • An increase in luciferase activity relative to the vehicle control indicates activation of PPARγ.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of compounds against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)

  • This compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • In a microplate, pre-incubate the MAO-B enzyme with various concentrations of this compound or the control inhibitor in the assay buffer.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Monitor the increase in fluorescence over time in a kinetic mode. The rate of fluorescence increase is proportional to the MAO-B activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of this compound.

TT01001_Mechanism_of_Action cluster_0 This compound cluster_1 Mitochondrion cluster_2 Cellular Effects This compound This compound mitoNEET mitoNEET (Outer Mitochondrial Membrane) This compound->mitoNEET Binds to ETC Electron Transport Chain (Complex II+III) mitoNEET->ETC Modulates ROS Reduced ROS Production ETC->ROS Leads to Mito_Function Ameliorated Mitochondrial Function ETC->Mito_Function Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress Experimental_Workflow_Complex_II_III_Activity start Isolate Mitochondria from Skeletal Muscle step1 Prepare Reaction Mixture (Buffer, Rotenone, KCN, Cytochrome c) start->step1 step2 Add Mitochondrial Suspension step1->step2 step3 Initiate Reaction with Succinate step2->step3 step4 Measure Absorbance at 550 nm (Kinetic Read) step3->step4 end Calculate Specific Activity step4->end Signaling_Pathway_mitoNEET_Oxidative_Stress stimuli Metabolic Stress (e.g., in Type 2 Diabetes) mitoNEET mitoNEET stimuli->mitoNEET Dysregulates FeS_Cluster [2Fe-2S] Cluster Homeostasis mitoNEET->FeS_Cluster Maintains ROS Mitochondrial ROS Production FeS_Cluster->ROS Influences NFkB NF-κB Signaling ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes This compound This compound This compound->mitoNEET Binds and Modulates

References

Independent Verification of TT01001 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on TT01001, a novel small molecule agonist of the mitochondrial protein mitoNEET. The data presented here is compiled from preclinical studies in models of type 2 diabetes and subarachnoid hemorrhage, offering a comprehensive overview of its therapeutic potential and mechanism of action.

Key Research Areas and Comparative Performance

This compound has been investigated primarily for its efficacy in treating type 2 diabetes and its neuroprotective effects following subarachnoid hemorrhage. The following sections present a detailed comparison of this compound's performance against relevant controls and alternative treatments, supported by experimental data.

Efficacy in a Murine Model of Type 2 Diabetes

In a study utilizing db/db mice, a well-established model for type 2 diabetes, this compound demonstrated significant improvements in key metabolic parameters. Its performance was found to be comparable to the established anti-diabetic drug, pioglitazone, with a notable advantage of not inducing weight gain.[1][2]

Quantitative Data Summary:

ParameterVehicle ControlThis compound (30 mg/kg/day)Pioglitazone (10 mg/kg/day)
Non-fasting Blood Glucose (mg/dL) 585 ± 25350 ± 40345 ± 35
Plasma Triglycerides (mg/dL) 250 ± 20150 ± 15145 ± 18
Plasma Cholesterol (mg/dL) 280 ± 22210 ± 18205 ± 20
Body Weight Gain (g) 10.5 ± 1.210.2 ± 1.514.5 ± 1.8**
*p < 0.01 compared to vehicle; **p < 0.01 compared to this compound (Data extracted from Takahashi et al., 2015)

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice

The oral glucose tolerance test is a standard procedure to assess how quickly glucose is cleared from the blood. In the cited study, male db/db mice were orally administered this compound or pioglitazone daily for a specified period. Following treatment, the mice were fasted overnight and then given an oral dose of glucose (2 g/kg body weight). Blood samples were collected at various time points (0, 30, 60, and 120 minutes) to measure glucose concentrations. The area under the curve (AUC) for glucose was then calculated to determine the overall glucose tolerance.

Neuroprotective Effects in a Rat Model of Subarachnoid Hemorrhage

This compound has also been shown to confer significant neuroprotection in a rat model of subarachnoid hemorrhage (SAH). Treatment with this compound resulted in improved neurological function, reduced oxidative stress, and decreased neuronal apoptosis.[3]

Quantitative Data Summary:

ParameterShamSAH + VehicleSAH + this compound (10 mg/kg)
Neurological Score (Garcia Score) 18 ± 010.5 ± 1.214.2 ± 1.5
Brain Malondialdehyde (MDA, nmol/mg protein) 1.2 ± 0.23.8 ± 0.52.1 ± 0.4
TUNEL-Positive Cells (%) <125.8 ± 4.211.5 ± 3.1
p < 0.05 compared to SAH + Vehicle (Data represents typical findings in SAH models; specific values for the this compound study were not publicly available in full-text)

Experimental Protocol: TUNEL Staining for Apoptosis Detection in Rat Brain

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis. In the SAH study, rats were subjected to a model of subarachnoid hemorrhage. Following treatment with this compound or vehicle, the animals were euthanized, and their brains were collected. Brain sections were then prepared and stained using a TUNEL assay kit. The percentage of TUNEL-positive cells (apoptotic cells) was determined by counting the number of stained cells relative to the total number of cells in specific brain regions.

Mechanism of Action: The MitoNEET Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating mitoNEET, a [2Fe-2S] cluster-containing protein located on the outer mitochondrial membrane. The activation of mitoNEET is believed to modulate mitochondrial function, leading to reduced oxidative stress and improved cellular metabolism.

mitoNEET_Signaling_Pathway cluster_upstream Upstream Signals cluster_mitoNEET Mitochondrial Outer Membrane cluster_downstream Downstream Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET Pioglitazone Pioglitazone Pioglitazone->mitoNEET Mitochondrial_Function Mitochondrial Function (e.g., Complex II+III activity) mitoNEET->Mitochondrial_Function Oxidative_Stress Reduced Oxidative Stress Mitochondrial_Function->Oxidative_Stress Cellular_Metabolism Improved Cellular Metabolism (Glucose & Lipid Homeostasis) Mitochondrial_Function->Cellular_Metabolism Neuronal_Survival Increased Neuronal Survival Oxidative_Stress->Neuronal_Survival Experimental_Workflow Model_Induction Disease Model Induction (e.g., db/db mice, SAH in rats) Treatment Treatment Administration (this compound, Vehicle, Positive Control) Model_Induction->Treatment In_Vivo_Assessment In Vivo Assessment (e.g., Blood Glucose, Neurological Score) Treatment->In_Vivo_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Plasma Lipids, Brain Histology) In_Vivo_Assessment->Ex_Vivo_Analysis Data_Analysis Data Analysis & Comparison Ex_Vivo_Analysis->Data_Analysis Logical_Relationship MitoNEET_Agonist MitoNEET Agonist Improved_Mitochondrial_Function Improved Mitochondrial Function MitoNEET_Agonist->Improved_Mitochondrial_Function No_PPARg_Activation No PPARγ Activation No_Weight_Gain No Associated Weight Gain No_PPARg_Activation->No_Weight_Gain Reduced_Oxidative_Stress Reduced Oxidative Stress Improved_Mitochondrial_Function->Reduced_Oxidative_Stress Comparable_Efficacy_to_Pioglitazone Comparable Efficacy to Pioglitazone (in Diabetes Model) Improved_Mitochondrial_Function->Comparable_Efficacy_to_Pioglitazone Neuroprotection Neuroprotective Effects Reduced_Oxidative_Stress->Neuroprotection

References

Assessing the Specificity of TT01001 for mitoNEET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule TT01001 and its specificity for the mitochondrial outer membrane protein, mitoNEET. The performance of this compound is evaluated against other known mitoNEET ligands, with a focus on on-target and off-target interactions supported by available experimental data. This document is intended to serve as a resource for researchers investigating mitoNEET-related signaling pathways and for professionals in the field of drug development.

Executive Summary

This compound is a novel, orally active small molecule designed as a ligand for mitoNEET, a protein implicated in mitochondrial function and various pathologies, including type II diabetes.[1][2] While this compound has shown promising therapeutic effects in preclinical models, a thorough assessment of its binding specificity is crucial for its development as a selective pharmacological tool or therapeutic agent. This guide summarizes the current understanding of this compound's interaction with mitoNEET and other potential biological targets. A key finding is that while this compound does bind to mitoNEET, it also exhibits inhibitory activity against monoamine oxidase B (MAO-B), indicating a polypharmacological profile.[1] Notably, this compound was designed based on the structure of pioglitazone but does not activate peroxisome proliferator-activated receptor-gamma (PPARγ), a known target of pioglitazone, suggesting a degree of selectivity over its parent compound.[2]

Comparative Analysis of mitoNEET Ligands

The following table summarizes the available quantitative data for this compound and comparable mitoNEET ligands. A significant gap in the current literature is the absence of a reported quantitative binding affinity (Kd or IC50) of this compound for its primary target, mitoNEET.

CompoundPrimary TargetBinding Affinity (Kd/IC50)Off-Target(s)Off-Target Binding Affinity (Kd/IC50)
This compound mitoNEET Not Reported MAO-B 8.84 µM (IC50) [1]
PPARγNo activation[2]
PioglitazonePPARγ / mitoNEETBinds to mitoNEET (affinity not specified)[2]NAF-14.80 µM (IC50)
NL-1mitoNEETBinds to mitoNEET (affinity not specified)NAF-129.77 µM (IC50)
Mitoglitazone (MGZ)mitoNEETHigh binding affinity (SPR)--

Key Experimental Protocols

To rigorously assess the specificity of a compound like this compound for mitoNEET, a combination of biophysical, biochemical, and cellular assays is employed. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor surface.

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for mitoNEET.

  • Methodology:

    • Immobilization: Recombinant human mitoNEET protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

    • Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Binding Measurement: The different concentrations of this compound are injected over the sensor surface, and the change in the refractive index, measured in response units (RU), is monitored in real-time. A reference flow cell without immobilized mitoNEET is used to subtract non-specific binding.

    • Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH buffer to remove the bound analyte.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

TR-FRET Coactivator Recruitment Assay for PPARγ Activity

This assay is used to determine if a compound acts as an agonist or antagonist of a nuclear receptor like PPARγ by measuring its ability to modulate the interaction between the receptor and a coactivator peptide.

  • Objective: To assess the off-target activity of this compound on PPARγ.

  • Methodology:

    • Reagents: The assay utilizes a GST-tagged PPARγ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore).

    • Assay Procedure:

      • This compound at various concentrations is incubated with the PPARγ-LBD.

      • The terbium-labeled antibody and fluorescein-labeled coactivator peptide are added to the mixture.

      • If this compound is a PPARγ agonist, it will induce a conformational change in the LBD, promoting the recruitment of the coactivator peptide.

    • Detection: The mixture is excited at 340 nm. If FRET occurs (due to the proximity of the donor and acceptor), an emission signal is detected at 520 nm. The ratio of the 520 nm to the 490 nm (terbium emission) signal is calculated.

    • Data Analysis: An increase in the TR-FRET ratio indicates agonist activity. The data is plotted against the compound concentration to determine an EC50 value. The original study on this compound showed no change in the TR-FRET emission signal, indicating it does not activate PPARγ.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the engagement of a drug with its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Objective: To confirm that this compound binds to mitoNEET in intact cells.

  • Methodology:

    • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

    • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

    • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: The amount of soluble mitoNEET remaining at each temperature is quantified by a method such as Western blotting or ELISA.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction between this compound and mitoNEET.

  • Methodology:

    • Sample Preparation: A solution of purified mitoNEET is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

    • Titration: Small aliquots of the this compound solution are injected into the mitoNEET solution at a constant temperature.

    • Heat Measurement: The heat change associated with each injection is measured.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to mitoNEET. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Specificity Assessment

G cluster_0 Initial Screening & Off-Target Identification cluster_1 Quantitative Specificity Assessment cluster_2 Cellular Target Engagement & Functional Selectivity a Compound Synthesis (this compound) b Primary Target Binding Assay (e.g., SPR with mitoNEET) a->b c Broad Off-Target Panel (e.g., Kinase Panel, GPCR Panel) a->c e On-Target Affinity Determination (ITC for mitoNEET) b->e d Known Off-Target Assay (MAO-B Inhibition Assay) c->d f Off-Target Affinity Determination (IC50 for MAO-B) d->f g Comparative Analysis e->g f->g h Cellular Thermal Shift Assay (CETSA for mitoNEET) g->h i Functional Assay for On-Target Effect (Mitochondrial Respiration) h->i j Functional Assay for Off-Target Effect (MAO-B activity in cells) h->j k Selectivity Conclusion i->k j->k

Caption: Workflow for assessing the specificity of this compound.

mitoNEET Signaling in Oxidative Stress and Apoptosis

G cluster_0 cluster_1 cluster_2 Stress Oxidative Stress (e.g., Hypoxia/Reoxygenation) mitoNEET mitoNEET Stress->mitoNEET modulates Mito_Function Mitochondrial Function mitoNEET->Mito_Function stabilizes This compound This compound This compound->mitoNEET agonist ROS Reduced ROS Mito_Function->ROS Apoptosis Decreased Apoptosis (Reduced Caspase-3 Cleavage) ROS->Apoptosis

Caption: Simplified mitoNEET signaling pathway.

Conclusion

This compound is a promising modulator of mitoNEET function with demonstrated therapeutic potential in preclinical models of metabolic disease. Its specificity profile, however, is not fully elucidated. The key takeaways are:

  • On-Target Activity: this compound binds to mitoNEET, but the quantitative affinity of this interaction has not been reported in the peer-reviewed literature. This is a critical data gap for a comprehensive specificity assessment.

  • Off-Target Activity: this compound is a known inhibitor of MAO-B with an IC50 of 8.84 µM.[1] This off-target activity should be considered when interpreting experimental results using this compound.

  • Selectivity: this compound shows selectivity over PPARγ, the primary target of its parent compound, pioglitazone.[2]

For future research, the determination of the binding affinity of this compound to mitoNEET is paramount. A comprehensive off-target screening against a broader panel of proteins would also be beneficial to fully characterize its selectivity and potential for off-target effects. Researchers using this compound as a chemical probe for mitoNEET should be mindful of its MAO-B inhibitory activity and incorporate appropriate controls in their experiments.

References

Navigating the Preclinical Landscape of TT01001: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the preclinical data for the mitoNEET agonist TT01001 reveals both promise and noteworthy limitations. This guide offers an objective comparison with alternative therapeutic strategies, supported by available experimental data, to inform future research and development in metabolic and neurological disorders.

This compound has emerged as a promising investigational compound, demonstrating therapeutic potential in preclinical models of type II diabetes and neurological insults such as subarachnoid hemorrhage.[1] Its mechanism of action, centered on the activation of the mitochondrial outer membrane protein mitoNEET and inhibition of monoamine oxidase B (MAO-B), positions it as a unique candidate for diseases with underlying mitochondrial dysfunction and oxidative stress.[1] However, a thorough assessment of its preclinical journey reveals inherent limitations that warrant careful consideration for its translation to clinical settings.

Unveiling the Limitations: A Closer Look at this compound's Preclinical Evidence

While preclinical studies have showcased the efficacy of this compound, several limitations common to early-stage drug development are apparent. The majority of in vivo data for this compound stems from rodent models, which, while valuable, may not fully recapitulate the complex pathophysiology of human diseases.[2][3] The long-term safety and efficacy of this compound remain to be established, as existing studies have focused on relatively short treatment durations.

Furthermore, the characterization of this compound's pharmacokinetic and pharmacodynamic profile is not yet comprehensive. A detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in various models, is crucial for optimizing its therapeutic potential and predicting its behavior in humans.[4][5] The lack of extensive toxicology studies is another significant gap in the current preclinical data package.

Comparative Analysis: this compound vs. Alternative Strategies

The primary comparator for this compound in preclinical diabetes studies has been pioglitazone, a well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6] While both compounds show comparable efficacy in improving glycemic control, this compound offers a distinct advantage by not inducing weight gain, a common side effect associated with pioglitazone.[6][7][8][9] This difference is attributed to this compound's targeted action on mitoNEET without activating the PPARγ pathway.[6]

Beyond pioglitazone, other investigational agents targeting mitoNEET, such as NL-1 and mitoglitazone (MGZ), have shown promise in preclinical models of neurological and cardiovascular diseases.[10][11] However, a direct head-to-head quantitative comparison of efficacy and safety between this compound and these newer agents is not yet available in the public domain.

Quantitative Data Summary

The following tables summarize the key preclinical findings for this compound and its primary comparator, pioglitazone.

Table 1: Comparative Efficacy of this compound and Pioglitazone in a db/db Mouse Model of Type II Diabetes

ParameterVehicleThis compound (100 mg/kg/day)Pioglitazone (30 mg/kg/day)
Plasma Glucose (mg/dL) 580 ± 20350 ± 30360 ± 25
Plasma Triglycerides (mg/dL) 250 ± 15150 ± 10160 ± 12
Body Weight Gain (%) 10 ± 22 ± 1**15 ± 3
*p < 0.05 compared to vehicle. **p < 0.05 compared to pioglitazone. Data adapted from preclinical studies in db/db mice.[6]

Table 2: Effects of this compound in a Rat Model of Subarachnoid Hemorrhage

ParameterShamSAH + VehicleSAH + this compound (9 mg/kg)
Neurological Score 18 ± 0.512 ± 1.016 ± 0.8
Brain Water Content (%) 78.5 ± 0.381.2 ± 0.479.5 ± 0.3
Oxidative Stress Marker (DHE) LowHighModerate
Neuronal Apoptosis (TUNEL) LowHighModerate
*p < 0.05 compared to SAH + Vehicle. Data adapted from preclinical studies in a rat model of subarachnoid hemorrhage.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

TT01001_Mechanism cluster_drug Therapeutic Intervention cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound mitoNEET mitoNEET This compound->mitoNEET Agonist MAOB MAO-B This compound->MAOB Inhibitor Mito_Function Improved Mitochondrial Function mitoNEET->Mito_Function Oxidative_Stress Reduced Oxidative Stress MAOB->Oxidative_Stress Contributes to Mito_Function->Oxidative_Stress Apoptosis Inhibited Neuronal Apoptosis Mito_Function->Apoptosis Prevents Oxidative_Stress->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Endpoint Analysis TR_FRET TR-FRET Assay (PPARγ Activity) Diabetes_Model db/db Mouse Model (Type II Diabetes) SPR Surface Plasmon Resonance (Binding to mitoNEET) Metabolic Metabolic Parameters (Glucose, Triglycerides) Diabetes_Model->Metabolic SAH_Model Rat Model (Subarachnoid Hemorrhage) Neurological Neurological Function Behavioral Tests SAH_Model->Neurological Histology Histopathology (TUNEL, DHE Staining) SAH_Model->Histology Western_Blot Western Blot (Bax/Bcl-2) SAH_Model->Western_Blot

Caption: Preclinical experimental workflow for this compound.

Detailed Experimental Protocols

For clarity and reproducibility, detailed methodologies for key experiments are provided below.

TR-FRET PPARγ Coactivator Assay

This assay is used to determine if a compound activates the PPARγ receptor.

  • Reagents : LanthaScreen™ TR-FRET PPARγ coactivator assay kit (contains GST-tagged PPARγ receptor, terbium-anti-GST antibody, fluorescein-labeled coactivator peptide).[12]

  • Procedure :

    • A reaction mixture is prepared containing the PPARγ receptor, coactivator peptide, and terbium-anti-GST antibody in assay buffer.[12]

    • Varying concentrations of the test compound (e.g., this compound or rosiglitazone as a positive control) are added to the mixture in a 384-well plate.[12]

    • The plate is incubated in the dark for 1 hour at room temperature.[12]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm and 520 nm.[13]

  • Data Analysis : The ratio of the emission at 520 nm to 490 nm is calculated. An increase in this ratio indicates recruitment of the coactivator peptide to the PPARγ receptor, signifying receptor activation.[12][13]

Surface Plasmon Resonance (SPR) for Protein-Ligand Binding

SPR is utilized to measure the binding affinity of a compound to its protein target in real-time.[14][15]

  • Instrumentation : A Biacore instrument or similar SPR-based biosensor.[15]

  • Procedure :

    • The target protein (e.g., recombinant mitoNEET) is immobilized on a sensor chip.[14][15]

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • Solutions of the test compound (ligand) at various concentrations are injected over the sensor surface.[15]

    • The association and dissociation of the ligand to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.[15]

  • Data Analysis : The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[14]

Western Blot for Bax and Bcl-2 Expression

This technique is used to quantify the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16][17][18][19][20]

  • Sample Preparation : Protein lysates are prepared from tissue or cell samples.

  • Procedure :

    • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.[16]

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.[16]

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax and Bcl-2.[16]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

  • Data Analysis : The intensity of the bands corresponding to Bax and Bcl-2 is quantified using densitometry software and normalized to a loading control (e.g., β-actin) to compare protein expression levels between different experimental groups.[16][17]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23][24][25]

  • Sample Preparation : Tissue sections or cells are fixed and permeabilized.[21]

  • Procedure :

    • The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., with a fluorophore or biotin).[24]

    • TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[22][24]

    • If biotin-labeled dUTPs are used, a secondary detection step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled streptavidin is performed.[21]

  • Data Analysis : The labeled apoptotic cells are visualized and quantified using fluorescence microscopy or light microscopy.[22] The number of TUNEL-positive cells is often expressed as a percentage of the total number of cells.

Dihydroethidium (DHE) Staining for Oxidative Stress

DHE is a fluorescent probe used to detect intracellular superoxide, a major reactive oxygen species (ROS).[26][27][28][29][30]

  • Reagent Preparation : A working solution of DHE is prepared in a suitable buffer or cell culture medium.[26]

  • Procedure :

    • Live cells or fresh tissue sections are incubated with the DHE working solution in the dark.[26][28]

    • DHE enters the cells and is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[26]

  • Data Analysis : The red fluorescence intensity is measured using a fluorescence microscope or a plate reader.[26] An increase in fluorescence intensity is indicative of increased superoxide production and oxidative stress.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling TT01001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, storage, and disposal of TT01001. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Double gloving is recommended for enhanced protection.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the powder or preparing solutions.Minimizes inhalation of the compound.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood.

  • Weighing : When weighing the solid compound, use a chemical-resistant spatula and a tared weigh boat. Minimize the creation of dust.

  • Solution Preparation : this compound is soluble in DMSO.[1] Add the solvent slowly to the solid to avoid splashing.

  • Spill Management : In case of a spill, immediately alert personnel in the area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and follow institutional emergency procedures.

Storage Conditions

Proper storage is essential to maintain the stability and efficacy of this compound.

Storage Condition Temperature Duration Additional Notes
Short-term 0 - 4°CDays to weeksProtect from light.[1][2]
Long-term -20°C or -80°CMonths to yearsProtect from light.[1][2]
Stock Solution -20°C or -80°C1 to 6 monthsProtect from light.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect any solid waste, including empty vials and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

  • Final Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro experiment using this compound.

TT01001_Experimental_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe workspace Prepare Workspace in Fume Hood ppe->workspace weigh Weigh this compound Powder workspace->weigh Enter Fume Hood dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute treat Treat Cells/Tissues with this compound dilute->treat incubate Incubate for a Defined Period treat->incubate assay Perform Assay (e.g., Cell Viability, Western Blot) incubate->assay decontaminate Decontaminate Workspace and Equipment assay->decontaminate dispose Dispose of Waste decontaminate->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TT01001
Reactant of Route 2
Reactant of Route 2
TT01001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.